molecular formula C10H19NOS2 B8117702 8-Methylsulfinyloctyl isothiocyanate CAS No. 31456-68-5

8-Methylsulfinyloctyl isothiocyanate

Cat. No.: B8117702
CAS No.: 31456-68-5
M. Wt: 233.4 g/mol
InChI Key: BCRXKWOQVFKZAG-UHFFFAOYSA-N
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Description

8-Methylsulfinyloctyl isothiocyanate (CAS 75272-81-0) is a natural isothiocyanate found in Nasturtium officinale (watercress). This compound is a potent inducer of phase II detoxifying enzymes, a key activity in cancer chemoprevention research . A 2023 study has demonstrated its robust immunomodulatory potential, showing that it inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages . The specific mechanisms of action identified include the inhibition of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and the suppression of pro-inflammatory enzymes (COX-2, iNOS, and mPGES-1) through the modulation of key signaling pathways such as Nrf2, MAPKs (p38, JNK, ERK), and JAK/STAT . It has also been reported to exhibit anti-bacterial effects and significant plant growth inhibitory activity, functioning as an allelochemical . This product is intended for research purposes only and is not approved for human use. Synonyms: 1-Isothiocyanato-8-(methylsulfinyl)octane; Hirsutin Molecular Formula: C10H19NOS2 Molecular Weight: 233.39 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-8-methylsulfinyloctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRXKWOQVFKZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430802
Record name Octane, 1-isothiocyanato-8-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75272-81-0, 31456-68-5
Record name Octane, 1-isothiocyanato-8-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hirsutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide to its Natural Origins, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC), a promising bioactive compound for researchers, scientists, and drug development professionals. This document details its primary natural sources, quantitative abundance, experimental protocols for its analysis, and key signaling pathways it modulates.

Natural Sources and Abundance

This compound is a naturally occurring isothiocyanate primarily found in cruciferous vegetables of the Brassicaceae family. The most significant dietary source of this compound is watercress (Nasturtium officinale). The isothiocyanate itself is formed from its precursor glucosinolate, 8-(methylsulfinyl)octyl glucosinolate (also known as glucohirsutin), through enzymatic hydrolysis by myrosinase upon plant tissue disruption.

Quantitative analysis of the precursor glucosinolate in watercress provides an estimate of the potential yield of 8-MSOO-ITC. The abundance of this precursor can vary depending on the plant's growth conditions, harvest time, and processing methods.

Plant SourceCompoundPart of PlantAbundance
Watercress (Nasturtium officinale)8-(Methylsulfinyl)octyl Glucosinolate (Glucohirsutin)Herb42.79 ± 0.49 mg/100 g DW[1]

Table 1: Quantitative Abundance of this compound Precursor in Natural Sources. DW = Dry Weight.

Experimental Protocols

The extraction and quantification of this compound from its natural sources involve a multi-step process. The following protocols are based on established methodologies for the analysis of isothiocyanates from plant matrices.

Glucosinolate Extraction from Watercress

This protocol focuses on the extraction of the precursor glucosinolates.

  • Sample Preparation: Freeze-dry fresh watercress samples (flowers, leaves, or stems) and grind them into a fine powder.

  • Extraction:

    • Mix one gram of the powdered sample with 100 mL of 70% (v/v) aqueous methanol.

    • Heat the suspension at 80°C for 30 minutes.

    • Sonicate the mixture for an additional 30 minutes at room temperature.

    • Centrifuge the extract at 3000 x g for 20 minutes.

    • Dilute the supernatant with UPLC-grade water (1:10 dilution).

    • Filter the diluted solution through a 0.22 µm syringe filter before analysis.[2]

  • Analysis: The filtered extract is then ready for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify the glucosinolates present.

Isothiocyanate Extraction and Quantification

This protocol describes the enzymatic conversion of glucosinolates to isothiocyanates and their subsequent extraction.

  • Enzymatic Hydrolysis:

    • Dissolve five grams of the powdered watercress sample in 350 mL of phosphate-buffered saline (PBS) at pH 7.0, containing 0.5 mmol of ascorbic acid.

    • Heat the suspension at 37°C and stir vigorously for 2 hours to facilitate the enzymatic action of myrosinase.

  • Extraction:

    • Extract the hydrolyzed mixture by stirring at 37°C for an additional 2 hours with 400 mL of a suitable organic solvent such as n-hexane or dichloromethane.[2][3]

  • Derivatization (Optional but Recommended): Due to the volatility and instability of isothiocyanates, a derivatization step can be employed to convert them into more stable and ionizable thiourea (B124793) derivatives by reacting the extract with an ammonia (B1221849) solution.[2]

  • Analysis: The resulting extract (or the derivatized sample) is then concentrated and analyzed using UPLC-MS/MS for the identification and quantification of this compound.

Signaling Pathway Modulation

This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways. A primary target is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like 8-MSOO-ITC, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

In addition to the Nrf2 pathway, 8-MSOO-ITC has been found to modulate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which are involved in inflammation and immune responses.[4][5][6]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Fresh Watercress B Freeze-drying & Grinding A->B C Powdered Sample B->C D Enzymatic Hydrolysis (Myrosinase) C->D E Solvent Extraction (e.g., n-hexane) D->E F Crude Extract E->F G Derivatization (optional) (Ammonia) F->G H UPLC-MS/MS Analysis F->H G->H Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 8-MSOO-ITC Keap1 Keap1 ITC->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Degradation Proteasomal Degradation Nrf2_cyto->Degradation leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Genes Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Genes

References

An In-depth Technical Guide on the Biological Activity of 8-Methylsulfinyloctyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC), a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress, has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of 8-MSOO-ITC's mechanisms of action, focusing on its anti-inflammatory, antioxidant, and chemopreventive properties. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts. The intricate signaling pathways modulated by 8-MSOO-ITC, including the Nrf2, MAPK, JAK/STAT, and NLRP3 inflammasome pathways, are elucidated through structured data and visual diagrams.

Introduction

Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables.[1][2] Among the diverse range of ITCs, this compound (8-MSOO-ITC) has emerged as a compound of interest due to its significant biological effects.[3][4] Found in vegetables like watercress, 8-MSOO-ITC contributes to their characteristic pungent flavor and has been associated with various health benefits, including cancer prevention.[1][3]

This guide delves into the core biological activities of 8-MSOO-ITC, providing a technical resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development. We will explore its molecular mechanisms, supported by quantitative data and detailed experimental methodologies, to provide a thorough understanding of its potential as a therapeutic agent.

Anti-inflammatory Activity

8-MSOO-ITC exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Enzymes

In inflammatory responses, the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a hallmark. Studies have shown that 8-MSOO-ITC can effectively suppress the expression and production of these inflammatory markers.

Table 1: Quantitative Data on the Anti-inflammatory Effects of 8-MSOO-ITC

Biological EffectCell Line/ModelTreatment ConditionsQuantitative MeasurementReference
Inhibition of p38 PhosphorylationLPS-activated murine peritoneal macrophagesPre-treatment with 6.25 µM and 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h.Statistically significant decrease in p38 phosphorylation at both concentrations.[3]
Inhibition of JNK PhosphorylationLPS-activated murine peritoneal macrophagesPre-treatment with 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h.Statistically significant decrease in JNK phosphorylation.[3]
Inhibition of ERK PhosphorylationLPS-activated murine peritoneal macrophagesPre-treatment with 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h.Statistically significant decrease in ERK phosphorylation.[3]
Modulation of Inflammatory Signaling Pathways

8-MSOO-ITC exerts its anti-inflammatory effects by targeting multiple signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome pathways.

The MAPK pathway, comprising kinases such as p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. As indicated in Table 1, (R)-8-OITC has been shown to reduce the phosphorylation of p38, JNK, and ERK in LPS-activated macrophages, thereby dampening the inflammatory cascade.[3]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK Phosphorylation TF AP-1, etc. MAPK->TF Inflammation Inflammatory Response TF->Inflammation MSOOITC 8-MSOO-ITC MSOOITC->MAPK Inhibition of Phosphorylation

Figure 1: Inhibition of the MAPK signaling pathway by 8-MSOO-ITC.

The JAK/STAT pathway is another critical route for cytokine signaling that drives inflammation. (R)-8-OITC has been found to modulate this pathway in LPS-induced immunoinflammatory responses in murine peritoneal macrophages.[4]

JAK_STAT_Pathway cluster_0 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Inflammatory Gene Expression pSTAT->Gene MSOOITC 8-MSOO-ITC MSOOITC->JAK Inhibition

Figure 2: Modulation of the JAK/STAT signaling pathway by 8-MSOO-ITC.

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. (R)-8-OITC has been shown to modulate the canonical and non-canonical pathways of the inflammasome in LPS-stimulated macrophages.[4]

NLRP3_Inflammasome_Pathway cluster_0 Priming Signal (e.g., LPS) cluster_1 Activation Signal (e.g., ATP) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_complex Assembly Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 Cleavage IL1B Mature IL-1β Caspase1->IL1B Cleavage of Pro-IL-1β MSOOITC 8-MSOO-ITC MSOOITC->NLRP3_complex Inhibition

Figure 3: Inhibition of the NLRP3 inflammasome pathway by 8-MSOO-ITC.

Antioxidant and Chemopreventive Activities

8-MSOO-ITC is a potent inducer of phase II detoxification enzymes, which play a critical role in protecting cells from oxidative stress and carcinogens. This activity is primarily mediated through the activation of the Nrf2 signaling pathway.

Induction of Phase II Enzymes

Phase II enzymes, such as Quinone Reductase (QR) and Glutathione S-transferases (GSTs), are crucial for detoxifying electrophiles and reactive oxygen species (ROS). 8-MSOO-ITC has been identified as a potent inducer of these protective enzymes.

Table 2: Induction of Quinone Reductase by 8-MSOO-ITC

Cell LineTreatmentQuantitative MeasurementReference
Murine hepatoma Hepa 1c1c7 cells0.5 µM 8-methylsulfinyloctyl ITCTwo-fold induction in Quinone Reductase (QR) activity[3]
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and ROS, including ITCs, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. (R)-8-OITC has been shown to modulate the expression of Nrf2 in LPS-stimulated murine peritoneal macrophages.[4]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE ARE Nrf2_nuc->ARE Binds to PhaseII Phase II Enzymes (e.g., QR, HO-1) ARE->PhaseII Transcription MSOOITC 8-MSOO-ITC MSOOITC->Keap1_Nrf2 Inhibits Keap1 binding

Figure 4: Activation of the Nrf2 signaling pathway by 8-MSOO-ITC.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the biological activities of 8-MSOO-ITC.

Cell Culture and Macrophage Stimulation
  • Cell Line: Murine peritoneal macrophages or RAW 264.7 macrophage cell line.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • LPS Stimulation: To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) at a concentration typically ranging from 100 ng/mL to 1 µg/mL for a specified duration (e.g., 18-24 hours).

  • 8-MSOO-ITC Treatment: Cells are pre-treated with various concentrations of 8-MSOO-ITC for a short period (e.g., 30 minutes to 1 hour) before LPS stimulation.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, Nrf2, COX-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels, which are often normalized to a loading control like β-actin or GAPDH.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Figure 5: General workflow for Western blot analysis.

Quinone Reductase (QR) Activity Assay
  • Cell Line: Murine hepatoma Hepa 1c1c7 cells are commonly used for this assay.

  • Treatment: Cells are treated with various concentrations of 8-MSOO-ITC for a specified period (e.g., 48 hours).

  • Cell Lysis: Cells are lysed, and the cytosolic fraction is collected.

  • Assay Principle: The QR activity is measured spectrophotometrically by monitoring the reduction of a substrate (e.g., menadione (B1676200) or dichloroindophenol) in the presence of NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at a specific wavelength (e.g., 340 nm), is proportional to the QR activity.

  • Data Analysis: The specific activity of QR is calculated and expressed as nmol of substrate reduced per minute per mg of protein. The fold induction is determined by comparing the activity in treated cells to that in control cells.

Conclusion

This compound demonstrates a remarkable range of biological activities, primarily centered around its anti-inflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways, including Nrf2, MAPK, JAK/STAT, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent. The quantitative data presented in this guide highlight its potency as an inducer of phase II enzymes and an inhibitor of inflammatory responses. The detailed experimental protocols provide a foundation for researchers to further explore the mechanisms of action and therapeutic applications of 8-MSOO-ITC. Continued investigation into its pharmacokinetics, bioavailability, and efficacy in in vivo models is warranted to fully realize its potential in drug development and preventive medicine.

References

An In-depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate in Watercress (Nasturtium officinale)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a bioactive compound found in watercress (Nasturtium officinale) that has garnered significant interest for its potential health benefits. Derived from the hydrolysis of its precursor, 8-methylsulfinyloctyl glucosinolate (also known as glucohirsutin), 8-MSO-ITC is a potent inducer of phase II detoxification enzymes, exhibits anti-inflammatory properties, and contributes to the antioxidant capacity of this cruciferous vegetable. This technical guide provides a comprehensive overview of the biosynthesis, chemical properties, biological activities, and underlying molecular mechanisms of 8-MSO-ITC. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, along with a compilation of quantitative data to facilitate further research and development.

Introduction

Watercress (Nasturtium officinale) is a rich source of various phytochemicals, among which isothiocyanates (ITCs) are particularly prominent for their biological activities. While phenethyl isothiocyanate (PEITC) is the most abundant ITC in watercress, other ITCs, such as this compound (8-MSO-ITC), have been identified as highly potent bioactive molecules.[1][2][3] 8-MSO-ITC is formed when the plant tissue is disrupted, allowing the enzyme myrosinase to hydrolyze the parent glucosinolate, 8-methylsulfinyloctyl glucosinolate.[1] This guide focuses on the technical aspects of 8-MSO-ITC, providing in-depth information for researchers in the fields of nutrition, pharmacology, and drug discovery.

Chemical Properties of this compound

8-MSO-ITC is an organosulfur compound characterized by an eight-carbon alkyl chain with a methylsulfinyl group at one end and an isothiocyanate group at the other. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₉NOS₂[4][5][6][7]
Molecular Weight 233.4 g/mol [4][5][6][8]
IUPAC Name 1-isothiocyanato-8-methylsulfinyloctane[4][6]
CAS Number 75272-81-0[4]
Appearance Light yellow to yellow liquid[7]

Biosynthesis of 8-Methylsulfinyloctyl Glucosinolate

The precursor to 8-MSO-ITC, 8-methylsulfinyloctyl glucosinolate, is synthesized in watercress through a multi-step pathway originating from the amino acid methionine. The biosynthesis can be divided into three main stages: chain elongation, core structure formation, and side-chain modification.[1][7][9]

  • Chain Elongation: Methionine undergoes several cycles of chain elongation, where a methylene (B1212753) group is added in each cycle. This process involves a series of enzymatic reactions catalyzed by branched-chain amino acid aminotransferase (BCAT), methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH).[4][6][8][10][11][12] For 8-methylsulfinyloctyl glucosinolate, this cycle is repeated to extend the carbon chain.

  • Core Glucosinolate Structure Formation: The chain-elongated amino acid is then converted into the core glucosinolate structure. This involves the action of several enzymes, including cytochromes P450 (CYP79 and CYP83 families), glutathione (B108866) S-transferases (GSTs), a C-S lyase (SUR1), and UDP-glucosyltransferases (UGTs).[13]

  • Side-Chain Modification: The final step involves modification of the side chain, in this case, the oxidation of the methylthio group to a methylsulfinyl group, leading to the formation of 8-methylsulfinyloctyl glucosinolate.

G cluster_0 Chain Elongation Cycle (Multiple Repeats) cluster_1 Core Glucosinolate Formation & Side-Chain Modification Met Methionine OxoAcid1 2-Oxo Acid Met->OxoAcid1 BCAT MAM_int Methylthioalkylmalate Intermediate OxoAcid1->MAM_int MAM + Acetyl-CoA OxoAcid2 Chain-Elongated 2-Oxo Acid MAM_int->OxoAcid2 IPMI, IPMDH OxoAcid2->MAM_int Re-entry to Cycle ElongatedAA Chain-Elongated Amino Acid OxoAcid2->ElongatedAA BCAT CoreGLS Core Glucosinolate Structure Formation (CYPs, GSTs, SUR1, UGTs) ElongatedAA->CoreGLS FinalGLS 8-Methylsulfinyloctyl Glucosinolate CoreGLS->FinalGLS Side-chain Oxidation

Biosynthesis of 8-Methylsulfinyloctyl Glucosinolate.

Biological Activities and Mechanisms of Action

Chemoprevention via Induction of Phase II Enzymes

A primary mechanism of the chemopreventive effects of 8-MSO-ITC is the induction of phase II detoxification enzymes, such as NAD(P)H:quinone reductase (QR).[1][2][14] These enzymes play a crucial role in protecting cells from carcinogens and oxidative stress by catalyzing the detoxification of electrophiles and reactive oxygen species. 8-MSO-ITC has been shown to be a more potent inducer of QR than the more abundant PEITC found in watercress.[10][14]

Quantitative Data on Quinone Reductase Induction:

CompoundConcentration for 2-fold QR Induction (µM)Cell LineSource
8-Methylsulfinyloctyl ITC 0.5Murine Hepatoma Hepa 1c1c7[1][2][10][14]
7-Methylsulfinylheptyl ITC0.2Murine Hepatoma Hepa 1c1c7[1][10][14]
Phenethyl ITC (PEITC)5.0Murine Hepatoma Hepa 1c1c7[10][14]

The induction of these protective enzymes is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

G MSO 8-MSO-ITC Keap1_Nrf2 Keap1-Nrf2 Complex MSO->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE PhaseII Phase II Enzymes (e.g., QR, GSTs) ARE->PhaseII Promotes transcription Detox Detoxification & Cellular Protection PhaseII->Detox

Nrf2-mediated induction of Phase II enzymes by 8-MSO-ITC.
Anti-inflammatory and Antioxidant Effects

8-MSO-ITC also exhibits anti-inflammatory and antioxidant properties. It has been shown to impair COX-2-mediated inflammatory responses in LPS-stimulated primary macrophages.[7][15] A study on (R)-8-methylsulfinyloctyl isothiocyanate demonstrated its ability to inhibit the production of pro-inflammatory cytokines and intracellular reactive oxygen species (ROS).[16] This was associated with the modulation of the Nrf2, MAPKs (p38, JNK, and ERK), and JAK/STAT signaling pathways.[16]

Dose-Response Data for Anti-inflammatory Effects of (R)-8-OITC:

Concentration (µM)Effect on Cell ViabilityEffect on NO and ROS productionSource
1.6 - 12.5Unaffected (≥80% viability)Significant decrease[17]
>12.5Reduced cell viability-[17]

Quantitative Data on 8-Methylsulfinyloctyl Glucosinolate in Watercress

The concentration of 8-methylsulfinyloctyl glucosinolate (glucohirsutin), the precursor of 8-MSO-ITC, can vary depending on growing conditions.

Light Treatment (Photoperiod - PPFD)Glucohirsutin Concentration (% of total glucosinolates)Source
12 h — 266 µmol·m⁻²·s⁻¹1.1[18]
16 h — 200 µmol·m⁻²·s⁻¹1.1[18]
20 h — 160 µmol·m⁻²·s⁻¹1.1[18]
24 h — 133 µmol·m⁻²·s⁻¹1.1[18]

Experimental Protocols

Extraction of 8-MSO-ITC from Watercress

This protocol is adapted from methodologies described for the extraction of isothiocyanates from cruciferous vegetables.[2][15][19]

G Start Start: Freeze-dried watercress powder Homogenize Homogenize in PBS (with ascorbic acid) Start->Homogenize Hydrolyze Incubate at 37°C for 2h (Myrosinase hydrolysis) Homogenize->Hydrolyze Extract Liquid-Liquid Extraction with Dichloromethane (B109758) or Ethyl Acetate (repeat 3x) Hydrolyze->Extract Combine Combine Organic Phases Extract->Combine Dry Dry over anhydrous Na₂SO₄ Combine->Dry Evaporate Evaporate solvent under reduced pressure Dry->Evaporate Reconstitute Reconstitute in a known volume of solvent (e.g., acetonitrile) Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Workflow for the extraction of 8-MSO-ITC from watercress.

Methodology:

  • Sample Preparation: Freeze-dry fresh watercress and grind it into a fine powder.

  • Homogenization: Suspend the powdered watercress in a phosphate-buffered saline (PBS) solution containing a catalytic amount of ascorbic acid to prevent degradation.

  • Enzymatic Hydrolysis: Incubate the suspension at 37°C for 2 hours with stirring to facilitate the complete hydrolysis of 8-methylsulfinyloctyl glucosinolate by endogenous myrosinase.

  • Solvent Extraction: Perform a liquid-liquid extraction of the aqueous suspension with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., acetonitrile) for subsequent analysis.

Quinone Reductase (QR) Induction Assay

This assay is based on the widely used method employing the murine hepatoma Hepa 1c1c7 cell line.[2][20][21][22][23]

Methodology:

  • Cell Culture: Culture Hepa 1c1c7 cells in a suitable medium (e.g., α-MEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 8-MSO-ITC (and appropriate controls) for 24-48 hours.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a digitonin-containing lysis buffer.

  • QR Activity Measurement: Determine the QR activity in the cell lysates by measuring the reduction of a specific substrate (e.g., menadione) coupled to the reduction of a tetrazolium dye (e.g., MTT) in the presence of an NADPH-generating system. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to normalize the QR activity.

  • Data Analysis: Express the QR induction as the fold change in specific activity compared to the vehicle-treated control cells.

LC-MS/MS Analysis of 8-MSO-ITC and its Metabolites

This protocol outlines a general approach for the analysis of 8-MSO-ITC and its urinary N-acetylcysteine (NAC) conjugates.[2][24][25][26][27]

Methodology:

  • Sample Preparation:

    • Plant Extracts: Use the reconstituted extract from the protocol described in section 6.1.

    • Urine Samples: Centrifuge the urine sample to remove particulates. The supernatant can often be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., Spherisorb ODS2, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • Gradient: A typical gradient might start with a low percentage of acetonitrile, increasing to a high percentage over 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. For identification, use full scan and product ion scan modes on a high-resolution mass spectrometer (e.g., Q-TOF).

    • MRM Transitions: Specific precursor-to-product ion transitions for 8-MSO-ITC and its NAC conjugate need to be determined using authentic standards.

Conclusion

This compound is a significant bioactive compound in watercress with potent chemopreventive and anti-inflammatory properties. Its mechanism of action, primarily through the induction of the Nrf2 signaling pathway, makes it a compelling target for further research in nutrition and drug development. The data and protocols presented in this guide offer a solid foundation for scientists to explore the full potential of this promising natural product. Further studies are warranted to investigate its efficacy in vivo and to explore its potential therapeutic applications.

References

mechanism of action of 8-Methylsulfinyloctyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 8-Methylsulfinyloctyl Isothiocyanate

Introduction

This compound (8-MSOO-ITC) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, most notably watercress (Nasturtium officinale). Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates upon plant tissue disruption. 8-MSOO-ITC has garnered significant scientific interest for its potent biological activities, including chemopreventive and anti-inflammatory properties. This document provides a detailed examination of the molecular mechanisms that underpin the action of 8-MSOO-ITC, focusing on its interaction with key cellular signaling pathways.

Core Mechanisms of Action

The biological effects of 8-MSOO-ITC are multifaceted, primarily revolving around three interconnected mechanisms: the induction of phase II detoxification enzymes, the attenuation of inflammatory responses, and the induction of apoptosis.

Induction of Phase II Detoxification Enzymes via the Keap1-Nrf2 Pathway

A primary mechanism of action for 8-MSOO-ITC is the potent induction of phase II detoxification enzymes, such as NAD(P)H:quinone reductase (QR) and glutathione (B108866) S-transferases (GSTs).[1][2] These enzymes play a crucial role in protecting cells from carcinogenic and xenobiotic insults by enhancing their detoxification and excretion.[1]

The induction of these cytoprotective genes is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4]

8-MSOO-ITC, being an electrophilic compound, is believed to react with reactive cysteine sensors on the Keap1 protein. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[4][5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of phase II enzymes and other antioxidant proteins.

Nrf2_Activation_by_8MSOO_ITC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Keap1_mod Modified Keap1 Nrf2_Keap1->Keap1_mod Proteasome Proteasome Degradation Nrf2_Keap1->Proteasome Basal State: Nrf2 Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ITC 8-MSOO-ITC ITC->Nrf2_Keap1 Modifies Cysteine Residues on Keap1 ARE ARE Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription PhaseII_Genes Phase II Enzyme Genes (e.g., QR, GST)

Diagram 1. Activation of the Nrf2 signaling pathway by 8-MSOO-ITC.

Data Presentation: Induction of Quinone Reductase (QR)

Studies comparing various isothiocyanates from watercress have shown 8-MSOO-ITC to be a significantly more potent inducer of phase II enzymes than the more volatile β-phenylethyl isothiocyanate (PEITC).[2]

CompoundConcentration for Two-Fold QR Induction (in Hepa 1c1c7 cells)Source
8-Methylsulfinyloctyl ITC (8-MSOO-ITC) 0.5 µM [2]
7-Methylsulfinylheptyl ITC0.2 µM[2]
β-phenylethyl isothiocyanate (PEITC)5.0 µM[2]
Attenuation of Inflammatory Responses

8-MSOO-ITC demonstrates significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory cascade.[6][7] It has been shown to inhibit the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS).[6]

The mechanisms for this effect include the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-6.[7] This inhibitory action is mediated through the modulation of several signaling pathways, including the Nrf2 pathway (which has inherent anti-inflammatory functions), Mitogen-Activated Protein Kinases (MAPKs like p38, JNK, and ERK), and the JAK/STAT pathway.[7]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK JAK_STAT JAK/STAT Pathway TLR4->JAK_STAT Pro_Inflammatory Pro-inflammatory Enzymes & Cytokines (COX-2, iNOS, TNF-α, IL-1β, IL-6) MAPK->Pro_Inflammatory JAK_STAT->Pro_Inflammatory Inflammation Inflammatory Response Pro_Inflammatory->Inflammation ITC 8-MSOO-ITC ITC->MAPK Inhibits ITC->JAK_STAT Inhibits Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ITC Isothiocyanates (e.g., 8-MSOO-ITC) Casp8 Pro-Caspase-8 ITC->Casp8 Mito Mitochondria ITC->Mito aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 CytC Cytochrome C Release Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Workflow

References

The Anti-inflammatory Properties of 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is an organosulfur compound belonging to the isothiocyanate (ITC) family.[1] Found in cruciferous vegetables such as watercress (Nasturtium officinale), 8-MSO-ITC is gaining attention for its potential therapeutic properties, particularly its potent anti-inflammatory and antioxidant effects.[2][3] This technical guide provides an in-depth overview of the current scientific understanding of 8-MSO-ITC's anti-inflammatory mechanisms, presenting key quantitative data, detailed experimental protocols, and visualizations of the molecular pathways involved. The information is primarily based on studies conducted on the (R)-enantiomer of 8-MSO-ITC, referred to as (R)-8-OITC, in ex vivo models of inflammation.[2]

Core Mechanism of Action

(R)-8-Methylsulfinyloctyl isothiocyanate exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the inflammatory response. In preclinical models using murine peritoneal macrophages stimulated with lipopolysaccharide (LPS), (R)-8-OITC has been shown to act through a dual mechanism: the upregulation of the antioxidant Nrf2 pathway and the downregulation of pro-inflammatory cascades, including NF-κB, MAPKs, and JAK/STAT signaling.[2][3] This multifaceted approach allows it to effectively reduce the production of a wide range of inflammatory mediators.[2]

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the key findings on the effects of (R)-8-OITC on LPS-stimulated murine peritoneal macrophages. The data is primarily derived from the work of Alcarranza et al., 2023, published in Food & Function.[2][4]

Table 1: Effect of (R)-8-OITC on Pro-inflammatory Mediators

Parameter MeasuredModel SystemTreatment ConcentrationsObserved EffectReference
Nitric Oxide (NO) ProductionLPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant decrease (p < 0.001) [2]
Reactive Oxygen Species (ROS)LPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant decrease (p < 0.001)[2]
iNOS Protein ExpressionLPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant downregulation (***p < 0.001)[2]
COX-2 Protein ExpressionLPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant decrease[2][3]
mPGES-1 Protein ExpressionLPS-stimulated murine peritoneal macrophagesNot specifiedSignificant decrease[2][3]

Table 2: Effect of (R)-8-OITC on Pro-inflammatory Cytokine Production

CytokineModel SystemTreatment ConcentrationsObserved EffectReference
Interleukin-1β (IL-1β)LPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant decrease (p < 0.001) [2]
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant decrease (p < 0.001)[2]
Interleukin-6 (IL-6)LPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant decrease (p < 0.001) [2]
Interleukin-17 (IL-17)LPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant decrease (p < 0.001)[2]
Interleukin-18 (IL-18)LPS-stimulated murine peritoneal macrophagesNot specifiedSignificant reduction[2][3]

Table 3: Effect of (R)-8-OITC on Key Signaling Pathways

Signaling Pathway/ProteinModel SystemTreatment ConcentrationsObserved EffectReference
Nrf2 ExpressionLPS-stimulated murine peritoneal macrophages6.25 µM, 12.5 µMSignificant upregulation[2]
JAK2 PhosphorylationLPS-stimulated murine peritoneal macrophagesNot specifiedSignificant decrease[2]
STAT3 PhosphorylationLPS-stimulated murine peritoneal macrophagesNot specifiedSignificant decrease[2]
p38 MAPK PhosphorylationLPS-stimulated murine peritoneal macrophagesNot specifiedModulation of expression[2][3]
JNK MAPK PhosphorylationLPS-stimulated murine peritoneal macrophagesNot specifiedModulation of expression[2][3]
ERK MAPK PhosphorylationLPS-stimulated murine peritoneal macrophagesNot specifiedModulation of expression[2][3]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways influenced by 8-MSO-ITC and a typical experimental workflow for its evaluation.

LPS_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs TAK1->MAPKKs IkB IκBα IKK_complex->IkB P NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs MAPKs->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

MSO_ITC_Mechanism cluster_Nrf2 Antioxidant Response cluster_Inflammation Pro-inflammatory Signaling MSO_ITC 8-MSO-ITC Keap1 Keap1 MSO_ITC->Keap1 Inhibits NFkB_pathway NF-κB Pathway MSO_ITC->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway MSO_ITC->MAPK_pathway Inhibits JAK_STAT_pathway JAK/STAT Pathway MSO_ITC->JAK_STAT_pathway Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Degrades Nrf2_cyto->Keap1 Nrf2_nuc Nrf2 (Nuclear) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_pathway TLR4->MAPK_pathway TLR4->JAK_STAT_pathway Inflammation Inflammation (Cytokines, COX-2, iNOS) NFkB_pathway->Inflammation MAPK_pathway->Inflammation JAK_STAT_pathway->Inflammation

Caption: Dual anti-inflammatory mechanism of 8-MSO-ITC.

Experimental_Workflow cluster_analysis Downstream Analysis start Isolation of Murine Peritoneal Macrophages culture Cell Culture & Seeding (e.g., 24-well plates) start->culture pretreatment Pre-treatment with 8-MSO-ITC (e.g., 30 min) culture->pretreatment stimulation Stimulation with LPS (e.g., 18-24h) pretreatment->stimulation harvest Harvest Supernatant & Cell Lysates stimulation->harvest elisa Cytokine Quantification (ELISA on Supernatant) harvest->elisa ros ROS Measurement (DCFH-DA on Cells) harvest->ros western Protein Expression (Western Blot on Lysates) harvest->western qpcr Gene Expression (RT-qPCR on Lysates) harvest->qpcr

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of 8-MSO-ITC's anti-inflammatory properties.

Isolation and Culture of Murine Peritoneal Macrophages

This protocol describes the elicitation and harvesting of macrophages from the peritoneal cavity of mice.

  • Materials:

    • Mice (e.g., Swiss albino)

    • Sterile 3% Thioglycollate medium

    • 70% Ethanol

    • Sterile Phosphate-Buffered Saline (PBS)

    • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Syringes (1 mL, 5 mL) and needles (23G, 25G)

    • Sterile surgical instruments

    • 50 mL conical tubes

    • Hemocytometer or automated cell counter

    • Tissue culture plates (e.g., 24-well)

  • Procedure:

    • Inject 1 mL of sterile 3% thioglycollate medium into the peritoneal cavity of each mouse.

    • After 4-5 days, euthanize the mice using a humane, approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Position the mouse on its back and sterilize the abdomen with 70% ethanol.

    • Make a small incision through the skin of the lower abdomen and peel the skin back to expose the intact peritoneal wall.

    • Using a 25G needle, inject 5 mL of cold, sterile PBS into the peritoneal cavity.

    • Gently massage the abdomen for 30-60 seconds to dislodge the macrophages.

    • Carefully aspirate the peritoneal fluid (lavage) using a 23G needle and place it into a 50 mL conical tube on ice.

    • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

    • Count the cells and assess viability (e.g., using Trypan Blue).

    • Seed the cells into tissue culture plates at the desired density (e.g., 5 x 10⁵ cells/well in a 24-well plate).

    • Incubate at 37°C in a 5% CO₂ atmosphere for 2-4 hours to allow macrophages to adhere.

    • After incubation, wash the wells gently with warm PBS to remove non-adherent cells.

    • Add fresh complete RPMI-1640 medium and incubate overnight before treatment.

LPS-Induced Inflammation Assay

This protocol details the in vitro stimulation of macrophages to induce an inflammatory response.

  • Procedure:

    • Following the initial overnight incubation, remove the culture medium from the adherent macrophages.

    • Add fresh medium containing various concentrations of (R)-8-OITC (e.g., 6.25 µM and 12.5 µM) or vehicle control (e.g., DMSO).

    • Incubate for a pre-treatment period (e.g., 30 minutes) at 37°C and 5% CO₂.

    • Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate for the desired stimulation period (e.g., 18-24 hours).

    • After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Quantification of Cytokines by ELISA

This protocol describes a sandwich ELISA for measuring cytokine concentrations in the culture supernatant.

  • Materials:

    • 96-well high-binding ELISA plates

    • Cytokine-specific capture antibody

    • Recombinant cytokine standard

    • Biotinylated cytokine-specific detection antibody

    • Avidin-HRP (Horseradish Peroxidase) conjugate

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Coating buffer, Assay diluent, and Wash buffer

    • Plate reader

  • Procedure:

    • Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer.

    • Block the plate with assay diluent for 1-2 hours at room temperature (RT).

    • Wash the plate 3 times.

    • Add 100 µL of standards and collected cell culture supernatants to the wells. Incubate for 2 hours at RT.

    • Wash the plate 4 times.

    • Add the biotinylated detection antibody diluted in assay diluent. Incubate for 1 hour at RT.

    • Wash the plate 4 times.

    • Add Avidin-HRP conjugate. Incubate for 30 minutes at RT in the dark.

    • Wash the plate 5-7 times.

    • Add TMB substrate and incubate until a color develops (5-15 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm on a plate reader.

    • Calculate cytokine concentrations by interpolating from the standard curve.

Western Blot Analysis for Protein Expression

This protocol is for determining the expression levels of proteins such as iNOS, COX-2, Nrf2, and phosphorylated forms of MAPKs and STATs.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Nitrocellulose or PVDF membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to target proteins)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the cultured macrophages with RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 15-20 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at RT.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.

    • Wash the membrane 3 times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.

Intracellular ROS Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • DCFH-DA probe

    • HBSS or serum-free medium

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • After the LPS stimulation period, wash the cells twice with warm HBSS.

    • Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm) or capture images using a fluorescence microscope.

    • The fluorescence intensity is proportional to the amount of ROS produced.

Conclusion

This compound demonstrates significant anti-inflammatory properties in preclinical models. Its ability to upregulate the Nrf2-mediated antioxidant response while simultaneously inhibiting multiple pro-inflammatory pathways, including NF-κB, MAPKs, and JAK/STAT, makes it a compelling candidate for further investigation. The data presented herein highlights its efficacy in reducing key inflammatory mediators and cytokines. The provided protocols offer a robust framework for researchers to further explore the therapeutic potential of 8-MSO-ITC in the context of immuno-inflammatory pathologies. Further in vivo studies are warranted to validate these promising in vitro findings.

References

An In-depth Technical Guide on the Antibacterial Effects of 8-Methylsulfinyloctyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information regarding the antibacterial properties of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). It is important to note that while this compound is recognized for its anti-inflammatory and chemopreventive effects, detailed and specific quantitative data on its antibacterial activity, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad range of bacteria, are not extensively available in the public domain. Consequently, this guide also draws upon data from structurally related isothiocyanates (ITCs) to provide a comprehensive overview of the potential antibacterial mechanisms and experimental methodologies.

Introduction to this compound

This compound is a naturally occurring organosulfur compound found in cruciferous vegetables, notably in watercress (Nasturtium officinale). It belongs to the isothiocyanate class of compounds, which are derived from the enzymatic hydrolysis of glucosinolates. While 8-MSO-ITC has been a subject of research for its role in cancer prevention and its anti-inflammatory properties, its potential as an antibacterial agent is also acknowledged, though less characterized. This guide aims to consolidate the existing knowledge and provide a framework for future research into its specific antibacterial applications.

Antibacterial Activity of Isothiocyanates: A Comparative Overview

Isothiocyanates as a chemical class are well-documented for their broad-spectrum antimicrobial activity. The electrophilic nature of the -N=C=S group is central to their biological function, allowing for covalent modification of cellular nucleophiles, particularly the sulfhydryl groups of proteins.

While specific data for 8-MSO-ITC is scarce, a study on its close homolog, 6-methylsulfinylhexyl isothiocyanate, demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus[1][2]. Furthermore, studies on other aliphatic and aromatic isothiocyanates provide a basis for understanding the potential efficacy of 8-MSO-ITC. A quantitative structure-activity relationship (QSAR) study indicated that the x-(methylsulfinyl)alkyl (MSITC) subclass of ITCs is among the most active[3].

For comparative purposes, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for some common isothiocyanates against various bacterial strains.

Table 1: Comparative Antibacterial Activity of Various Isothiocyanates

IsothiocyanateBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Allyl Isothiocyanate (AITC)Escherichia coli O157:H759>100[4]
Staphylococcus aureus100>1000[5]
Listeria monocytogenes100>1000[5]
Benzyl Isothiocyanate (BITC)Methicillin-Resistant S. aureus (MRSA)2.9 - 110Not specified[5]
Campylobacter jejuni1.25 - 5Not specified[4]
Phenethyl Isothiocyanate (PEITC)Staphylococcus aureus100>1000[5]
Escherichia coli1001000[5]
Sulforaphane (SFN)Helicobacter pylori2 (median)Not specified[4]
x-(methylsulfonyl)alkyl ITCsBacillus cereus≤ 2512.5 - 50[3]

Putative Mechanisms of Antibacterial Action

The antibacterial action of isothiocyanates is believed to be multifactorial. The primary mechanisms are inferred to be applicable to 8-MSO-ITC, given its characteristic functional group.

Disruption of Bacterial Cell Membrane Integrity

Isothiocyanates can interact with bacterial cell membranes, leading to a loss of integrity and subsequent leakage of intracellular components. This is thought to occur through the reaction of the isothiocyanate group with amine and thiol groups of membrane proteins and phospholipids. This disruption can lead to a dissipation of the proton motive force and ultimately, cell death.

Inhibition of Essential Bacterial Enzymes

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by sulfhydryl groups of cysteine residues in bacterial enzymes. This covalent modification can lead to the inactivation of enzymes that are critical for various metabolic pathways, including cellular respiration and DNA replication.

Induction of Oxidative Stress

Some studies suggest that isothiocyanates can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.

The following diagram illustrates the proposed general mechanisms of antibacterial action for isothiocyanates.

Antibacterial_Mechanisms_of_Isothiocyanates cluster_ITC Isothiocyanate (ITC) cluster_Bacterium Bacterial Cell cluster_Effects Antibacterial Effects ITC R-N=C=S Membrane Cell Membrane ITC->Membrane Interacts with Enzymes Essential Enzymes (e.g., with -SH groups) ITC->Enzymes Reacts with MembraneDisruption Membrane Disruption (Loss of Integrity, Leakage) Membrane->MembraneDisruption EnzymeInhibition Enzyme Inactivation Enzymes->EnzymeInhibition Metabolism Metabolic Pathways CellDeath Bacterial Cell Death Metabolism->CellDeath MembraneDisruption->CellDeath MetabolicDisruption Metabolic Disruption EnzymeInhibition->MetabolicDisruption MetabolicDisruption->CellDeath Experimental_Workflow start Start: Test Compound (e.g., 8-MSO-ITC) mic_test MIC Determination (Broth Microdilution) start->mic_test mbc_test MBC Determination (Plating from MIC wells) mic_test->mbc_test mechanism_study Mechanism of Action Studies mbc_test->mechanism_study membrane_assay Membrane Permeability Assay (e.g., SYTOX Green uptake) mechanism_study->membrane_assay enzyme_assay Enzyme Inhibition Assay (e.g., targeting specific enzymes) mechanism_study->enzyme_assay ros_assay ROS Production Assay (e.g., using fluorescent probes) mechanism_study->ros_assay end Conclusion on Antibacterial Profile membrane_assay->end enzyme_assay->end ros_assay->end

References

The Chemopreventive Potential of 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, most notably watercress (Nasturtium officinale).[1][2] Isothiocyanates are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates.[3] This process occurs when the plant tissue is disrupted, for instance, by chewing or cutting, which allows the myrosinase enzyme to come into contact with glucosinolates.[4] While compounds like sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate (PEITC) from watercress have been extensively studied, 8-MSO-ITC is emerging as a particularly potent agent in cancer chemoprevention.[5][6]

Chemoprevention involves the use of natural or synthetic agents to suppress, reverse, or prevent the development of cancer.[7] Isothiocyanates act at multiple stages of carcinogenesis through several interconnected mechanisms, including the modulation of carcinogen-metabolizing enzymes, induction of apoptosis (programmed cell death), inhibition of inflammation, and epigenetic regulation.[1][3][8] This document provides a comprehensive technical overview of the current scientific understanding of 8-MSO-ITC's chemopreventive potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Chemoprevention by 8-MSO-ITC

The anticancer effects of 8-MSO-ITC are attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in cancer.

Potent Induction of Phase II Detoxification Enzymes via Nrf2 Activation

A primary defense mechanism against chemical carcinogenesis is the body's ability to detoxify and eliminate carcinogens. This is largely mediated by Phase I and Phase II biotransformation enzymes.[1][3]

  • Phase I Enzymes (e.g., cytochrome P450s) often activate pro-carcinogens into their ultimate carcinogenic forms.[7]

  • Phase II Enzymes (e.g., Quinone Reductase [QR], Glutathione S-transferases [GSTs]) conjugate these activated carcinogens with endogenous ligands, making them more water-soluble and facilitating their excretion from the body.[1][5]

8-MSO-ITC is a powerful inducer of Phase II enzymes.[1][5] This induction is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10]

Mechanism of Nrf2 Activation: Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates like 8-MSO-ITC are electrophilic and can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding Phase II enzymes and other antioxidant proteins, thereby initiating their transcription.[9][11]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 8-MSO-ITC Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Disrupts interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to PhaseII_Genes Phase II Enzyme Genes (e.g., QR, GST) ARE->PhaseII_Genes Promotes Transcription Gene Transcription PhaseII_Genes->Transcription

Caption: Nrf2 activation pathway initiated by 8-MSO-ITC.
Anti-inflammatory Effects via Inhibition of the NF-κB Pathway

Chronic inflammation is a well-established driver of cancer development and progression. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] 8-MSO-ITC has been shown to impair inflammatory responses in macrophages.[14]

Mechanism of NF-κB Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[16] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes.[17] Isothiocyanates can inhibit this pathway at multiple levels, including preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activity.[12] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[14][18] There is also evidence of crosstalk where Nrf2 activation can negatively regulate the NF-κB pathway.[19]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα (Leads to degradation) NFkB_nuc NF-κB (p50/p65) IkBa_NFkB->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Inflammatory_Genes Activates Transcription Inflammation Inflammatory Response (NO, PGE2) Inflammatory_Genes->Inflammation ITC 8-MSO-ITC ITC->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by 8-MSO-ITC.
Induction of Apoptosis

Apoptosis is a crucial process for eliminating genetically damaged or malignant cells, thereby preventing tumor growth.[20] Many chemopreventive agents, including various ITCs, exert their effects by inducing apoptosis in cancer cells.[4][21] The general mechanism for ITCs involves the generation of intracellular reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3), ultimately leading to cell death.[21][22] While specific studies detailing this mechanism for 8-MSO-ITC are emerging, it is a well-established property of the isothiocyanate class.[20][23]

Apoptosis_Induction_Pathway ITC Isothiocyanates (e.g., 8-MSO-ITC) ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Bax ↑ Bax (Pro-apoptotic) ITC->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) ITC->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: General pathway of apoptosis induction by isothiocyanates.
Histone Deacetylase (HDAC) Inhibition

Epigenetic alterations, which change gene expression without altering the DNA sequence, are fundamental to cancer development. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription.[24][25] In many cancers, HDACs are overactive, silencing critical tumor suppressor genes like p21.[6] Several ITCs, notably sulforaphane, have been identified as HDAC inhibitors.[6][26] By inhibiting HDACs, ITCs can restore the expression of these silenced genes, leading to cell cycle arrest and apoptosis. This represents another plausible, though less directly studied, chemopreventive mechanism for 8-MSO-ITC.[27]

HDAC_Inhibition ITC 8-MSO-ITC HDAC HDAC ITC->HDAC Inhibits Acetylation ↑ Histone Acetylation HDAC->Acetylation Prevents Chromatin Open Chromatin Structure Acetylation->Chromatin Genes Tumor Suppressor Genes (e.g., p21) Chromatin->Genes Allows access for transcription factors Expression Gene Expression Genes->Expression

Caption: Mechanism of HDAC inhibition leading to gene expression.

Quantitative Data Presentation

The efficacy of 8-MSO-ITC, particularly in comparison to other well-known isothiocyanates, has been quantified in cell-based assays.

Table 1: Potency of Isothiocyanates in Inducing Phase II Enzymes

This table summarizes the concentration of various ITCs required to achieve a two-fold induction of Quinone Reductase (QR) activity in murine hepatoma Hepa 1c1c7 cells, a standard model for assessing Phase II enzyme induction.[1][5] Lower values indicate higher potency.

Isothiocyanate (ITC)SourceConcentration for 2-fold QR Induction (µM)Relative Potency vs. PEITC
8-Methylsulfinyloctyl ITC Watercress0.5 10x
7-Methylsulfinylheptyl ITCWatercress0.225x
Phenethyl ITC (PEITC)Watercress5.01x (Reference)

Data sourced from Rose et al., Carcinogenesis, 2000.[1][5]

Table 2: Anti-inflammatory Activity of 8-MSO-ITC

This table presents data on the inhibition of key inflammatory mediators by 8-MSO-ITC in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Inflammatory Mediator8-MSO-ITC Concentration (µM)% Inhibition
Nitric Oxide (NO)1 - 10Dose-dependent suppression
Prostaglandin E2 (PGE2)1 - 10Dose-dependent suppression

Data interpretation based on MedChemExpress and InvivoChem product descriptions referencing studies on RAW 264.7 macrophages.[14][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the bioactivity of 8-MSO-ITC.

Protocol 1: Quinone Reductase (QR) Induction Assay

This assay measures the ability of a compound to induce the activity of the phase II enzyme Quinone Reductase in cultured cells.[1][9]

  • Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of 8-MSO-ITC (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO). Cells are incubated for an additional 48 hours.

  • Cell Lysis: The medium is removed, and cells are lysed by adding a digitonin (B1670571) solution and incubating for 10 minutes.

  • Activity Measurement: The cell lysate is transferred to a new 96-well plate containing the assay reaction mixture (Tris-HCl buffer, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, MTT dye, and menadione).

  • Data Analysis: The rate of MTT reduction is measured spectrophotometrically at 610 nm. A parallel plate is used to determine total protein concentration (e.g., using a crystal violet assay) to normalize the QR activity. The concentration required to double the specific activity of QR (CD value) is calculated.

QR_Assay_Workflow A 1. Seed Hepa 1c1c7 cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with 8-MSO-ITC (various concentrations) B->C D 4. Incubate for 48h C->D E 5. Lyse cells with digitonin D->E F 6. Add lysate to reaction mixture E->F G 7. Measure absorbance at 610 nm (kinetic read) F->G H 8. Normalize to protein content and calculate induction G->H

Caption: Experimental workflow for the Quinone Reductase (QR) induction assay.
Protocol 2: Analysis of ITC Metabolites in Urine by LC-MS

This method confirms the uptake and metabolism of ITCs following consumption by detecting their N-acetylcysteine (NAC) conjugates in urine.[1][5]

  • Sample Collection: Urine samples are collected from subjects before and at timed intervals after consumption of an ITC source (e.g., watercress).

  • Sample Preparation: A known volume of urine is mixed with an internal standard. The sample is homogenized and then centrifuged to remove particulates.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to concentrate the ITC-NAC conjugates and remove interfering substances. The cartridge is washed, and the metabolites are eluted with methanol.

  • LC-MS Analysis: The eluate is evaporated to dryness and reconstituted in a suitable solvent. The sample is injected into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Chromatography: Separation is typically achieved on a C18 column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid.

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source, often in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecular ions of the expected ITC-NAC conjugates (e.g., 8-MSO-ITC-NAC).

  • Quantification: The identity of the conjugates is confirmed by their retention time and mass spectrum compared to synthesized standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Protocol 3: Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of NO by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatant.[18]

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate. After adherence, they are pre-treated with various concentrations of 8-MSO-ITC for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce inflammation.

  • Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) is added to the supernatant, followed by a 10-minute incubation at room temperature, protected from light. Then, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added, followed by another 10-minute incubation.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is calculated from the standard curve, and the percentage inhibition of NO production by 8-MSO-ITC is determined relative to the LPS-only treated control.

Conclusion and Future Directions

This compound, a key bioactive compound in watercress, demonstrates significant chemopreventive potential. Its mechanisms of action are multifaceted and robust, centered on the potent induction of cytoprotective Phase II enzymes via the Nrf2 pathway and the suppression of pro-carcinogenic inflammation through the inhibition of the NF-κB signaling cascade.[1][9][14] Quantitative studies highlight its superior potency in inducing detoxification enzymes compared to other ITCs like PEITC.[5]

While the current in vitro and ex vivo data are compelling, further research is necessary to fully elucidate the therapeutic and preventive utility of 8-MSO-ITC. Future research should prioritize:

  • In Vivo Studies: Animal models of carcinogenesis are needed to confirm the chemopreventive efficacy of 8-MSO-ITC in a whole-organism context, assessing its impact on tumor incidence, multiplicity, and latency.[28]

  • Pharmacokinetic and Bioavailability Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of 8-MSO-ITC is crucial to establish effective dosing regimens.[28]

  • Clinical Trials: Ultimately, well-designed human clinical trials are required to translate the promising preclinical findings into tangible cancer prevention strategies for at-risk populations.[29]

The continued investigation of this compound holds considerable promise for the development of novel, diet-derived agents for cancer prevention and therapy.

References

An In-Depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate and Nrf2 Signaling Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Found in cruciferous vegetables such as watercress, 8-MSO-ITC has garnered significant interest for its potential chemopreventive and anti-inflammatory properties. This document details the molecular mechanisms of Nrf2 activation by 8-MSO-ITC, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.

Introduction to this compound (8-MSO-ITC)

This compound is a naturally occurring organosulfur compound belonging to the isothiocyanate (ITC) family.[1] These compounds are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables.[2] 8-MSO-ITC, in particular, is found in watercress (Nasturtium officinale) and has demonstrated potent induction of phase II detoxification enzymes, which are critical for cellular protection against oxidative stress and carcinogens.[3] The growing body of evidence supporting the health benefits of ITCs has positioned them as promising candidates for drug development and chemoprevention strategies.[4]

The Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Nrf2 signaling pathway is a crucial cellular stress response mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7]

Upon exposure to electrophiles or oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[8]

Mechanism of Nrf2 Activation by this compound

Like other isothiocyanates, 8-MSO-ITC is an electrophilic molecule that activates the Nrf2 pathway by reacting with the sulfhydryl groups of specific cysteine residues on Keap1.[9] This covalent modification of Keap1 inhibits its ability to target Nrf2 for degradation, leading to the accumulation and nuclear translocation of Nrf2.[7] The subsequent activation of ARE-dependent gene expression results in the upregulation of a battery of protective enzymes.

Mechanism of Nrf2 Activation by 8-MSO-ITC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-MSO-ITC 8-MSO-ITC Keap1 Keap1 8-MSO-ITC->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequesters & Promotes Degradation Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation Ub->Nrf2_cyto sMaf sMaf Nrf2_nucleus->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1, GCLC, GSTs) ARE->Cytoprotective_Genes Induces Transcription

Mechanism of Nrf2 activation by 8-MSO-ITC.

Quantitative Data on Nrf2 Activation by 8-MSO-ITC

The potency of 8-MSO-ITC as an Nrf2 activator has been demonstrated in various in vitro studies. A key measure of this activity is the induction of quinone reductase (QR), a well-established Nrf2 target gene. The following table summarizes the available quantitative data for 8-MSO-ITC and provides a comparison with other known isothiocyanates.

CompoundAssayCell LineConcentration for 2-fold InductionReference
8-Methylsulfinyloctyl ITC Quinone Reductase InductionMurine Hepatoma Hepa 1c1c70.5 µM [3]
7-Methylsulfinylheptyl ITCQuinone Reductase InductionMurine Hepatoma Hepa 1c1c70.2 µM[3]
Phenethyl isothiocyanate (PEITC)Quinone Reductase InductionMurine Hepatoma Hepa 1c1c75.0 µM[3]
Sulforaphane (B1684495)Quinone Reductase InductionMurine Hepatoma Hepa 1c1c7Not explicitly stated in[3]-

Note: The data presented here is based on available literature and may vary depending on experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activation of the Nrf2 signaling pathway by 8-MSO-ITC.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of 8-MSO-ITC to induce Nrf2-mediated gene transcription.

  • Cell Culture:

    • Maintain HepG2-ARE-C8 cells (or other suitable reporter cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 8-MSO-ITC in culture medium. A positive control such as sulforaphane (e.g., 5 µM) should be included.

    • Replace the culture medium with the 8-MSO-ITC dilutions or control solutions and incubate for 24 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions with a luminometer.[10]

    • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

ARE-Luciferase Reporter Assay Workflow Start Seed Reporter Cells (e.g., HepG2-ARE-C8) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with 8-MSO-ITC (various concentrations) Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Data Analysis (Dose-Response Curve) Measure->Analyze

Workflow for ARE-Luciferase Reporter Assay.
Western Blot Analysis for Nrf2 Nuclear Translocation

This method is used to determine the levels of Nrf2 protein in the cytoplasm and nucleus following treatment with 8-MSO-ITC.

  • Cell Treatment and Fractionation:

    • Culture cells (e.g., HepG2) to 80-90% confluency and treat with 8-MSO-ITC (e.g., 0.5-5 µM) for various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving differential centrifugation.

  • Western Blotting:

    • Determine protein concentration of both fractions using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Gene Expression

This technique is used to quantify the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with 8-MSO-ITC at various concentrations and for different time points.

    • Extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Run the PCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Immunocytochemistry for Nrf2 Nuclear Translocation

This method provides a visual confirmation of Nrf2 translocation from the cytoplasm to the nucleus.[11][12]

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with 8-MSO-ITC for a predetermined time course.

  • Staining Procedure:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Downstream Targets and Broader Effects of 8-MSO-ITC

Activation of the Nrf2 pathway by 8-MSO-ITC leads to the upregulation of a wide range of cytoprotective genes. While HO-1 and NQO1 are commonly studied markers, the broader downstream effects include the induction of enzymes involved in glutathione (B108866) (GSH) synthesis and recycling, such as glutamate-cysteine ligase (GCL) and glutathione S-transferases (GSTs).[13][14] These enzymes play a critical role in detoxifying electrophiles and reactive oxygen species, thereby protecting cells from damage. Further research using techniques like proteomics and metabolomics will help to fully elucidate the complete spectrum of downstream targets and metabolic reprogramming induced by 8-MSO-ITC.[2][3]

Conclusion and Future Directions

This compound is a potent natural activator of the Nrf2 signaling pathway with significant potential for applications in chemoprevention and the mitigation of inflammatory diseases. This guide has provided a detailed overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used for its investigation.

While the foundational knowledge of 8-MSO-ITC's interaction with the Nrf2 pathway is established, further research is warranted in several areas. Comprehensive dose-response and time-course studies are needed to fully characterize its in vitro and in vivo activity. Elucidating the specific cysteine residues on Keap1 that are modified by 8-MSO-ITC will provide a more detailed mechanistic understanding. Furthermore, unbiased "omics" approaches will be invaluable in identifying the complete range of Nrf2-dependent and -independent effects of this promising bioactive compound. Continued investigation into the pharmacokinetics and bioavailability of 8-MSO-ITC will be crucial for its translation into clinical applications.[15][16]

References

An In-depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably in watercress (Nasturtium officinale) and other species of the Brassicaceae family.[1][2] Isothiocyanates are a class of organosulfur compounds recognized for their significant biological activities, and 8-MSOO-ITC is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 8-MSOO-ITC, with a focus on its mechanisms of action and relevant experimental data.

Chemical Structure and Physicochemical Properties

8-MSOO-ITC is characterized by an eight-carbon alkyl chain with a methylsulfinyl group at one terminus and a reactive isothiocyanate group at the other.[3] This unique structure contributes to its biological activity and physicochemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₉NOS₂[1]
Molecular Weight 233.40 g/mol [1]
CAS Number 75272-81-0[1]
Appearance Light yellow to yellow liquid[1]
SMILES CS(=O)CCCCCCCCN=C=S[1]
InChIKey BCRXKWOQVFKZAG-UHFFFAOYSA-N[1]
LogP 3.674[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 9[1]

Biological Activities and Mechanism of Action

8-MSOO-ITC exhibits a range of biological activities, including anti-inflammatory, chemopreventive, antibacterial, and plant growth inhibitory effects.[1][2] Its primary mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

8-MSOO-ITC has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the COX-2-mediated inflammatory response in macrophages.[2] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This activity is mediated through the modulation of several key signaling pathways:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: 8-MSOO-ITC influences the phosphorylation of key MAPK proteins, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). By modulating the activation of these kinases, it can regulate downstream inflammatory responses.

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: 8-MSOO-ITC has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling. Specifically, it can inhibit the phosphorylation of JAK2 and STAT3, leading to a reduction in the expression of pro-inflammatory genes.[1][4][5]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: 8-MSOO-ITC is a potent inducer of the Nrf2-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, 8-MSOO-ITC enhances the cellular defense against oxidative stress, which is often associated with inflammation.[6][7][8][9]

The following diagram illustrates the inhibitory effect of 8-MSOO-ITC on LPS-induced inflammatory signaling in macrophages.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_nrf2 Nrf2 Pathway cluster_nucleus Nucleus TLR4 TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK JAK2 JAK2 TLR4->JAK2 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 MSOOITC 8-MSOO-ITC MSOOITC->p38 Inhibits phosphorylation MSOOITC->JNK Inhibits phosphorylation MSOOITC->ERK Inhibits phosphorylation MSOOITC->JAK2 Inhibits phosphorylation Keap1 Keap1 MSOOITC->Keap1 Inactivates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_nuc p-STAT3 STAT3->STAT3_nuc Translocates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_nuc->ProInflammatory_Genes Induces transcription STAT3_nuc->ProInflammatory_Genes Induces transcription ARE_Genes Antioxidant Genes (HO-1, NQO1) Nrf2_nuc->ARE_Genes Induces transcription

Caption: 8-MSOO-ITC inhibits LPS-induced inflammation in macrophages.

Chemopreventive Activity

The chemopreventive properties of 8-MSOO-ITC are largely attributed to its ability to induce phase II detoxification enzymes. These enzymes play a critical role in neutralizing and eliminating carcinogens and other xenobiotics. 8-MSOO-ITC has been identified as a potent inducer of quinone reductase (QR), a key phase II enzyme.[10] The induction of these protective enzymes is primarily mediated by the activation of the Nrf2 pathway.

The following diagram illustrates the activation of the Nrf2 pathway by 8-MSOO-ITC.

MSOOITC 8-MSOO-ITC Keap1 Keap1 MSOOITC->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Nrf2_cyto Ubiquitination Ub Ubiquitin sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE Nrf2_nuc->ARE Binds PhaseII_Genes Phase II Enzyme Genes (e.g., NQO1, GST) ARE->PhaseII_Genes Induces Transcription

Caption: 8-MSOO-ITC activates the Nrf2 pathway.

Table 2: Quantitative Data on the Biological Activity of this compound

Biological ActivityAssayCell LineConcentration/ValueReference
Phase II Enzyme Induction Quinone Reductase (QR) AssayMurine Hepatoma Hepa 1c1c70.5 µM for 2-fold induction[10]
Anti-inflammatory Nitric Oxide ProductionRAW 264.7 Macrophages1-10 µM (suppression)[2]
Anti-inflammatory Prostaglandin E2 SynthesisRAW 264.7 Macrophages1-10 µM (suppression)[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route for 8-MSOO-ITC is the "DAG methodology". A general workflow is outlined below.

start Primary Amine dithiocarbamate (B8719985) Dithiocarbamate Salt Formation (CS₂, Base) start->dithiocarbamate desulfurization Desulfurization dithiocarbamate->desulfurization isothiocyanate 8-Methylsulfinyloctyl Isothiocyanate desulfurization->isothiocyanate purification Purification (Flash Chromatography) isothiocyanate->purification

Caption: General workflow for isothiocyanate synthesis.

Detailed Steps (Illustrative):

  • Dithiocarbamate Salt Formation: The corresponding primary amine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form the dithiocarbamate salt in situ.

  • Desulfurization: A desulfurizing agent is added to the reaction mixture to convert the dithiocarbamate salt to the isothiocyanate.

  • Purification: The crude product is purified using flash column chromatography on silica (B1680970) gel. The appropriate solvent system is determined by thin-layer chromatography (TLC) to achieve optimal separation.

Purification and Analysis

Purification:

  • Flash Column Chromatography: This is the preferred method for purifying 8-MSOO-ITC. A silica gel column is used, and the compound is eluted with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The fractions are collected and analyzed by TLC to identify the pure product.

Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector can be used for the quantitative analysis of 8-MSOO-ITC. A C18 reversed-phase column is typically employed with a mobile phase gradient of acetonitrile (B52724) and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of 8-MSOO-ITC, particularly in complex mixtures like plant extracts.

Biological Assays

COX-2 Inhibition Assay:

  • Enzyme Preparation: Human recombinant COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of 8-MSOO-ITC.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The production of prostaglandins (B1171923) (e.g., PGE2) is measured, typically using an ELISA kit or LC-MS.

  • IC50 Calculation: The concentration of 8-MSOO-ITC that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

Measurement of Cytokine Production in Macrophages:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of 8-MSOO-ITC for a specified time.

  • Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific ELISA kits.

Western Blot Analysis for Signaling Pathway Proteins:

  • Cell Lysis: After treatment with 8-MSOO-ITC and/or LPS, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-STAT3, STAT3).

  • Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Densitometry: The band intensities are quantified to determine the relative levels of protein phosphorylation.[11]

Conclusion

This compound is a promising bioactive compound with significant anti-inflammatory and chemopreventive properties. Its ability to modulate multiple key signaling pathways, including Nrf2, MAPK, and JAK/STAT, underscores its potential for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, purification, and biological evaluation of this intriguing natural product. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to 8-Methylsulfinyloctyl Glucosinolate: The Precursor to a Potent Bioactive Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in cruciferous vegetables of the Brassicaceae family. Upon plant tissue damage, they are hydrolyzed by the enzyme myrosinase to produce a variety of bioactive compounds, most notably isothiocyanates. This guide focuses on a specific long-chain aliphatic glucosinolate, 8-methylsulfinyloctyl glucosinolate, also known as glucohirsutin, and its corresponding hydrolysis product, 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). 8-MSO-ITC has garnered significant interest within the scientific community for its potential health-promoting properties, including its role as a potent inducer of phase II detoxification enzymes and its anti-inflammatory activities.[1][2]

This technical guide provides a comprehensive overview of 8-methylsulfinyloctyl glucosinolate, detailing its quantification in plant sources, the enzymatic conversion to 8-MSO-ITC, and the molecular signaling pathways modulated by this isothiocyanate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Data on 8-Methylsulfinyloctyl Glucosinolate

The concentration of 8-methylsulfinyloctyl glucosinolate can vary significantly among different species and even different accessions of the same species. Watercress (Nasturtium officinale) is a notable source of this compound. The following table summarizes the available quantitative data for methylsulfinylalkyl glucosinolates, which include 8-methylsulfinyloctyl glucosinolate.

Plant SourceAccessionTotal Aliphatic Glucosinolates (μmol/g dry weight)Ratio of Phenylethyl Glucosinolate to Methylsulfinylalkyl GlucosinolatesReference
Watercress (Nasturtium officinale)Wc14110.8 ± 0.63.1 ± 0.47[1]
Watercress (Nasturtium officinale)Wc277.9 ± 0.93.1 ± 0.47[1]
Watercress (Nasturtium officinale)Wc74.8 ± 0.33.1 ± 0.47[1]

Note: The data represents the mean ± standard error for total aliphatic glucosinolates, of which 8-methylsulfinyloctyl glucosinolate is a component. The study cited indicates that 7-methylsulfinylheptyl and 8-methylsulfinyloctyl glucosinolates are the major aliphatic glucosinolates in the aqueous extracts.[1]

Experimental Protocols

Extraction and Quantification of 8-Methylsulfinyloctyl Glucosinolate from Plant Material

This protocol is adapted from established methods for glucosinolate analysis.[1]

a. Sample Preparation:

  • Harvest fresh plant material (e.g., watercress leaves).

  • Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of glucosinolates.

  • Lyophilize (freeze-dry) the frozen tissue to a constant weight.

  • Grind the freeze-dried tissue into a fine powder using a mortar and pestle or a grinder.

  • Store the powdered sample at -20°C until extraction.

b. Extraction:

  • Weigh approximately 100 mg of the freeze-dried plant powder into a microcentrifuge tube.

  • Add 1 mL of 70% (v/v) methanol (B129727) pre-heated to 70°C to inactivate myrosinase.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the tube in a water bath at 70°C for 30 minutes, with occasional vortexing.

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Carefully collect the supernatant containing the glucosinolate extract.

c. Desulfation (Optional but recommended for HPLC analysis):

  • The crude extract can be purified and desulfated using anion-exchange chromatography (e.g., DEAE-Sephadex A-25).

  • Load the supernatant onto a pre-conditioned anion-exchange column.

  • Wash the column with water and then with a buffer (e.g., 0.02 M pyridine (B92270) acetate).

  • Apply a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.

  • Elute the desulfoglucosinolates from the column with water.

d. Quantification by HPLC:

  • Analyze the desulfoglucosinolate-containing eluate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (detection at 229 nm).

  • Use a gradient elution with solvents such as water (A) and acetonitrile (B52724) (B).

  • Identify and quantify the desulfo-8-methylsulfinyloctyl glucosinolate peak by comparing its retention time and UV spectrum with those of an authentic standard. If a standard is not available, identification can be confirmed by LC-MS.

  • Calculate the concentration based on a calibration curve of a known glucosinolate standard (e.g., sinigrin) and applying a response factor for 8-methylsulfinyloctyl glucosinolate if available.

e. Quantification by LC-MS:

  • For a more sensitive and specific analysis, utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Inject the crude or desulfated extract onto a reverse-phase column.

  • Use electrospray ionization (ESI) in negative ion mode for the detection of glucosinolates.

  • Identify 8-methylsulfinyloctyl glucosinolate by its specific mass-to-charge ratio (m/z) and fragmentation pattern. The presence of the [M-H]⁻ ion and a fragment ion corresponding to the loss of the glucose moiety ([M-H-162]⁻) can confirm its identity.[1]

  • Quantify the compound using an external standard curve of 8-methylsulfinyloctyl glucosinolate or a related internal standard.

Myrosinase-Catalyzed Hydrolysis of 8-Methylsulfinyloctyl Glucosinolate and Quantification of this compound

This protocol is based on the principles of enzymatic hydrolysis of glucosinolates.

a. Enzymatic Hydrolysis:

  • Prepare an aqueous extract of the plant material as described in the previous protocol, but without the heating step to preserve myrosinase activity. Alternatively, use a purified glucosinolate extract.

  • If using a purified extract, add a source of myrosinase enzyme (commercially available or extracted from a plant source like mustard seeds).

  • Incubate the reaction mixture at room temperature (or a specified optimal temperature for myrosinase) for a defined period (e.g., 2 hours) to allow for complete hydrolysis. The optimal pH for myrosinase is typically around 6-7.

b. Extraction of this compound:

  • Following hydrolysis, extract the lipophilic 8-MSO-ITC from the aqueous reaction mixture using an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform liquid-liquid extraction by adding the organic solvent to the reaction mixture, vortexing, and then separating the organic phase. Repeat the extraction process to ensure complete recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to concentrate the 8-MSO-ITC.

c. Quantification by GC-MS or LC-MS:

  • GC-MS Analysis:

    • Derivatize the 8-MSO-ITC if necessary to improve its volatility and chromatographic properties.

    • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Identify 8-MSO-ITC based on its retention time and mass spectrum.

    • Quantify using an internal or external standard.

  • LC-MS Analysis:

    • Dissolve the concentrated extract in a suitable solvent (e.g., acetonitrile).

    • Analyze the sample using an LC-MS system, typically with a C18 column and electrospray ionization in positive ion mode.

    • Identify 8-MSO-ITC by its characteristic [M+H]⁺ ion and fragmentation pattern. The loss of the methylsulfinyl moiety is a characteristic fragment.[1]

    • Quantify using a standard curve of authentic 8-MSO-ITC.

Signaling Pathways and Experimental Workflows

Biosynthesis and Hydrolysis of 8-Methylsulfinyloctyl Glucosinolate

The formation of this compound is a two-step process initiated by tissue damage. The following diagram illustrates this pathway.

GSL_Hydrolysis cluster_plant Plant Cell 8_MSG 8-Methylsulfinyloctyl Glucosinolate Unstable_Aglycone Unstable Aglycone 8_MSG->Unstable_Aglycone hydrolysis Myrosinase Myrosinase (enzyme) Myrosinase->Unstable_Aglycone Tissue_Damage Tissue Damage (e.g., chewing, cutting) Tissue_Damage->8_MSG releases Tissue_Damage->Myrosinase releases 8_MSO_ITC 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Unstable_Aglycone->8_MSO_ITC spontaneous rearrangement

Biosynthesis of 8-MSO-ITC from its glucosinolate precursor.
Experimental Workflow for Glucosinolate and Isothiocyanate Analysis

The following diagram outlines a typical experimental workflow for the extraction and analysis of 8-methylsulfinyloctyl glucosinolate and its isothiocyanate derivative from plant material.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Watercress) Freeze_Drying Freeze-Drying Plant_Material->Freeze_Drying Grinding Grinding Freeze_Drying->Grinding Extraction_GSL Heated Methanol Extraction (for GSL) Grinding->Extraction_GSL Extraction_ITC Aqueous Buffer Extraction (for ITC) Grinding->Extraction_ITC Desulfation Desulfation (optional for GSL) Extraction_GSL->Desulfation LC_MS LC-MS Analysis Extraction_GSL->LC_MS GSL Quantification Myrosinase_Hydrolysis Myrosinase Hydrolysis Extraction_ITC->Myrosinase_Hydrolysis ITC Quantification HPLC_UV HPLC-UV Analysis Desulfation->HPLC_UV LLE_ITC Liquid-Liquid Extraction (for ITC) Myrosinase_Hydrolysis->LLE_ITC ITC Quantification LLE_ITC->LC_MS ITC Quantification

Workflow for glucosinolate and isothiocyanate analysis.
Anti-inflammatory Signaling Pathways of this compound

(R)-8-Methylsulfinyloctyl isothiocyanate has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[3] The following diagram illustrates the key signaling pathways modulated by this compound.

Anti_Inflammatory_Pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_nrf2 Nrf2 Pathway cluster_inflammasome Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK JAK JAK TLR4->JAK Inflammasome Inflammasome TLR4->Inflammasome 8_MSO_ITC_node 8-MSO-ITC 8_MSO_ITC_node->p38 8_MSO_ITC_node->JNK 8_MSO_ITC_node->ERK 8_MSO_ITC_node->JAK Nrf2 Nrf2 8_MSO_ITC_node->Nrf2 8_MSO_ITC_node->Inflammasome Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Pro_inflammatory_Cytokines JNK->Pro_inflammatory_Cytokines ERK->Pro_inflammatory_Cytokines STAT STAT JAK->STAT STAT->Pro_inflammatory_Cytokines Pro_inflammatory_Enzymes Pro-inflammatory Enzymes (COX-2, iNOS) STAT->Pro_inflammatory_Enzymes ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Caspase1 Caspase-1 Inflammasome->Caspase1 IL1b_IL18 IL-1β / IL-18 Caspase1->IL1b_IL18

Anti-inflammatory signaling pathways of 8-MSO-ITC.

Conclusion

8-Methylsulfinyloctyl glucosinolate is a significant phytochemical found in cruciferous vegetables, particularly watercress. Its conversion to this compound endows it with potent biological activities, including the induction of phase II enzymes and the modulation of key inflammatory signaling pathways. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. The detailed protocols for extraction, quantification, and the elucidation of its mechanism of action will facilitate future investigations into its role in health and disease. As research in this area continues, a deeper understanding of the bioavailability and clinical efficacy of 8-MSO-ITC will be crucial for its potential application in preventive and therapeutic strategies.

References

8-Methylsulfinyloctyl Isothiocyanate: A Core Component of Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a potent, naturally occurring bioactive compound derived from the hydrolysis of glucosinolates, primarily found in cruciferous vegetables such as watercress. This technical guide provides a comprehensive overview of the pivotal role of 8-MSO-ITC in plant defense mechanisms. It delves into the biosynthesis of its precursor glucosinolate, the signaling cascades it triggers upon herbivore or pathogen attack, and its direct and indirect defensive actions. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of 8-MSO-ITC are provided, alongside curated quantitative data on its efficacy. Furthermore, this guide visualizes key biological pathways and experimental workflows using Graphviz DOT language to facilitate a deeper understanding of the molecular intricacies of 8-MSO-ITC-mediated plant defense. This document is intended to serve as a foundational resource for researchers in plant science, entomology, phytopathology, and for professionals in the pharmaceutical and agrochemical industries seeking to leverage the potential of this powerful phytochemical.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these, the glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a classic example of a highly effective, inducible defense mechanism prevalent in the Brassicaceae family.[1][2] Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, most notably isothiocyanates (ITCs).[3][4]

This compound (8-MSO-ITC) is a long-chain aliphatic isothiocyanate derived from its corresponding glucosinolate, 8-methylsulfinyloctyl glucosinolate. It is a significant component of the defensive chemistry of plants like watercress (Nasturtium officinale).[5] Emerging research highlights the potent biological activity of 8-MSO-ITC, not only in plant defense but also for its potential applications in human health, including chemoprevention.[5] This guide focuses on the fundamental role of 8-MSO-ITC in protecting plants from biotic threats.

Biosynthesis of this compound

The biosynthesis of 8-MSO-ITC is a multi-step process that begins with the formation of its precursor, 8-methylsulfinyloctyl glucosinolate, from the amino acid methionine. The pathway can be broadly divided into three stages: chain elongation, core structure formation, and side-chain modification.

2.1. Chain Elongation of Methionine

The carbon backbone of 8-methylsulfinyloctyl glucosinolate is extended from methionine through a series of iterative cycles. Each cycle adds a methylene (B1212753) group (-CH2-) to the growing chain. The key enzymes involved in this process are Methylthioalkylmalate (MAM) synthases. Specifically, MAM3 is responsible for the biosynthesis of long-chain aliphatic glucosinolates, including those with eight-carbon side chains.[6][7][8][9][10]

2.2. Core Glucosinolate Structure Formation

Following chain elongation, the modified amino acid is converted into the core glucosinolate structure. This involves a series of enzymatic reactions catalyzed by cytochromes P450 (CYP79s and CYP83s), C-S lyases, glucosyltransferases, and sulfotransferases.[11][12]

2.3. Side-Chain Modification and 8-MSO-ITC Release

The final step in the biosynthesis of the precursor is the oxidation of the terminal methylthio group to a methylsulfinyl group. Upon tissue damage, the compartmentalization of 8-methylsulfinyloctyl glucosinolate and the enzyme myrosinase is disrupted. Myrosinase then hydrolyzes the glucosinolate, leading to the formation of an unstable aglycone, which spontaneously rearranges to release the volatile and highly reactive this compound.[3][4]

Biosynthesis_of_8_MSO_ITC cluster_chain_elongation Chain Elongation cluster_core_formation Core Structure Formation cluster_modification_release Side-Chain Modification & Release Methionine Methionine Chain Elongated Methionine (C8) Chain Elongated Methionine (C8) Methionine->Chain Elongated Methionine (C8) MAM3 8-methylthiooctyl glucosinolate 8-methylthiooctyl glucosinolate Chain Elongated Methionine (C8)->8-methylthiooctyl glucosinolate CYP79s, CYP83s, C-S lyase, UGTs, SOTs 8-methylsulfinyloctyl glucosinolate 8-methylsulfinyloctyl glucosinolate 8-methylthiooctyl glucosinolate->8-methylsulfinyloctyl glucosinolate Oxidation 8-MSO-ITC 8-MSO-ITC 8-methylsulfinyloctyl glucosinolate->8-MSO-ITC Myrosinase (Tissue Damage)

Biosynthesis of this compound (8-MSO-ITC).

Role in Plant Defense Mechanisms

8-MSO-ITC contributes to plant defense through both direct and indirect mechanisms, acting as a potent deterrent and toxin to a wide range of herbivores and pathogens.

3.1. Direct Defense: Toxicity and Deterrence

Isothiocyanates, including 8-MSO-ITC, are highly electrophilic compounds that can react with nucleophilic groups in biomolecules such as proteins and glutathione.[13][14] This reactivity underlies their toxicity to insects and pathogens. In herbivores, ingestion of 8-MSO-ITC can lead to reduced growth rates, decreased survival, and developmental abnormalities. For pathogens, 8-MSO-ITC exhibits antifungal and antimicrobial properties, inhibiting their growth and proliferation.[15]

3.2. Indirect Defense: Signaling and Priming

Beyond its direct toxic effects, 8-MSO-ITC can act as a signaling molecule within the plant, priming and activating further defense responses. Isothiocyanates have been shown to induce the expression of a battery of defense-related genes.[14][16]

3.2.1. Jasmonate and Salicylate Signaling

Plant defense responses to herbivores and pathogens are primarily regulated by the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, respectively.[1][2][17][18] Herbivore feeding triggers the accumulation of JA, leading to the expression of anti-herbivore defense genes. Conversely, pathogen infection often activates the SA pathway, resulting in systemic acquired resistance (SAR). There is significant crosstalk between these pathways, allowing for a fine-tuned defense response. The release of 8-MSO-ITC upon herbivory can further amplify the JA signaling cascade.

3.2.2. MAP Kinase Cascades

Mitogen-activated protein (MAP) kinase cascades are crucial signaling modules that transduce extracellular stimuli into intracellular responses, including the activation of plant defense.[3][4][19][20][21] Upon recognition of herbivore- or pathogen-associated molecular patterns (HAMPs or PAMPs), specific MAP kinase cascades are activated, leading to the phosphorylation of transcription factors and the subsequent expression of defense genes. Isothiocyanates can trigger the activation of these cascades, contributing to a rapid and robust defense response.

Plant_Defense_Signaling cluster_stimulus Stimulus cluster_release 8-MSO-ITC Release cluster_signaling Signaling Cascades cluster_response Defense Response Herbivory Herbivore Attack Tissue Damage Tissue Damage Herbivory->Tissue Damage Pathogen Pathogen Infection Pathogen->Tissue Damage SA Signaling Salicylic Acid Signaling Pathogen->SA Signaling 8-MSO-ITC 8-MSO-ITC Tissue Damage->8-MSO-ITC JA Signaling Jasmonic Acid Signaling 8-MSO-ITC->JA Signaling MAPK Cascades MAP Kinase Cascades 8-MSO-ITC->MAPK Cascades Defense Genes Defense Gene Expression JA Signaling->Defense Genes SA Signaling->Defense Genes MAPK Cascades->Defense Genes Secondary Metabolites Production of Secondary Metabolites Defense Genes->Secondary Metabolites HR Hypersensitive Response Defense Genes->HR

Signaling pathways in 8-MSO-ITC-mediated plant defense.

Quantitative Data

The efficacy of 8-MSO-ITC as a defense compound is concentration-dependent. The following tables summarize available quantitative data on its biological activity.

Table 1: Induction of Phase II Enzymes by 8-MSO-ITC

CompoundConcentration for 2-fold QR Induction (µM)Source
8-Methylsulfinyloctyl ITC0.5[5]
7-Methylsulfinylheptyl ITC0.2[5]
Phenethyl isothiocyanate (PEITC)5.0[5]

QR: Quinone Reductase, a phase II detoxification enzyme.

Table 2: Toxicity of Isothiocyanates to Stored-Grain Insect Pests (LC50)

Insect SpeciesPhosphine-Resistant Strain LC50 (µL a.i. L-1) for Allyl IsothiocyanateSource
Cryptolestes ferrugineus0.59[22]
Sitophilus oryzae1.75[22]

Note: Data for 8-MSO-ITC against these specific pests is not currently available, but this provides a reference for isothiocyanate toxicity.

Experimental Protocols

5.1. Extraction and Quantification of 8-MSO-ITC

This protocol describes the extraction of 8-MSO-ITC from plant material and its quantification using High-Performance Liquid Chromatography (HPLC).

Extraction_Quantification_Workflow Start Plant Material (e.g., Watercress) Homogenization Homogenize in water to allow myrosinase activity Start->Homogenization Extraction Extract with Dichloromethane Homogenization->Extraction Evaporation Evaporate solvent under nitrogen Extraction->Evaporation Reconstitution Reconstitute in Acetonitrile (B52724) Evaporation->Reconstitution HPLC HPLC-DAD-MS Analysis Reconstitution->HPLC Quantification Quantify using a standard curve HPLC->Quantification

Workflow for extraction and quantification of 8-MSO-ITC.

Methodology:

  • Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.

  • Enzymatic Hydrolysis: Suspend the powdered plant material in water at room temperature to facilitate the conversion of glucosinolates to isothiocyanates by endogenous myrosinase.

  • Extraction: Extract the aqueous suspension with an organic solvent such as dichloromethane.

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried extract in a known volume of acetonitrile or another suitable solvent for HPLC analysis.

  • HPLC Analysis: Analyze the sample using a reverse-phase HPLC system coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Quantification: Determine the concentration of 8-MSO-ITC by comparing the peak area to a standard curve prepared with a pure 8-MSO-ITC standard.

5.2. Insect Bioassay

This protocol outlines a method to assess the toxicity of 8-MSO-ITC to a generalist herbivore using an artificial diet.

Methodology:

  • Artificial Diet Preparation: Prepare a standard artificial diet for the target insect species.

  • Incorporation of 8-MSO-ITC: Incorporate 8-MSO-ITC, dissolved in a small amount of a suitable solvent, into the diet at various concentrations. A control diet should contain the solvent only.

  • Bioassay Setup: Dispense the diets into individual rearing containers. Place one insect larva (e.g., third instar) in each container.

  • Incubation: Maintain the bioassays under controlled environmental conditions (temperature, humidity, photoperiod).

  • Data Collection: Monitor insect survival, weight gain, and developmental stage at regular intervals.

  • Data Analysis: Calculate mortality rates and growth inhibition for each concentration of 8-MSO-ITC. Determine the LC50 (lethal concentration for 50% of the population) and GI50 (growth inhibition for 50% of the population) values.[23][24][25][26]

5.3. Antifungal Bioassay

This protocol describes an in vitro method to evaluate the antifungal activity of 8-MSO-ITC.

Methodology:

  • Fungal Culture: Grow the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar).

  • Preparation of 8-MSO-ITC Plates: Incorporate 8-MSO-ITC at various concentrations into the molten agar (B569324) medium before pouring the plates. Control plates should not contain 8-MSO-ITC.

  • Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of 8-MSO-ITC compared to the control. Determine the MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) values.[15][27][28]

Conclusion and Future Perspectives

This compound is a key player in the chemical defense strategy of certain Brassicaceae species. Its biosynthesis from methionine and subsequent release upon tissue damage provide a rapid and potent defense against a range of biotic threats. The dual action of 8-MSO-ITC, as both a direct toxin and a signaling molecule that primes further defenses, underscores the elegance and efficiency of plant chemical ecology.

For researchers and scientists, a deeper understanding of the specific molecular targets of 8-MSO-ITC in various herbivores and pathogens will be crucial. Elucidating the complete signaling cascade initiated by 8-MSO-ITC in plants will provide valuable insights into plant-insect and plant-pathogen interactions. For drug development professionals, the potent biological activity of 8-MSO-ITC and other isothiocyanates presents opportunities for the development of novel pharmaceuticals and environmentally friendly agrochemicals. Further research into the bioavailability, stability, and mode of action of 8-MSO-ITC will be essential to harness its full potential.

References

Methodological & Application

Application Note & Protocol: Quantification of 8-Methylsulfinyloctyl Isothiocyanate (Sulforaphane) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), commonly known as sulforaphane (B1684495), is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli and watercress.[1][2][3] It is of significant interest to the scientific community due to its potential anticarcinogenic and anti-inflammatory properties.[1][4] Accurate and sensitive quantification of 8-MSO-ITC in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action. This application note provides a detailed protocol for the quantification of 8-MSO-ITC in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

The electrophilic nature of sulforaphane presents analytical challenges, as it readily conjugates with thiols, leading to underestimation if not properly addressed during sample preparation.[5] This protocol incorporates a thiol-blocking step to ensure the accurate measurement of total bioavailable sulforaphane.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the quantification of 8-MSO-ITC in plasma samples.

Materials and Reagents
Sample Preparation: Protein Precipitation with Thiol Blocking

This protocol is optimized for the analysis of total bioavailable sulforaphane by releasing it from thiol conjugates.[5]

  • Sample Thawing: Allow all plasma samples, standards, and quality controls to thaw to room temperature.

  • Thiol Blocking:

    • To 50 µL of plasma, add 50 µL of 100 mM iodoacetamide (IAA) in 50 mM ammonium bicarbonate buffer (pH 8.0).

    • Vortex briefly and incubate for 45 minutes at room temperature.[6] This step blocks free thiols and releases sulforaphane from protein conjugates.[5]

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (Sulforaphane-d8) to each sample.

  • Protein Precipitation:

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.[6]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm.[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 2 µL.[6]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-8 min: Hold at 95% B

    • 8.1-10 min: Return to 5% B and equilibrate

Mass Spectrometry (MS/MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V[6]

    • Temperature: 400°C[6]

    • Curtain Gas: 30 psi[6]

    • Collision Gas: Medium[6]

    • Nebulizer Gas (GS1) and Heater Gas (GS2): 50 psi[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
8-MSO-ITC (Sulforaphane)178.0114.1
Sulforaphane-d8 (IS)186.1122.1

Note: The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.

Data Presentation

The following table summarizes the quantitative performance of the described LC-MS/MS method, compiled from various studies.

ParameterValueReference
Linearity Range (SFN)7.8 nM - 1000 nM[7]
Linearity Range (SFN Metabolites)3.9 nM - 1000 nM[7]
Limit of Quantification (LOQ)4.7 nM[5][6]
Accuracy (% Bias)1.85% - 14.8%[7]
Reproducibility (%RSD)< 9.53%[7]
Recovery (with IAA treatment)94 ± 5%[5]
Recovery (without IAA treatment)32 ± 3%[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample iaa Add Iodoacetamide (Thiol Blocking) plasma->iaa is Add Internal Standard (SFN-d8) iaa->is precipitation Protein Precipitation (Acetonitrile) is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS System supernatant->lcms data Data Acquisition (MRM) lcms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS workflow for 8-MSO-ITC quantification.

Signaling Pathway Context

While this application note focuses on the analytical method, it is important for drug development professionals to understand the biological context. This compound is known to modulate several signaling pathways, primarily through its interaction with Keap1, leading to the activation of the Nrf2 antioxidant response element (ARE) pathway. This results in the upregulation of phase II detoxification enzymes.

signaling_pathway cluster_nucleus Nuclear Events MSO_ITC 8-MSO-ITC (Sulforaphane) Keap1_Nrf2 Keap1-Nrf2 Complex MSO_ITC->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) PhaseII Phase II Enzymes (e.g., QR, GST) ARE->PhaseII activates transcription of Cellular_Protection Cellular Protection (Detoxification, Anti-inflammation) PhaseII->Cellular_Protection

Caption: Simplified Nrf2 signaling pathway activated by 8-MSO-ITC.

Conclusion

This application note provides a comprehensive and detailed protocol for the robust quantification of this compound (sulforaphane) in plasma using LC-MS/MS. The inclusion of a thiol-blocking step is critical for the accurate measurement of total bioavailable sulforaphane. The described method exhibits excellent sensitivity, accuracy, and reproducibility, making it suitable for a wide range of research, clinical, and drug development applications.

References

Application Notes and Protocols for the Extraction of 8-Methylsulfinyloctyl Isothiocyanate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate is a naturally occurring isothiocyanate (ITC) found in several members of the Brassicaceae family. Isothiocyanates are derived from the enzymatic hydrolysis of precursor compounds called glucosinolates. This process is catalyzed by the enzyme myrosinase, which is released upon plant tissue damage. This compound, like other ITCs, has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a person of interest for further research and drug development.[1][2]

This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant sources, primarily focusing on watercress (Nasturtium officinale), a known source of this compound.

Plant Sources and Precursors

The direct precursor to this compound is 8-methylsulfinyloctyl glucosinolate. Upon enzymatic hydrolysis by myrosinase, this glucosinolate is converted into its corresponding isothiocyanate.

Table 1: Known Plant Sources of this compound

Plant SpeciesCommon NameFamilyReference
Nasturtium officinaleWatercressBrassicaceae[3]
Rorippa sylvestrisCreeping YellowcressBrassicaceae[1][4]
Rorippa indicaIndian YellowcressBrassicaceae[1][4]
Arabidopsis thalianaThale CressBrassicaceae[1][4]

Watercress is a well-documented and accessible source, and the protocols herein will focus on this plant.[3] It is important to note that the concentration of glucosinolates can vary depending on the plant's growth conditions and cultivar.

Quantitative Data

Direct extraction yields for this compound are not widely reported in the literature. However, relative abundance and bioactive concentrations have been determined.

Table 2: Relative Abundance and Bioactivity of Methylsulfinylalkyl Isothiocyanates in Watercress

CompoundPrecursor GlucosinolateRelative Abundance of Precursor in WatercressConcentration for Two-fold Quinone Reductase InductionReference
7-Methylsulfinylheptyl ITC7-Methylsulfinylheptyl GlucosinolatePart of methylsulfinylalkyl glucosinolates0.2 µM[3]
8-Methylsulfinyloctyl ITC8-Methylsulfinyloctyl GlucosinolatePart of methylsulfinylalkyl glucosinolates0.5 µM[3]
Phenylethyl ITCPhenylethyl GlucosinolateApproximately 3 times more abundant than methylsulfinylalkyl glucosinolates5.0 µM[3]

This data indicates that while the precursor to this compound is less abundant than that of phenylethyl isothiocyanate in watercress, it is a more potent inducer of phase II enzymes like quinone reductase.[3]

Experimental Protocols

The extraction of this compound is a multi-step process involving sample preparation, enzymatic hydrolysis, solvent extraction, and purification.

Protocol 1: Extraction of this compound from Watercress

This protocol is adapted from methodologies used for the analytical identification of isothiocyanates from watercress and is suitable for small to medium-scale extraction for research purposes.

Materials and Equipment:

  • Fresh watercress (Nasturtium officinale)

  • Liquid nitrogen

  • Freeze-dryer

  • Blender or homogenizer

  • Deionized water

  • Methanol (B129727)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus with 0.45 µm filters

Procedure:

  • Sample Preparation:

    • Harvest fresh watercress leaves and immediately flash-freeze in liquid nitrogen to prevent enzymatic degradation.

    • Lyophilize the frozen plant material using a freeze-dryer until a constant weight is achieved.

    • Grind the freeze-dried watercress into a fine powder. Store the powder at -80°C in an airtight, desiccated container until use.

  • Enzymatic Hydrolysis:

    • Weigh 10 g of the freeze-dried watercress powder and place it in a beaker.

    • Add 200 mL of deionized water and homogenize the mixture for 15-30 seconds.

    • Allow the mixture to stand at room temperature for 1-2 hours with occasional stirring to facilitate the complete hydrolysis of glucosinolates by endogenous myrosinase.

  • Reaction Quenching and Initial Extraction:

    • To stop the enzymatic reaction, add 300 mL of boiling 70% (v/v) methanol to the aqueous mixture.

    • Heat the mixture at 70°C for 15 minutes.

    • Allow the mixture to cool to room temperature and then centrifuge at 3000 x g for 10 minutes to pellet the solid plant material.

    • Decant and collect the supernatant.

  • Solvent Partitioning:

    • Reduce the volume of the supernatant by approximately half using a rotary evaporator to remove the methanol.

    • Transfer the remaining aqueous extract to a separatory funnel.

    • Extract the aqueous phase three times with equal volumes of dichloromethane.

    • Pool the organic (dichloromethane) phases.

  • Drying and Concentration:

    • Dry the pooled organic phase over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude isothiocyanate extract.

  • Storage:

    • Store the crude extract under a nitrogen atmosphere at -20°C for short-term storage or -80°C for long-term storage to prevent degradation.[5][6]

Protocol 2: Purification of this compound by Preparative HPLC

This protocol outlines a general approach for the purification of the target isothiocyanate from the crude extract using preparative high-performance liquid chromatography (HPLC).

Materials and Equipment:

  • Crude isothiocyanate extract from Protocol 1

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation for HPLC:

    • Dissolve the crude extract in a minimal amount of a 5% acetonitrile in water solution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient starting from a lower concentration of acetonitrile (e.g., 20%) and increasing to a higher concentration (e.g., 80%) over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude extract.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

    • Detection: UV detector set at a low wavelength (e.g., 205 nm or 220 nm) as isothiocyanates have weak UV absorbance.

    • Injection Volume: Dependent on the concentration of the dissolved crude extract and the capacity of the column.

  • Fraction Collection:

    • Inject the prepared sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peaks observed on the chromatogram using a fraction collector. The peak corresponding to this compound will need to be identified, typically by analytical LC-MS of the fractions.

  • Post-Purification Processing:

    • Pool the fractions containing the purified this compound.

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried to yield the purified compound as a solid or oil.

  • Purity Assessment and Storage:

    • Assess the purity of the final product using analytical HPLC-MS.

    • Store the purified this compound at -80°C under an inert atmosphere. As a powder, it can be stable for up to 3 years at -20°C, while in solvent, it should be stored at -80°C for up to 6 months.[5]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_purification Purification cluster_analysis Analysis & Storage start Fresh Watercress freeze Flash Freeze in Liquid N2 start->freeze lyophilize Lyophilization (Freeze-drying) freeze->lyophilize grind Grind to Fine Powder lyophilize->grind hydrolysis Enzymatic Hydrolysis (Add H2O, incubate) grind->hydrolysis quench Quench & Extract (Add boiling 70% MeOH) hydrolysis->quench partition Solvent Partitioning (vs. Dichloromethane) quench->partition concentrate Concentrate Organic Phase (Rotary Evaporation) partition->concentrate crude Crude Extract concentrate->crude prep_hplc Preparative HPLC crude->prep_hplc fractions Collect Fractions prep_hplc->fractions pool Pool Pure Fractions fractions->pool final_product Purified 8-Methylsulfinyloctyl ITC pool->final_product analysis Purity Analysis (LC-MS) final_product->analysis storage Store at -80°C final_product->storage

Caption: Workflow for the extraction and purification of this compound.

Hydrolysis_Pathway plant_tissue Watercress Plant Tissue (Intact Cells) glucosinolate 8-Methylsulfinyloctyl Glucosinolate (in vacuole) myrosinase Myrosinase (in separate compartments) disruption Tissue Disruption (Homogenization) plant_tissue->disruption hydrolysis Enzymatic Hydrolysis glucosinolate->hydrolysis myrosinase->hydrolysis disruption->hydrolysis Myrosinase + H₂O product 8-Methylsulfinyloctyl Isothiocyanate hydrolysis->product

Caption: Enzymatic conversion of the precursor to the final isothiocyanate.

References

Synthesis and Application of 8-Methylsulfinyloctyl Isothiocyanate for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress. This compound has garnered significant interest within the research community for its potent anti-inflammatory and chemopreventive properties. These biological activities are primarily attributed to its ability to modulate key cellular signaling pathways, including the activation of the Nrf2-mediated antioxidant response and the inhibition of the NF-κB inflammatory pathway. This document provides detailed protocols for the chemical synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate and its application in preclinical research models, targeting researchers, scientists, and professionals in drug development.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds recognized for their health-promoting benefits. This compound, a long-chain aliphatic isothiocyanate, has demonstrated significant potential in mitigating inflammatory responses and inducing cellular defense mechanisms against oxidative stress. Its dual action on the Nrf2 and NF-κB pathways makes it a compelling candidate for further investigation in the context of chronic inflammatory diseases and cancer chemoprevention. The following sections provide a comprehensive guide to the synthesis of the biologically active (R)-enantiomer of 8-MSO-ITC and protocols for evaluating its efficacy in vitro.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₉NOS₂[PubChem CID: 9794659]
Molecular Weight233.4 g/mol [PubChem CID: 9794659]
AppearanceLight yellow to yellow liquid[InvivoChem]
CAS Number75272-81-0[InvivoChem]
Biological Activity of (R)-8-Methylsulfinyloctyl Isothiocyanate
AssayCell LineTreatmentResultReference
Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated murine peritoneal macrophages12.5 µM (R)-8-OITCSignificant reduction in NO levels[Food Funct. 2023 Jul 31;14(15):7270-7283]
Inhibition of Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6)LPS-stimulated murine peritoneal macrophages6.25 and 12.5 µM (R)-8-OITCDose-dependent reduction in cytokine levels[Food Funct. 2023 Jul 31;14(15):7270-7283]
Inhibition of COX-2 Protein ExpressionLPS-stimulated murine peritoneal macrophages6.25 and 12.5 µM (R)-8-OITCSignificant reduction in COX-2 expression[Food Funct. 2023 Jul 31;14(15):7270-7283]
Inhibition of iNOS Protein ExpressionLPS-stimulated murine peritoneal macrophages6.25 and 12.5 µM (R)-8-OITCSignificant reduction in iNOS expression[Food Funct. 2023 Jul 31;14(15):7270-7283]
Nrf2 ActivationMurine peritoneal macrophages12.5 µM (R)-8-OITCIncreased nuclear translocation of Nrf2[Food Funct. 2023 Jul 31;14(15):7270-7283]

Experimental Protocols

Synthesis of (R)-8-Methylsulfinyloctyl Isothiocyanate via DAG Methodology

This protocol outlines the enantioselective synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate starting from 8-chloro-1-octanol (B20424), based on the "DAG methodology".

Materials:

Procedure:

  • Synthesis of 8-azido-1-octanol (B3145442): To a solution of 8-chloro-1-octanol in DMF, add sodium azide and stir at room temperature overnight. After reaction completion, extract the product with an organic solvent and purify to obtain 8-azido-1-octanol.

  • Mesylation of 8-azido-1-octanol: Dissolve 8-azido-1-octanol in DCM and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-azidooctyl mesylate.

  • Synthesis of S-(8-azidooctyl) ethanethioate: Dissolve the 8-azidooctyl mesylate in DMF and add sodium thioacetate. Stir the mixture at room temperature for 4 hours. Extract the product and purify by column chromatography.

  • Enantioselective oxidation to the sulfoxide: This step utilizes the chiral auxiliary (DAG-sulfinate). In a moisture-free environment, dissolve the S-(8-azidooctyl) ethanethioate and the DAG-sulfinate in a suitable solvent like toluene. Add titanium isopropoxide and diisopropylethylamine. Stir the reaction at room temperature until completion, monitoring by TLC. This step selectively oxidizes the sulfide (B99878) to the (R)-sulfoxide.

  • Reduction of the azide and formation of the isothiocyanate: To the solution containing the (R)-sulfoxide, add triphenylphosphine to reduce the azide to an amine. Following the reduction, add carbon disulfide to the reaction mixture to form the dithiocarbamate (B8719985) intermediate, which is then converted to the isothiocyanate in situ.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain pure (R)-8-Methylsulfinyloctyl isothiocyanate.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the procedure to evaluate the anti-inflammatory effects of 8-MSO-ITC on lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophages or primary murine peritoneal macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of (R)-8-MSO-ITC (e.g., 1, 5, 10, 12.5, 25 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Test):

  • After the treatment period, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.

Western Blot Analysis for iNOS, COX-2, and Nrf2:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, Nrf2, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product 8-chloro-1-octanol 8-chloro-1-octanol 8-azido-1-octanol 8-azido-1-octanol 8-chloro-1-octanol->8-azido-1-octanol NaN3, DMF 8-azidooctyl mesylate 8-azidooctyl mesylate 8-azido-1-octanol->8-azidooctyl mesylate MsCl, TEA S-(8-azidooctyl) ethanethioate S-(8-azidooctyl) ethanethioate 8-azidooctyl mesylate->S-(8-azidooctyl) ethanethioate NaSAc (R)-8-azidooctyl methyl sulfoxide (R)-8-azidooctyl methyl sulfoxide S-(8-azidooctyl) ethanethioate-> (R)-8-azidooctyl methyl sulfoxide DAG-sulfinate, Ti(O_i_Pr)4 (R)-8-Methylsulfinyloctyl isothiocyanate (R)-8-Methylsulfinyloctyl isothiocyanate (R)-8-azidooctyl methyl sulfoxide-> (R)-8-Methylsulfinyloctyl isothiocyanate 1. PPh3 2. CS2

Caption: Synthetic pathway for (R)-8-Methylsulfinyloctyl isothiocyanate.

Signaling_Pathways cluster_Nrf2 Nrf2 Antioxidant Response Pathway cluster_NFkB NF-κB Inflammatory Pathway 8-MSO-ITC 8-MSO-ITC Keap1 Keap1 8-MSO-ITC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) activates transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammatory Genes (COX-2, iNOS) Inflammatory Genes (COX-2, iNOS) NF-κB->Inflammatory Genes (COX-2, iNOS) activates transcription 8-MSO-ITC_NFkB 8-MSO-ITC 8-MSO-ITC_NFkB->IKK inhibits

Caption: Modulation of Nrf2 and NF-κB pathways by 8-MSO-ITC.

Application Notes and Protocols: 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress.[1][2] Isothiocyanates (ITCs) as a class of compounds are recognized for their chemopreventive properties, which are attributed to their ability to modulate cellular processes involved in carcinogenesis, including the induction of phase II detoxification enzymes, and the regulation of inflammation and apoptosis.[1] 8-MSO-ITC, in particular, has been identified as a potent inducer of phase II enzymes, suggesting its potential as a valuable compound in cancer research and drug development.[1][2]

These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with 8-MSO-ITC, focusing on the assessment of its effects on phase II enzyme induction, cell viability, apoptosis, and the Nrf2 signaling pathway.

Data Presentation

The following table summarizes the quantitative data regarding the potency of 8-MSO-ITC in inducing phase II enzyme activity.

CompoundCell LineAssayPotency MetricValueReference
This compound (8-MSO-ITC)Murine Hepatoma (Hepa 1c1c7)Quinone Reductase (QR) InductionConcentration for 2-fold induction0.5 µM[1]
7-Methylsulfinylheptyl isothiocyanateMurine Hepatoma (Hepa 1c1c7)Quinone Reductase (QR) InductionConcentration for 2-fold induction0.2 µM[1]
Phenylethyl isothiocyanate (PEITC)Murine Hepatoma (Hepa 1c1c7)Quinone Reductase (QR) InductionConcentration for 2-fold induction5.0 µM[1]

Signaling Pathways and Experimental Workflow

Nrf2 Signaling Pathway

8-MSO-ITC is hypothesized to exert its effects on phase II enzyme induction through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by inducers like 8-MSO-ITC, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of phase II detoxification enzymes such as Quinone Reductase (QR) and Heme Oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2_nuc->ARE Binds PhaseII_Enzymes Phase II Enzymes (QR, HO-1) ARE->PhaseII_Enzymes Induces Transcription MSO_ITC 8-MSO-ITC MSO_ITC->Nrf2 Induces dissociation

Figure 1: Proposed Nrf2 signaling pathway activation by 8-MSO-ITC.

Apoptosis Induction Pathway

Isothiocyanates can induce apoptosis through both extrinsic and intrinsic pathways. The intrinsic pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and effector caspases like caspase-3.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway MSO_ITC 8-MSO-ITC Bcl2 Bcl-2 (Anti-apoptotic) MSO_ITC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MSO_ITC->Bax Activates CytoC Cytochrome c Bcl2->CytoC Inhibits Release Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2: Intrinsic apoptosis pathway potentially induced by 8-MSO-ITC.

Experimental Workflow

A typical workflow for investigating the cellular effects of 8-MSO-ITC is outlined below.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treat cells with 8-MSO-ITC (e.g., 0.1 - 10 µM) start->treatment incubation Incubate for specified duration (e.g., 24-48 hours) treatment->incubation viability Cell Viability Assay (CCK-8) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis qr_assay Quinone Reductase Assay incubation->qr_assay western_blot Western Blot (Nrf2, HO-1, Caspase-3) incubation->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis qr_assay->data_analysis western_blot->data_analysis

Figure 3: General experimental workflow for 8-MSO-ITC treatment.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and may require optimization for different cell lines.

Materials:

  • Cancer cell line of interest (e.g., Hepa 1c1c7 for QR assay, or other relevant cancer cell lines like HeLa, PC-3, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (8-MSO-ITC)

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates (e.g., 96-well, 6-well), and dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed cells into appropriate culture plates at a predetermined density. For a 96-well plate, a common seeding density is 5,000-10,000 cells/well.

    • Allow cells to adhere and grow for 24 hours in the incubator.

  • Preparation of 8-MSO-ITC Working Solutions:

    • Prepare a stock solution of 8-MSO-ITC in DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of the experiment, prepare serial dilutions of the 8-MSO-ITC stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add the medium containing the different concentrations of 8-MSO-ITC to the respective wells. Include a vehicle control (medium with DMSO only) and an untreated control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Quinone Reductase (QR) Activity Assay (Hepa 1c1c7 cells)

Materials:

  • Hepa 1c1c7 cells

  • Digitonin (B1670571) lysis buffer

  • Reaction mix (Tris-HCl, Tween-20, FAD, G6P, NADP+, G6PDH, MTT, menadione)

  • 96-well microplate reader

Procedure:

  • Seed and treat Hepa 1c1c7 cells with 8-MSO-ITC as described in Protocol 1. A concentration of 0.5 µM is expected to give a 2-fold induction.[1]

  • After the incubation period, wash the cells with PBS.

  • Lyse the cells with digitonin lysis buffer.

  • Measure the protein concentration of the cell lysates.

  • Add the cell lysate and the reaction mix to a 96-well plate.

  • Incubate at 37°C and measure the absorbance at 610 nm at multiple time points.

  • Calculate the QR activity and normalize to the protein concentration.

Cell Viability Assay (CCK-8)

Materials:

  • Cells treated with 8-MSO-ITC in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Following the treatment period with 8-MSO-ITC (Protocol 1), add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

  • Cells treated with 8-MSO-ITC in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • After treatment with 8-MSO-ITC, collect both floating and adherent cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot for Nrf2 Pathway Activation

Materials:

  • Cells treated with 8-MSO-ITC in 6-well plates or larger dishes

  • Nuclear and cytoplasmic extraction kits

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Determine the protein concentration of the fractions.

  • Perform SDS-PAGE to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the appropriate loading control (Lamin B for nuclear fraction, β-actin for cytoplasmic fraction). An increase in nuclear Nrf2 and total HO-1 will indicate pathway activation.

References

Application Notes and Protocols for In Vivo Delivery of 8-Methylsulfinyloctyl Isothiocyanate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. Like other isothiocyanates, such as the well-studied sulforaphane (B1684495) (SFN), 8-MSO-ITC is of significant interest for its potential chemopreventive and therapeutic properties. These compounds are known to exert their biological effects through various mechanisms, most notably by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant and detoxification responses.

These application notes provide detailed protocols for the in vivo delivery of 8-MSO-ITC in mouse models. Due to the limited availability of specific pharmacokinetic and biodistribution data for 8-MSO-ITC, this document leverages established protocols for the closely related isothiocyanate, sulforaphane, as a foundational guide. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental needs and to conduct pharmacokinetic and biodistribution analyses for 8-MSO-ITC.

Data Presentation: Pharmacokinetics and Biodistribution (Exemplar Data based on Sulforaphane)

The following tables provide a template for presenting pharmacokinetic and biodistribution data. The values presented here are for sulforaphane and should be used as a reference for the types of data to collect for 8-MSO-ITC. It is anticipated that the pharmacokinetic and biodistribution profiles of 8-MSO-ITC, a longer-chain isothiocyanate, will differ from those of sulforaphane.

Table 1: Pharmacokinetic Parameters of Sulforaphane in Mouse Plasma Following Oral Gavage [1][2]

ParameterValue (for Sulforaphane)UnitsDescription
Cmax337ng/mLMaximum plasma concentration
Tmax0.5hTime to reach Cmax
AUC(0-last)856ngh/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)864ngh/mLArea under the plasma concentration-time curve from time 0 to infinity
T1/2~2.2hElimination half-life

Data derived from studies using broccoli sprout preparations rich in sulforaphane administered to CD-1 mice.[1][2]

Table 2: Biodistribution of Sulforaphane in Mouse Tissues at 0.5 hours Post-Oral Gavage [1]

TissueConcentration (ng/g tissue)
Liver449.97 ± 90.45
Kidney235.26 ± 33.84
Lung90.49 ± 14.34
Heart58.55 ± 10.73
Muscle34.90 ± 11.47
Mammary Fatpad19.40 ± 6.41

Data represents the mean ± SD from CD-1 mice administered a sulforaphane-rich broccoli sprout preparation.[1]

Experimental Protocols

Preparation of Dosing Solutions

Note: The solubility of 8-MSO-ITC in various vehicles should be determined empirically. The following are common vehicles used for isothiocyanate administration.

Materials:

  • This compound (8-MSO-ITC)

  • Vehicle (select one):

    • Corn oil

    • Phosphate-buffered saline (PBS)

    • 0.1% Dimethyl sulfoxide (B87167) (DMSO) in PBS[3]

    • 2% Methylcellulose in water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Accurately weigh the required amount of 8-MSO-ITC.

  • In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle.

  • Add the 8-MSO-ITC to the vehicle.

  • Vortex the solution vigorously until the compound is fully dissolved or a homogenous suspension is formed.

  • If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.

  • Prepare fresh dosing solutions daily and keep them on ice, protected from light, until administration.

Administration of 8-MSO-ITC to Mice

Two common routes for administering isothiocyanates in mice are oral gavage and intraperitoneal injection. The choice of route will depend on the experimental objectives.

Materials:

  • Dosing solution of 8-MSO-ITC

  • Appropriately sized oral gavage needles (20-22 gauge for adult mice, with a ball tip)[4][5]

  • 1 mL syringes

  • Animal scale

Workflow for Oral Gavage:

oral_gavage_workflow start Start weigh_mouse Weigh Mouse & Calculate Dose Volume start->weigh_mouse prepare_dose Prepare Syringe with 8-MSO-ITC Solution weigh_mouse->prepare_dose restrain_mouse Properly Restrain Mouse prepare_dose->restrain_mouse insert_gavage Insert Gavage Needle into Esophagus restrain_mouse->insert_gavage administer_dose Slowly Administer Dose insert_gavage->administer_dose remove_needle Gently Remove Needle administer_dose->remove_needle monitor_mouse Monitor Mouse for Distress remove_needle->monitor_mouse end_process End monitor_mouse->end_process

Caption: Workflow for oral gavage administration of 8-MSO-ITC in mice.

Protocol:

  • Weigh the mouse to determine the precise volume of the dosing solution to be administered. The maximum volume for oral gavage in mice is typically 10 mL/kg.[6]

  • Draw the calculated volume of the 8-MSO-ITC solution into a 1 mL syringe fitted with an appropriate gavage needle.

  • Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

  • Slowly administer the dosing solution.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.[4]

Materials:

  • Dosing solution of 8-MSO-ITC

  • 25-27 gauge needles[7]

  • 1 mL syringes

  • 70% ethanol (B145695) wipes

  • Animal scale

Workflow for Intraperitoneal Injection:

ip_injection_workflow start Start weigh_mouse Weigh Mouse & Calculate Dose Volume start->weigh_mouse prepare_dose Prepare Syringe with 8-MSO-ITC Solution weigh_mouse->prepare_dose restrain_mouse Properly Restrain Mouse (Dorsal Recumbency) prepare_dose->restrain_mouse locate_site Locate Injection Site (Lower Right Abdominal Quadrant) restrain_mouse->locate_site disinfect_site Disinfect with Ethanol locate_site->disinfect_site insert_needle Insert Needle at 30-45° Angle disinfect_site->insert_needle aspirate Aspirate to Check Placement insert_needle->aspirate inject_dose Inject Dose aspirate->inject_dose remove_needle Withdraw Needle inject_dose->remove_needle monitor_mouse Monitor Mouse remove_needle->monitor_mouse end_process End monitor_mouse->end_process

Caption: Workflow for intraperitoneal injection of 8-MSO-ITC in mice.

Protocol:

  • Weigh the mouse and calculate the required dose volume. The maximum volume for an IP injection in mice is typically 10 mL/kg.[7]

  • Fill a 1 mL syringe with the calculated volume of the 8-MSO-ITC solution using a 25-27 gauge needle.

  • Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8]

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure that no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[8]

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Tissue Collection and Processing for 8-MSO-ITC Analysis

Materials:

  • Surgical instruments (scissors, forceps)

  • Microcentrifuge tubes

  • Liquid nitrogen

  • -80°C freezer

  • Homogenizer

  • Extraction solvent (e.g., 1% formic acid in water, acetonitrile)[9]

Protocol:

  • At the designated time points post-administration, euthanize the mice according to approved institutional protocols.

  • Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C.[1]

  • Dissect the desired tissues (e.g., liver, kidney, lung, brain, spleen, intestine).

  • Rinse tissues briefly in ice-cold PBS to remove excess blood.

  • Blot the tissues dry, weigh them, and immediately snap-freeze them in liquid nitrogen.[9]

  • Store the frozen tissues at -80°C until analysis.

  • For analysis, homogenize a weighed portion of the frozen tissue in an appropriate extraction solvent.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for analysis by a validated method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 8-MSO-ITC and its metabolites.[9][10]

Signaling Pathway: Nrf2 Activation by Isothiocyanates

Isothiocyanates, including 8-MSO-ITC, are potent activators of the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Isothiocyanates can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective enzymes and proteins.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 8-MSO-ITC Keap1 Keap1 ITC->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 ubiquitination Maf Maf Nrf2_nuc->Maf heterodimerizes with ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes activates transcription of

Caption: Keap1-Nrf2 signaling pathway activation by 8-MSO-ITC.

References

Application Notes and Protocols for Measuring 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress. Isothiocyanates (ITCs) and their metabolites are of significant interest in drug development and nutritional science due to their potential chemopreventive properties. Upon ingestion, ITCs are primarily metabolized through the mercapturic acid pathway, leading to the formation of N-acetylcysteine (NAC) conjugates, which are then excreted in the urine.[1] Monitoring the urinary levels of these metabolites is crucial for understanding the bioavailability, metabolism, and dose-response of 8-MSO-ITC in clinical and preclinical studies.

These application notes provide a detailed protocol for the quantification of 8-MSO-ITC metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway

Isothiocyanates, including 8-MSO-ITC, undergo biotransformation via the mercapturic acid pathway.[1] This process involves conjugation with glutathione (B108866) (GSH), followed by sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, and finally, N-acetylation of the remaining cysteine conjugate to form a mercapturic acid (N-acetylcysteine conjugate), which is then eliminated in the urine.[1]

Mercapturic Acid Pathway Metabolic Pathway of this compound (8-MSO-ITC) ITC 8-MSO-ITC GSH_conj 8-MSO-ITC-Glutathione Conjugate ITC->GSH_conj + Glutathione (GSH) (GST catalyzed) CysGly_conj 8-MSO-ITC-Cysteinylglycine Conjugate GSH_conj->CysGly_conj - Glutamate (γ-Glutamyltransferase) Cys_conj 8-MSO-ITC-Cysteine Conjugate CysGly_conj->Cys_conj - Glycine (Dipeptidase) NAC_conj 8-MSO-ITC-N-Acetylcysteine Conjugate (Mercapturic Acid) Cys_conj->NAC_conj + Acetyl-CoA (N-Acetyltransferase) Urine Urinary Excretion NAC_conj->Urine

Caption: Mercapturic acid pathway for 8-MSO-ITC metabolism.

Quantitative Data Summary

While specific quantitative data for 8-MSO-ITC metabolites in urine are not widely available in the literature, data from studies on other isothiocyanate metabolites provide a useful reference for expected concentration ranges and analytical method performance. The primary urinary metabolite of 8-MSO-ITC is its N-acetylcysteine conjugate (8-MSO-ITC-NAC).[2][3]

Table 1: Quantitative Parameters for Isothiocyanate Metabolite Analysis in Urine

ParameterAnalyteMatrixMethodValueReference
Limit of Quantification (LOQ) Benzyl (B1604629) ITC MetabolitesUrineLC-MS/MS21-183 nM[4]
Recovery Benzyl ITC MetabolitesUrineSPE & LC-MS/MS~75%[4]
Urinary Concentration Total IsothiocyanatesUrineHPLC-UV0.7-7.0 µmol/g creatinine (B1669602)N/A
Urinary Excretion Allyl ITC-NACUrineHPLC5.4 ± 1.7 mg (after 10g mustard)[5]
Urinary Excretion Allyl ITC-NACUrineHPLC12.8 ± 2.0 mg (after 20g mustard)[5]
Reliable Analysis Range Isothiocyanate Mercapturic AcidsUrineLC-ESI-MS/MS1.0-310 µMN/A

Note: Data for 8-MSO-ITC metabolites are not specified in the cited literature; these values for other ITC metabolites serve as a guideline.

Experimental Protocols

Urine Sample Collection and Storage
  • Collection: Collect mid-stream urine samples in sterile polypropylene (B1209903) containers. For studies investigating dietary intake, 24-hour urine collection is recommended to account for diurnal variations in excretion.

  • Storage: Immediately after collection, centrifuge the urine samples (e.g., at 1500 x g for 10 minutes at 4°C) to remove cellular debris. Store the supernatant in aliquots at -80°C until analysis to prevent degradation of the metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract and concentrate isothiocyanate mercapturic acids from the urine matrix.

SPE Workflow Solid-Phase Extraction (SPE) Workflow for Urine Samples start Start: Thawed Urine Sample acidify Acidify Urine (e.g., with formic acid) start->acidify load Load Acidified Urine Sample onto SPE Cartridge acidify->load condition Condition SPE Cartridge (e.g., C18 cartridge with methanol (B129727) then water) condition->load wash Wash Cartridge (e.g., with water to remove polar interferences) load->wash elute Elute Metabolites (e.g., with methanol or isopropanol) wash->elute dry Evaporate Eluate to Dryness (under nitrogen stream) elute->dry reconstitute Reconstitute in Mobile Phase (for LC-MS/MS analysis) dry->reconstitute end Ready for Injection reconstitute->end

Caption: Workflow for sample preparation using SPE.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Nitrogen gas evaporator

  • Centrifuge

Protocol:

  • Thaw and Prepare Sample: Thaw frozen urine samples on ice. Centrifuge at 4°C to pellet any precipitate.

  • Acidification: Acidify the urine sample to a pH of approximately 3-4 with formic acid. This step is crucial for the efficient retention of the acidic mercapturic acid metabolites on the C18 sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified urine sample (e.g., 1-2 mL) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interfering compounds.

  • Elution: Elute the 8-MSO-ITC metabolites from the cartridge with 1-2 mL of methanol or isopropanol.[6] Isopropanol has been shown to be highly efficient for eluting retained ITCs.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Suggested):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Predicted for 8-MSO-ITC-NAC): The synthesis of an 8-MSO-ITC-NAC standard is recommended for the optimization of MS/MS parameters.[4] In its absence, the following parameters can be used as a starting point.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Predicted Precursor Ion (Q1): The molecular formula for 8-MSO-ITC is C10H19NOS2 and for N-acetylcysteine is C5H9NO3S. The conjugate, 8-MSO-ITC-NAC (C15H28N2O4S3), has a predicted monoisotopic mass of 396.12. The [M+H]+ ion would be m/z 397.1 .

  • Product Ions (Q3) and Collision Energy (CE): A characteristic fragmentation of NAC conjugates is the neutral loss of the N-acetylcysteine moiety (163 Da) or parts of it. A neutral loss scan for 129 Da (corresponding to the pyroglutamic acid from the NAC moiety) in negative ion mode can be a useful tool for identifying NAC conjugates.[2] For a targeted positive ion mode analysis, the following transitions can be monitored:

    • Transition 1 (Confirmation): m/z 397.1 -> m/z 164.1 (N-acetyl-cysteine immonium ion). The CE for this transition will need to be optimized.

    • Transition 2 (Quantification): A specific fragment from the 8-MSO-ITC part of the molecule should be chosen for quantification. This will require experimental determination or prediction using fragmentation software.

Table 2: Predicted and Example MS/MS Transitions for Isothiocyanate-NAC Conjugates

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Notes
8-MSO-ITC-NAC (Predicted) 397.1 164.1 N-acetyl-cysteine immonium ion (confirmatory)
8-MSO-ITC-NAC (Predicted) 397.1 To be determinedProduct ion for quantification
N-acetylcysteine164.0122.0Example transition for the NAC standard[7]
Benzyl ITC-NAC313.1164.1Example transition for a related metabolite
Data Analysis and Quantification
  • Calibration Curve: Prepare a calibration curve using a synthesized and purified standard of 8-MSO-ITC-NAC spiked into a blank urine matrix and subjected to the same sample preparation procedure.

  • Quantification: Quantify the 8-MSO-ITC-NAC in the urine samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.

  • Normalization: To account for variations in urine dilution, it is recommended to normalize the urinary metabolite concentrations to urinary creatinine levels.

Conclusion

The protocol described provides a robust framework for the sensitive and specific measurement of this compound metabolites in urine. This methodology is essential for pharmacokinetic and pharmacodynamic studies in the fields of nutrition, pharmacology, and drug development, enabling a deeper understanding of the biological activity of this promising dietary compound. The use of a stable isotope-labeled internal standard and a validated analytical method will ensure the generation of high-quality, reproducible data.

References

Assessing Apoptosis with 8-Methylsulfinyloctyl Isothiocyanate Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a member of the isothiocyanate (ITC) family of compounds, which are naturally occurring phytochemicals found in cruciferous vegetables. Numerous studies have highlighted the potential of ITCs as chemopreventive and therapeutic agents due to their ability to induce apoptosis (programmed cell death) in cancer cells.[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing apoptosis in cells treated with 8-MSO-ITC. While specific quantitative data for 8-MSO-ITC is limited in publicly available literature, the provided protocols are based on established methods for other well-studied ITCs and serve as a comprehensive guide for initiating research in this area.

Data Presentation

The following tables present illustrative quantitative data from studies on related isothiocyanates, such as Sulforaphane (B1684495) (SFN) and Benzyl isothiocyanate (BITC), to provide a comparative context for expected results when assessing 8-MSO-ITC-induced apoptosis. Note: These values are for illustrative purposes only and will require experimental determination for 8-MSO-ITC.

Table 1: Illustrative Dose-Dependent Induction of Apoptosis by Isothiocyanates in SKM-1 Cells (24h Treatment)

IsothiocyanateConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control05.9 ± 0.82.3 ± 0.58.2 ± 1.1
SFN812.1 ± 1.57.5 ± 1.219.6 ± 2.5
BITC835.2 ± 3.118.6 ± 2.453.8 ± 4.9

Data adapted from studies on similar isothiocyanates and are intended for illustrative purposes.[5] Actual values for 8-MSO-ITC must be determined experimentally.

Table 2: Illustrative Caspase-3/7 and Caspase-9 Activation in HepG2 Cells Treated with an Isothiocyanate (33.8 µM for 48h)

TreatmentCaspase-3/7 Activity (Relative Luminescence Units)Caspase-9 Activity (Relative Luminescence Units)
Control10,500 ± 9808,200 ± 750
Isothiocyanate35,200 ± 2,80025,600 ± 2,100

Data adapted from studies on similar isothiocyanates and are intended for illustrative purposes.[3] Actual values for 8-MSO-ITC must be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent nucleotide that stains necrotic cells or late apoptotic cells with compromised membrane integrity.[6][7][8]

Materials:

  • This compound (8-MSO-ITC)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • 8-MSO-ITC Treatment: Prepare a stock solution of 8-MSO-ITC in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 5, 10, 25, 50, 100 µM) and a time-course experiment (e.g., 12, 24, 48 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[6]

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 2: Caspase Activity Assay

This protocol measures the activity of key apoptosis-related enzymes, caspases (e.g., caspase-3, -8, -9), using a luminogenic or colorimetric substrate.[9][10][11][12][13]

Materials:

  • This compound (8-MSO-ITC)

  • Cell line of interest

  • White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric assays)

  • Caspase-Glo® 3/7, 8, or 9 Assay Kit (or equivalent)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • 8-MSO-ITC Treatment: Treat cells with various concentrations of 8-MSO-ITC as described in Protocol 1. Include a vehicle control.

  • Caspase Activity Measurement:

    • After the desired treatment time, equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the fold-change in caspase activity.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and quantification of changes in the expression levels of key proteins involved in the apoptotic signaling pathway, such as Bcl-2 family members (Bcl-2, Bax) and cleaved caspases (e.g., cleaved caspase-3, cleaved PARP).[14][15][16][17]

Materials:

  • This compound (8-MSO-ITC)

  • Cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat and harvest cells as described in Protocol 1. Lyse the cell pellet in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Mandatory Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Bax Bax Caspase-8->Bax activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 8-MSO-ITC 8-MSO-ITC ROS ROS 8-MSO-ITC->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Bax->Mitochondrion promotes pore formation Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP

Caption: General signaling pathways of isothiocyanate-induced apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cell_Culture Seed and Culture Cells Treatment Treat with 8-MSO-ITC (Dose-response & Time-course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Annexin_V Annexin V/PI Staining (Flow Cytometry) Harvest->Annexin_V Caspase Caspase Activity Assay (Luminescence/Colorimetric) Harvest->Caspase Western_Blot Western Blot Analysis (Protein Expression) Harvest->Western_Blot Quantification Quantify Apoptotic Cells, Enzyme Activity, and Protein Levels Annexin_V->Quantification Caspase->Quantification Western_Blot->Quantification

Caption: Experimental workflow for assessing 8-MSO-ITC-induced apoptosis.

References

Application Notes and Protocols for Investigating 8-Methylsulfinyloctyl Isothiocyanate in Colon Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential chemopreventive and therapeutic effects in various cancers, including colorectal cancer.[1][2] These compounds are known to modulate multiple cellular signaling pathways involved in carcinogenesis, such as inducing apoptosis, activating antioxidant responses, and inhibiting inflammation.[3][4] 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC) is a long-chain isothiocyanate found in plants like watercress.[5][6] While its anti-inflammatory and anti-bacterial properties have been noted, its potential as an anti-cancer agent in colon cancer is not yet extensively studied.[5][7]

This document provides a comprehensive framework for researchers to investigate the efficacy and mechanism of action of 8-MSOO-ITC in colon cancer models. The protocols and application notes are based on established methodologies used for other well-researched isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC).[8][9]

Application Notes

Hypothesized Mechanisms of Action of 8-MSOO-ITC in Colon Cancer

Based on the known biological activities of other isothiocyanates, 8-MSOO-ITC is hypothesized to exert its anti-cancer effects in colon cancer through several key mechanisms:

  • Induction of Apoptosis: Isothiocyanates are known to induce programmed cell death in cancer cells.[1][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the activation of effector caspases such as caspase-3.[3][10] The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.[11]

  • Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[12][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[12] Isothiocyanates can react with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby protecting cells from oxidative stress.[3][13]

  • Induction of Mitochondrial Dysfunction: Cancer cells often exhibit altered mitochondrial metabolism. Isothiocyanates have been shown to target mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and depletion of cellular ATP.[14][15] This disruption of mitochondrial function can be a key trigger for the intrinsic apoptotic pathway.[14][16]

Data Presentation

The following tables are templates for summarizing the quantitative data that would be generated from the experimental protocols outlined below.

Table 1: Cytotoxicity of 8-MSOO-ITC on Colon Cancer Cell Lines

Cell Line8-MSOO-ITC IC50 (µM) after 48h
HT-29Value to be determined
HCT116Value to be determined
SW480Value to be determined
Normal Colon Fibroblasts (CCD-18Co)Value to be determined

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Effect of 8-MSOO-ITC on the Expression of Apoptosis-Related Proteins

TreatmentRelative Expression of Cleaved Caspase-3Relative Expression of Cleaved PARP
Control (Vehicle)1.01.0
8-MSOO-ITC (X µM)Value to be determinedValue to be determined
8-MSOO-ITC (Y µM)Value to be determinedValue to be determined
Positive Control (e.g., Staurosporine)Value to be determinedValue to be determined

Values to be determined by Western blot analysis and densitometry, normalized to a loading control like β-actin.

Table 3: Effect of 8-MSOO-ITC on Nrf2 Nuclear Translocation

TreatmentRelative Nuclear Nrf2 Expression
Control (Vehicle)1.0
8-MSOO-ITC (X µM)Value to be determined
8-MSOO-ITC (Y µM)Value to be determined
Positive Control (e.g., Sulforaphane)Value to be determined

Values to be determined by Western blot analysis of nuclear fractions and densitometry, normalized to a nuclear loading control like Lamin A/C.

Table 4: Effect of 8-MSOO-ITC on Mitochondrial Membrane Potential (ΔΨm)

TreatmentPercentage of Cells with Depolarized Mitochondria
Control (Vehicle)Value to be determined
8-MSOO-ITC (X µM)Value to be determined
8-MSOO-ITC (Y µM)Value to be determined
Positive Control (e.g., CCCP)Value to be determined

Values to be determined by flow cytometry using a potential-sensitive dye like DiOC6(3).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of 8-MSOO-ITC on colon cancer cells.[17][18]

Materials:

  • Colon cancer cell lines (e.g., HT-29, HCT116) and a normal colon cell line (e.g., CCD-18Co)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-MSOO-ITC stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]

  • Prepare serial dilutions of 8-MSOO-ITC in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted 8-MSOO-ITC solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MSOO-ITC concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)

This protocol is for detecting the induction of apoptosis by 8-MSOO-ITC.[11]

Materials:

  • Colon cancer cells

  • 8-MSOO-ITC

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of 8-MSOO-ITC for a predetermined time (e.g., 24 or 48 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system.[20][21]

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Western Blotting for Nrf2 Activation

This protocol is for assessing the nuclear translocation of Nrf2.[22][23]

Materials:

  • Colon cancer cells

  • 8-MSOO-ITC

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents (as above)

  • Primary antibodies: anti-Nrf2, anti-Lamin A/C (nuclear loading control), anti-β-actin (cytoplasmic loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with 8-MSOO-ITC for a shorter duration, typically 1-4 hours.[22]

  • Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of each fraction using the BCA assay.

  • Perform Western blotting as described in the previous protocol, loading equal amounts of protein from the nuclear and cytoplasmic fractions.

  • Probe the membranes with antibodies against Nrf2, Lamin A/C, and β-actin.

  • Analyze the levels of Nrf2 in the nuclear fraction, normalizing to Lamin A/C.[22]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye DiOC6(3) to measure changes in ΔΨm by flow cytometry.[14]

Materials:

  • Colon cancer cells

  • 8-MSOO-ITC

  • DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) stock solution (in DMSO)

  • PBS

  • Flow cytometer

Protocol:

  • Treat cells with 8-MSOO-ITC for the desired time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in PBS containing 40 nM DiOC6(3).[14]

  • Incubate the cells for 30 minutes at 37°C in the dark.[14]

  • Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[14]

  • A decrease in fluorescence intensity in the treated cells compared to the control cells indicates mitochondrial depolarization.

Visualizations

G Hypothesized Signaling Pathways of 8-MSOO-ITC in Colon Cancer Cells cluster_0 8-MSOO-ITC cluster_1 Nrf2 Pathway cluster_2 Apoptosis Pathway ITC 8-Methylsulfinyloctyl isothiocyanate Keap1 Keap1 ITC->Keap1 inhibits Mito Mitochondrial Dysfunction ITC->Mito Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl translocates ARE ARE Nrf2_nucl->ARE binds Antioxidant Antioxidant/Detoxifying Enzymes ARE->Antioxidant upregulates CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP

Caption: Hypothesized signaling pathways of 8-MSOO-ITC in colon cancer cells.

G Experimental Workflow for Assessing Anti-Cancer Effects of 8-MSOO-ITC start Start cell_culture Culture Colon Cancer Cell Lines start->cell_culture mtt_assay Cell Viability Assay (MTT) to determine IC50 cell_culture->mtt_assay treatment Treat cells with 8-MSOO-ITC (IC50 and sub-IC50 doses) mtt_assay->treatment protein_extraction Protein Extraction (Whole cell, Nuclear/Cytoplasmic) treatment->protein_extraction flow_cytometry Flow Cytometry for Mitochondrial Dysfunction (ΔΨm) treatment->flow_cytometry western_blot Western Blot Analysis protein_extraction->western_blot apoptosis_markers Apoptosis Markers (cleaved Caspase-3, cleaved PARP) western_blot->apoptosis_markers nrf2_markers Nrf2 Activation (nuclear Nrf2) western_blot->nrf2_markers data_analysis Data Analysis and Interpretation apoptosis_markers->data_analysis nrf2_markers->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the anti-cancer effects of 8-MSOO-ITC.

G Logical Relationships between Experiments and Biological Questions cluster_0 Biological Questions cluster_1 Experimental Assays q1 Is 8-MSOO-ITC cytotoxic to colon cancer cells? q2 Does 8-MSOO-ITC induce apoptosis? q4 Does 8-MSOO-ITC cause mitochondrial dysfunction? q2->q4 related to q3 Does 8-MSOO-ITC activate the Nrf2 pathway? e1 MTT Assay e1->q1 answers e2 Western Blot for Cleaved Caspase-3/PARP e2->q2 answers e3 Western Blot for Nuclear Nrf2 e3->q3 answers e4 Flow Cytometry for ΔΨm e4->q4 answers

References

Application of 8-Methylsulfinyloctyl Isothiocyanate in Inflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress. Emerging research has highlighted its potential as a potent anti-inflammatory agent. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of 8-MSO in various in vitro and potential in vivo inflammation models. The information is intended to guide researchers in pharmacology, immunology, and drug discovery in exploring the therapeutic utility of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. In vitro studies have demonstrated that 8-MSO can significantly inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). The primary mechanisms include the suppression of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of 8-MSO in in vitro models.

Table 1: Effect of 8-MSO on Pro-inflammatory Mediators in LPS-Stimulated Murine Peritoneal Macrophages

Inflammatory Mediator8-MSO Concentration (µM)Inhibition (%)Reference
Nitric Oxide (NO)12.5Significant Reduction[1][2]
Prostaglandin E2 (PGE2)12.5Significant Reduction[2]

Table 2: Effect of 8-MSO on Pro-inflammatory Cytokine Production in LPS-Stimulated Murine Peritoneal Macrophages

Cytokine8-MSO Concentration (µM)InhibitionReference
TNF-α6.25, 12.5Statistically Significant[1]
IL-1β6.25, 12.5Statistically Significant[1]
IL-66.25, 12.5Statistically Significant[1]
IL-176.25, 12.5Statistically Significant[1]

Table 3: Effect of 8-MSO on Pro-inflammatory Enzyme Expression in LPS-Stimulated Murine Peritoneal Macrophages

Enzyme8-MSO Concentration (µM)EffectReference
iNOS12.5Decreased Expression[1][2]
COX-212.5Decreased Expression[1][2]
mPGES-1Not SpecifiedDecreased Expression[1]

Signaling Pathways Modulated by 8-MSO

8-MSO has been shown to interfere with key inflammatory signaling pathways. The diagrams below, generated using Graphviz, illustrate these interactions.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 Inhibition by 8-MSO LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK activates ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory promotes transcription MAPK->ProInflammatory promotes transcription MSO 8-MSO MSO->NFkB inhibits MSO->MAPK inhibits

Figure 1: Simplified signaling pathway of LPS-induced inflammation and inhibition by 8-MSO.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Isolation and Culture of Murine Peritoneal Macrophages

This protocol describes the harvesting of macrophages from the peritoneal cavity of mice.

Materials:

  • 70% Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sterile syringes (10 mL) and needles (23G)

  • Sterile dissecting tools

  • 50 mL conical tubes

  • Cell culture plates

Procedure:

  • Euthanize the mouse via an approved method.

  • Sterilize the abdominal area with 70% ethanol.

  • Make a small midline incision in the skin and retract it to expose the peritoneal wall.

  • Carefully inject 10 mL of sterile, cold PBS into the peritoneal cavity using a 23G needle.

  • Gently massage the abdomen for 1-2 minutes to dislodge the macrophages.

  • Aspirate the peritoneal fluid using the same syringe and needle and transfer it to a 50 mL conical tube on ice.

  • Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.

  • Count the cells and plate them at the desired density in cell culture plates.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 2-4 hours to allow for macrophage adherence.

  • After incubation, wash the plates with warm PBS to remove non-adherent cells.

G start Euthanize Mouse inject Inject cold PBS into peritoneal cavity start->inject massage Gently massage abdomen inject->massage aspirate Aspirate peritoneal fluid massage->aspirate centrifuge Centrifuge at 400 x g aspirate->centrifuge resuspend Resuspend pellet in complete medium centrifuge->resuspend plate Plate cells and allow adherence resuspend->plate wash Wash to remove non-adherent cells plate->wash end Adherent Macrophages Ready for Experiment wash->end

Figure 2: Workflow for the isolation of murine peritoneal macrophages.
Protocol 2: In Vitro LPS-Induced Inflammation Model

This protocol details the stimulation of macrophages with LPS to induce an inflammatory response and treatment with 8-MSO.

Materials:

  • Adherent murine peritoneal macrophages (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (8-MSO) dissolved in a suitable solvent (e.g., DMSO)

  • Complete RPMI-1640 medium

Procedure:

  • Prepare stock solutions of LPS and 8-MSO.

  • Seed the adherent macrophages in a 96-well or 24-well plate at a suitable density.

  • Pre-treat the cells with various concentrations of 8-MSO (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO used for 8-MSO).

  • After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation. Include a negative control group with no LPS stimulation.

  • Incubate the plates for a specified period (e.g., 24 hours for cytokine and NO measurement).

  • After incubation, collect the cell culture supernatants for analysis of inflammatory mediators.

  • The remaining cells can be lysed for protein or RNA extraction for Western blot or RT-PCR analysis.

Protocol 3: Measurement of Nitric Oxide (Griess Assay)

This protocol describes the quantification of nitric oxide production by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 2

  • Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Prepare a standard curve of sodium nitrite (0-100 µM).

  • Add 50 µL of cell culture supernatant to each well of a 96-well plate in triplicate.

  • Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

Protocol 4: Measurement of Cytokines (ELISA)

This protocol outlines the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from Protocol 2

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6)

  • 96-well ELISA plates

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, the procedure involves coating the plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • The reaction is stopped, and the absorbance is read at the recommended wavelength.

  • The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Protocol 5: Western Blot Analysis for iNOS, COX-2, and NF-κB

This protocol is for the detection and quantification of key inflammatory proteins in cell lysates.

Materials:

  • Cell lysates from Protocol 2

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Potential In Vivo Applications and General Protocols

While specific in vivo studies for 8-MSO are not yet extensively published, its potent in vitro anti-inflammatory activity suggests its potential utility in animal models of inflammatory diseases. Researchers can adapt standard, well-established in vivo models to investigate the efficacy of 8-MSO.

General Protocol for Carrageenan-Induced Paw Edema in Mice

This is a widely used model of acute inflammation.

Materials:

  • Mice (e.g., Swiss albino or BALB/c)

  • Carrageenan (1% w/v in sterile saline)

  • 8-MSO dissolved in a suitable vehicle

  • Pletysmometer or digital calipers

Procedure:

  • Administer 8-MSO (e.g., orally or intraperitoneally) at various doses to different groups of mice. A control group should receive the vehicle only.

  • After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer or calipers.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Outcome Vehicle Vehicle Control Administer Administer Treatment Vehicle->Administer MSO_Dose1 8-MSO (Dose 1) MSO_Dose1->Administer MSO_Dose2 8-MSO (Dose 2) MSO_Dose2->Administer Carrageenan Inject Carrageenan in Paw Administer->Carrageenan Measure Measure Paw Edema over time Carrageenan->Measure Analysis Calculate % Inhibition of Edema Measure->Analysis

References

Troubleshooting & Optimization

Technical Support Center: 8-Methylsulfinyloctyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 8-Methylsulfinyloctyl isothiocyanate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C for up to 3 years.

  • Stock Solutions:

    • Store at -80°C for up to 1 year.

    • Store at -20°C for up to 1 month.[1]

  • It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for up to one week.

Q2: What solvents are recommended for preparing stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Q3: My this compound solution has precipitated. What should I do?

A3: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution. Ensure the solution is clear before use.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Isothiocyanates, in general, are more stable in acidic conditions and are prone to degradation in neutral to alkaline conditions. The isothiocyanate group is susceptible to nucleophilic attack by water (hydrolysis), and this reaction is catalyzed by hydroxide (B78521) ions. Therefore, for experiments in aqueous buffers, it is advisable to use a slightly acidic to neutral pH (pH 4-7) and to prepare the solutions fresh.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis of the -N=C=S group, which can lead to the formation of the corresponding amine and thiourea (B124793) derivatives. In the presence of other nucleophiles, such as thiols (e.g., glutathione (B108866) in cell culture media), dithiocarbamate (B8719985) conjugates can form.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in working solutions.Prepare fresh working solutions for each experiment, especially for aqueous-based assays. Minimize the time between solution preparation and use. Store stock solutions appropriately at -80°C and avoid repeated freeze-thaw cycles.
Loss of biological activity Instability of the compound under experimental conditions (e.g., high pH, elevated temperature).Optimize experimental conditions to ensure stability. Consider using a buffered solution with a slightly acidic pH. If elevated temperatures are necessary, minimize the exposure time.
Precipitation in cell culture media Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. Perform a solubility test prior to the experiment.
Difficulty in detecting the compound by HPLC Low concentration or degradation.Use a sensitive and validated HPLC method. Consider derivatization to enhance detection if necessary. Ensure the analytical column and mobile phase are appropriate for separating the compound from potential degradation products.

Stability Data

Direct quantitative stability data for this compound is limited in the published literature. However, data from its close structural analog, sulforaphane (B1684495) (4-methylsulfinylbutyl isothiocyanate), provides valuable insights into its stability profile. The degradation of sulforaphane has been shown to follow apparent first-order kinetics.[1]

Table 1: Half-life (t½) of Sulforaphane in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (days)
4.0Citrate10.5
5.0Citrate8.8
6.0Phosphate4.5
7.0Phosphate1.2
8.0Phosphate0.3

Data is extrapolated from studies on sulforaphane and should be considered as an estimation for this compound.

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Sulforaphane in Aqueous Solution (pH 7.0)

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)
40.05
250.45
370.58

Data is extrapolated from studies on sulforaphane and should be considered as an estimation for this compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Warm the vial of solid this compound to room temperature.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution (for cell culture):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution with pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells.

    • Ensure the final DMSO concentration in the cell culture is below the toxic level for the specific cell line being used (typically ≤ 0.5%).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

      • Start with a lower concentration of acetonitrile and gradually increase to elute the compound and its more nonpolar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength of 245 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation for Stability Study:

    • Prepare solutions of this compound in the desired solvents or buffers at a known concentration.

    • Store the solutions under the specified conditions (e.g., different temperatures, pH values).

    • At each time point, withdraw an aliquot of the sample, dilute it with the mobile phase to an appropriate concentration, and inject it into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a freshly prepared standard.

    • Quantify the peak area of the compound at each time point.

    • Calculate the percentage of the compound remaining over time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (in desired solvents/buffers) prep_stock->prep_work storage Store under defined conditions (Temperature, pH, Light) prep_work->storage sampling Sample at various time points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Quantification, Kinetics) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway ITC 8-Methylsulfinyloctyl Isothiocyanate Amine 8-Methylsulfinyloctylamine ITC->Amine + H2O (Hydrolysis) Thiourea N,N'-bis(8-Methylsulfinyloctyl)thiourea ITC->Thiourea + Amine Dithiocarbamate Dithiocarbamate Conjugate ITC->Dithiocarbamate + Thiol (e.g., GSH)

References

preventing degradation of 8-Methylsulfinyloctyl isothiocyanate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 8-Methylsulfinyloctyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring isothiocyanate (ITC) found in plants of the Brassicaceae family, such as watercress.[1] It is formed from its precursor, 8-methylsulfinyloctyl glucosinolate, through the enzymatic action of myrosinase upon plant tissue disruption. Isothiocyanates, in general, are known to be reactive and unstable compounds, susceptible to degradation under various conditions, which can impact experimental reproducibility and the biological activity of the extracts.[2][3]

Q2: What are the primary factors that cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of isothiocyanates, including this compound, are:

  • Temperature: Elevated temperatures, particularly above 60°C, can significantly accelerate the degradation of ITCs.[4]

  • pH: Both highly acidic and alkaline conditions can lead to the degradation or transformation of ITCs. At a neutral pH, the formation of ITCs is generally favored, while acidic conditions can promote the formation of nitriles instead.[4][5]

  • Presence of Nucleophiles: The isothiocyanate functional group (-N=C=S) is electrophilic and can react with nucleophiles such as water, alcohols, and compounds with amino or thiol groups, leading to the formation of degradation products.[6][7]

  • Enzymatic Activity: The presence of the epithiospecifier protein (ESP) can direct the conversion of glucosinolates towards nitriles rather than isothiocyanates.[5]

Q3: How can I minimize the degradation of this compound during the initial sample preparation?

To minimize degradation during sample preparation:

  • Use Fresh or Properly Stored Material: Start with fresh plant material whenever possible. If using stored material, it should be lyophilized (freeze-dried) and kept at low temperatures (e.g., -20°C or -80°C) in a desiccated environment to minimize enzymatic and chemical degradation.

  • Rapid Processing: Process the plant material quickly after harvesting or thawing to minimize the time for degradative processes to occur.

  • Controlled Grinding: If grinding is necessary, perform it at low temperatures, for instance, by using a pre-chilled mortar and pestle or a cryogenic grinder to prevent heat generation.

Q4: What is the optimal pH for the enzymatic conversion of the precursor glucosinolate to this compound?

The enzymatic conversion of glucosinolates to isothiocyanates by myrosinase is pH-dependent. For most isothiocyanates, a neutral pH of around 7.0 is optimal for maximizing the yield.[5][7] Strongly acidic or alkaline conditions should be avoided during this step.

Q5: Which solvents are recommended for the extraction of this compound?

Medium-polarity solvents are generally effective for extracting isothiocyanates. Dichloromethane (B109758) and n-hexane have been successfully used for the liquid-liquid extraction of this compound from aqueous preparations.[1] The choice of solvent can also depend on the subsequent analytical methods to be used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Incomplete hydrolysis of the precursor glucosinolate.Ensure optimal conditions for myrosinase activity: maintain a neutral pH (around 7.0) and a moderate temperature (around 37°C) during the hydrolysis step. The addition of ascorbic acid can also promote the reaction.[1]
Degradation due to high temperatures.Avoid exposing the sample to high temperatures (above 40-60°C) at all stages of the extraction process. Use chilled solvents and equipment, and perform extractions on ice if possible.
Incorrect pH during hydrolysis or extraction.Buffer the aqueous solution to a neutral pH (e.g., using phosphate-buffered saline, PBS) during the hydrolysis step.[1] Avoid strongly acidic or alkaline conditions.
Formation of nitriles instead of isothiocyanates.The presence of Epithiospecifier Protein (ESP) can favor nitrile formation. While difficult to control, maintaining a neutral pH can help favor isothiocyanate formation.
Inconsistent results between extraction batches Degradation of the compound in the final extract during storage.Store the final extract at low temperatures (-20°C or -80°C) in an airtight container, protected from light. For long-term storage, dissolving the extract in a non-nucleophilic organic solvent and storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Variability in the plant material.Ensure that the starting plant material is from a consistent source and has been stored under the same conditions. The concentration of precursors can vary depending on growing conditions and post-harvest handling.
Presence of unexpected peaks in analytical readouts (e.g., LC-MS) Degradation products have formed.Review the extraction procedure for potential exposure to high temperatures, extreme pH, or nucleophilic reagents. Analyze the mass spectra of the unexpected peaks to identify potential degradation products, such as thioureas or amines.[8]

Experimental Protocols

Optimized Protocol for the Extraction of this compound from Watercress

This protocol is adapted from methods described for the extraction of isothiocyanates from watercress.[1]

1. Sample Preparation:

  • Start with fresh or lyophilized (freeze-dried) watercress.

  • If fresh, weigh approximately 5.0 grams of the plant material. If lyophilized, use a corresponding amount.

  • Homogenize the plant material in a blender or with a mortar and pestle.

2. Enzymatic Hydrolysis:

  • Immediately after homogenization, suspend the plant material in 350 mL of phosphate-buffered saline (PBS) at pH 7.0.

  • Add a catalytic amount of ascorbic acid (approximately 0.5 mmol) to the suspension.

  • Stir the suspension vigorously at 37°C for 2 hours to facilitate the enzymatic conversion of glucosinolates to isothiocyanates.

3. Liquid-Liquid Extraction:

  • After the 2-hour hydrolysis, add 400 mL of dichloromethane to the mixture.

  • Continue to stir the biphasic mixture at 37°C for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic layer (dichloromethane), which contains the this compound.

  • To maximize the yield, the aqueous layer can be re-extracted with a fresh portion of dichloromethane.

4. Drying and Concentration:

  • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30-40°C to prevent thermal degradation.

5. Storage:

  • For short-term storage, keep the concentrated extract at -20°C.

  • For long-term storage, store at -80°C under an inert atmosphere.

Data Presentation

Table 1: Influence of Temperature on the Stability of a Closely Related Isothiocyanate (Sulforaphane)

Disclaimer: The following data is for sulforaphane (B1684495) and is intended to be illustrative of the general sensitivity of sulfoxide-containing isothiocyanates to temperature. The actual degradation rates for this compound may vary.

Temperature (°C)Half-life (t½) at pH 7.4 (days)
4~ 34
25~ 2.4
37~ 0.8

Data extrapolated from stability studies on sulforaphane.

Table 2: Influence of pH on the Stability of a Closely Related Isothiocyanate (Sulforaphane)

Disclaimer: The following data is for sulforaphane and is intended to be illustrative of the general sensitivity of sulfoxide-containing isothiocyanates to pH. The actual degradation rates for this compound may vary.

pHRelative StabilityComments
< 4ModerateRisk of nitrile formation increases.
4 - 7HighGenerally the most stable range for isothiocyanates.
> 7LowDegradation is accelerated in alkaline conditions.

Data extrapolated from stability studies on sulforaphane.

Visualizations

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Extraction cluster_3 Purification & Storage Start Fresh/Lyophilized Plant Material Homogenize Homogenization (Low Temperature) Start->Homogenize Hydrolysis Incubation in PBS (pH 7.0) + Ascorbic Acid 37°C for 2 hours Homogenize->Hydrolysis LLE Liquid-Liquid Extraction with Dichloromethane 37°C for 2 hours Hydrolysis->LLE Separation Phase Separation LLE->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Concentration Concentration (Rotary Evaporator, <40°C) Drying->Concentration Storage Store at -80°C Concentration->Storage

Caption: Workflow for the extraction of this compound.

Degradation_Factors cluster_degradation Degradation Pathways cluster_factors Contributing Factors ITC 8-Methylsulfinyloctyl Isothiocyanate Degradation_Products Degradation Products (e.g., Thioureas, Amines) ITC->Degradation_Products degrades to High_Temp High Temperature (>60°C) High_Temp->Degradation_Products Alkaline_pH Alkaline pH (>7) Alkaline_pH->Degradation_Products Acidic_pH Strongly Acidic pH (<4) Acidic_pH->Degradation_Products Nucleophiles Nucleophiles (H2O, ROH, etc.) Nucleophiles->Degradation_Products

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-MSO-ITC) and its precursor?

A1: this compound is a bioactive compound belonging to the isothiocyanate family, known for its potential health benefits.[1][2][3][4][5] It is derived from the enzymatic hydrolysis of its precursor, 8-methylsulfinyloctyl glucosinolate (also known as hirsutin), which is naturally present in various cruciferous vegetables like watercress.[6][7][8]

Q2: What is the critical step in obtaining a high yield of 8-MSO-ITC?

A2: The most critical step is the enzymatic conversion of the glucosinolate precursor by the myrosinase enzyme.[6] For optimal yield, it is crucial to provide favorable conditions for myrosinase activity before inactivating the enzyme to prevent further degradation of the target compound.

Q3: What are the common causes of low 8-MSO-ITC yield?

A3: Low yields can stem from several factors, including:

  • Improper sample preparation: Inadequate cell disruption can limit the interaction between the glucosinolate precursor and myrosinase.

  • Suboptimal enzymatic hydrolysis: Incorrect temperature, pH, or incubation time during the hydrolysis step can reduce the conversion of the precursor to 8-MSO-ITC.

  • Myrosinase inactivation: Premature inactivation of myrosinase by heat or certain solvents will halt the formation of 8-MSO-ITC.[9][10][11]

  • Degradation of 8-MSO-ITC: The compound can be unstable under certain conditions, such as high temperatures or exposure to light.

  • Inefficient extraction: The choice of solvent and extraction technique significantly impacts the recovery of 8-MSO-ITC.

  • Losses during purification: Suboptimal purification methods can lead to a significant loss of the final product.

Q4: How is 8-MSO-ITC typically quantified?

A4: 8-MSO-ITC is commonly quantified using High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry (MS) detector.[12][13][14][15][16]

Troubleshooting Guides

Issue 1: Consistently Low or No Yield of 8-MSO-ITC
SymptomPossible CauseTroubleshooting Steps
Very low or undetectable levels of 8-MSO-ITC in the final extract.Premature Myrosinase Inactivation: The myrosinase enzyme was destroyed before it could convert the glucosinolate precursor. Myrosinase is heat-sensitive and can be inactivated at temperatures above 40-60°C.[9][11][17]- Ensure all initial processing steps (e.g., homogenization) are performed at room temperature or below. - Avoid using hot solvents for the initial extraction phase where enzymatic conversion is desired. - If using heat to inactivate the enzyme, ensure it is applied after an adequate incubation period for hydrolysis.
Inadequate Cell Disruption: The glucosinolate precursor and myrosinase are physically separated within the plant cells and require thorough mixing to react.- Homogenize the plant material thoroughly in a blender or with a mortar and pestle. - Consider freeze-drying the material before grinding to a fine powder to enhance cell wall rupture.
Suboptimal Hydrolysis Conditions: The pH and temperature of the extraction buffer were not optimal for myrosinase activity.- Use a buffer with a slightly acidic to neutral pH (around 5-7) for the hydrolysis step.[18] - Maintain the temperature between 25-40°C during the hydrolysis incubation.[19][20]
Incorrect Solvent Choice: The solvent used for extraction is not efficient at solubilizing 8-MSO-ITC.- Use a moderately polar organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) for the extraction of the isothiocyanate.[12][21] - For initial hydrolysis, water or a buffer is necessary to facilitate enzyme activity.[18]
Issue 2: Inconsistent Yields Between Batches
SymptomPossible CauseTroubleshooting Steps
Significant variability in 8-MSO-ITC yield from one extraction to another.Variable Hydrolysis Time: The incubation time for enzymatic conversion is not standardized.- Implement a consistent and optimized incubation time for the hydrolysis step (e.g., 1-3 hours).[20]
Inconsistent Sample Material: The concentration of the glucosinolate precursor can vary depending on the plant's age, growing conditions, and storage.- Use plant material from a consistent source and of a similar age. - If possible, analyze the precursor content in a small sample of the starting material.
Degradation During Storage: The extracted 8-MSO-ITC may be degrading during storage.- Store the final extract at low temperatures (-20°C or -80°C) and protected from light.[5] - Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the extraction of isothiocyanates, primarily based on studies of the closely related compound sulforaphane (B1684495), which can serve as a starting point for optimizing 8-MSO-ITC extraction.

ParameterRecommended Range/ValueNotes
Hydrolysis Temperature 25 - 40°CMyrosinase activity decreases significantly above 40°C and is rapidly inactivated at temperatures above 60°C.[9][11][20]
Hydrolysis pH 5.0 - 7.0A slightly acidic to neutral pH is generally optimal for myrosinase activity.[18]
Hydrolysis Time 1 - 3 hoursLonger incubation times do not always lead to higher yields and can sometimes result in degradation.[20]
Extraction Solvents Dichloromethane, Ethyl AcetateThese solvents have shown good recovery for similar isothiocyanates.[12][21]
HPLC Column C18 Reverse-PhaseA C18 column is commonly used for the separation of isothiocyanates.[22]
HPLC Mobile Phase Acetonitrile (B52724)/Water GradientA gradient elution with acetonitrile and water is typically used for good separation.[13]
HPLC Detection Wavelength ~245 nmIsothiocyanates can be detected in the UV range, though sensitivity may be limited.[23]

Experimental Protocols

Protocol 1: Extraction of 8-MSO-ITC from Plant Material
  • Sample Preparation:

    • Harvest fresh plant material (e.g., watercress).

    • Freeze-dry the material to preserve the glucosinolates and myrosinase.

    • Grind the freeze-dried material into a fine powder using a blender or mortar and pestle.

  • Enzymatic Hydrolysis:

    • To 1 gram of the powdered material, add 10 mL of a phosphate (B84403) buffer (100 mM, pH 6.5).

    • Incubate the mixture at 30°C for 2 hours with occasional shaking to allow for the enzymatic conversion of 8-methylsulfinylheptyl glucosinolate to 8-MSO-ITC.

  • Enzyme Inactivation and Extraction:

    • Add 20 mL of dichloromethane to the mixture.

    • Vortex vigorously for 2 minutes to stop the enzymatic reaction and extract the 8-MSO-ITC.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Partitioning and Collection:

    • Carefully collect the lower organic layer (dichloromethane) containing the 8-MSO-ITC using a separatory funnel or a pipette.

    • Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane to maximize recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter the dried extract.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<35°C) to obtain the crude 8-MSO-ITC extract.

  • Storage:

    • Store the crude extract at -20°C or -80°C in a sealed vial, protected from light.

Protocol 2: Quantitative Analysis of 8-MSO-ITC by HPLC
  • Sample Preparation:

    • Reconstitute the dried crude extract in a known volume of acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable ratio of A:B (e.g., 80:20), and gradually increase the percentage of B over 20-30 minutes to elute 8-MSO-ITC.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 245 nm or a mass spectrometer for higher specificity.

  • Quantification:

    • Prepare a standard curve using a purified 8-MSO-ITC standard of known concentrations.

    • Calculate the concentration of 8-MSO-ITC in the sample by comparing its peak area to the standard curve.

Visualizations

Troubleshooting_Low_Yield start Start: Low 8-MSO-ITC Yield check_hydrolysis Step 1: Review Hydrolysis Conditions start->check_hydrolysis end_success Success: Improved Yield check_extraction Step 2: Evaluate Extraction & Purification check_hydrolysis->check_extraction Optimized temp_ph Optimize Temperature & pH (25-40°C, pH 5-7) check_hydrolysis->temp_ph Incorrect? time Standardize Incubation Time (1-3 hours) check_hydrolysis->time Inconsistent? check_material Step 3: Assess Starting Material check_extraction->check_material Optimized solvent Verify Solvent Choice (Dichloromethane/Ethyl Acetate) check_extraction->solvent Suboptimal? storage Improve Storage Conditions (-20°C, dark) check_extraction->storage Improper? check_material->end_success Consistent material_quality Ensure Consistent & High-Quality Plant Material check_material->material_quality Variable? temp_ph->check_hydrolysis Adjusted time->check_hydrolysis Standardized solvent->check_extraction Corrected storage->check_extraction Improved material_quality->check_material Standardized

Caption: Troubleshooting workflow for low 8-MSO-ITC extraction yield.

Extraction_Workflow start Start: Plant Material homogenization 1. Homogenization (Cell Disruption) start->homogenization hydrolysis 2. Enzymatic Hydrolysis (Myrosinase Action) homogenization->hydrolysis Glucosinolate + Myrosinase extraction 3. Solvent Extraction (e.g., Dichloromethane) hydrolysis->extraction 8-MSO-ITC Formed purification 4. Purification (e.g., Chromatography) extraction->purification analysis 5. Analysis (HPLC) purification->analysis end End: Purified 8-MSO-ITC analysis->end

Caption: General experimental workflow for 8-MSO-ITC extraction.

References

Technical Support Center: Optimizing HPLC Separation of 8-Methylsulfinyloctyl Isothiocyanate (8-MSOITC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 8-Methylsulfinyloctyl isothiocyanate (8-MSOITC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the HPLC analysis of 8-MSOITC and other isothiocyanates (ITCs).

Q1: Why am I seeing poor peak shape (tailing or fronting) for my 8-MSOITC peak?

A1: Poor peak shape is a common issue in HPLC.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Residual silanol (B1196071) groups on silica-based columns can interact with polar groups on the analyte, causing tailing.[1] To mitigate this:

    • Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol groups. A pH range of 2-8 is generally recommended for reversed-phase columns.[1] Adding a small amount of acid like formic acid or trifluoroacetic acid (TFA) is common.[2][3]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.[4] Injecting a sample in a much stronger solvent can cause peak distortion.

    • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing.[1] Try diluting your sample.[1]

  • Peak Fronting: This can occur if the sample is dissolved in a solvent stronger than the mobile phase or if the column is overloaded. Consider reducing the injection volume or diluting the sample.[4]

Q2: My baseline is noisy and/or drifting. What are the potential causes and solutions?

A2: An unstable baseline can interfere with accurate peak integration and quantification.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing baseline noise.[1] Ensure your mobile phase is thoroughly degassed using methods like sonication or vacuum degassing.[1][5]

    • Contamination: Impurities in your solvents or buffer reagents can lead to a noisy or drifting baseline, especially during gradient elution.[5] Use high-purity, HPLC-grade solvents.[5]

    • Poor Mixing: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[6]

  • System & Environmental Issues:

    • Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[1] Using a thermostatted column compartment is highly recommended to maintain a stable temperature.[1]

    • Detector Lamp: An aging detector lamp can cause increased noise.[5][6] Check the lamp's energy output and replace it if necessary.

Q3: My retention times are shifting between injections. How can I fix this?

A3: Inconsistent retention times compromise the reliability of your analysis.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[4][6] A common recommendation is to equilibrate with at least 5-10 column volumes of the mobile phase.[4]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., slight variations in pH or solvent ratios) can lead to shifts in retention time.[8][9] Prepare fresh mobile phase daily and ensure accurate measurements.

  • Pump Performance: A malfunctioning pump that delivers an inconsistent flow rate will cause retention times to vary.[6][7] Check for leaks and perform regular pump maintenance.[8]

  • Column Temperature: As mentioned for baseline issues, maintaining a constant column temperature is crucial for reproducible retention times.[1]

Q4: Do I need to derivatize 8-MSOITC for UV detection?

A4: Not necessarily, but it can enhance sensitivity. Many isothiocyanates lack a strong chromophore, making direct UV detection less sensitive.[2] Derivatization with reagents like N-acetyl-L-cysteine (NAC) creates a product with stronger UV absorbance, improving detection limits.[2][10] However, direct detection is possible, often at lower wavelengths like 220 nm or 235 nm.[3][11] A photodiode array (PDA) detector is beneficial as it can monitor multiple wavelengths simultaneously.[1]

Q5: My column backpressure is too high. What should I do?

A5: High backpressure can damage the pump and column.

  • Blockages: The most common cause is a blockage in the system. This could be a blocked frit at the column inlet, contamination on the guard column, or particulates from the sample.

  • Troubleshooting Steps:

    • Start by disconnecting the column and running the pump to see if the pressure drops. This isolates the issue to the column or components upstream.

    • If the column is the source, try back-flushing it (reversing the flow direction) to waste.[4][8]

    • Check and replace the in-line filter and guard column if installed.[7]

    • Ensure your sample is filtered through a 0.22 µm syringe filter before injection to remove particulates.[1]

Experimental Protocols

Below are detailed methodologies for the HPLC separation of 8-MSOITC, synthesized from published methods.

Protocol 1: Direct UV Detection by Reversed-Phase HPLC

This protocol is suitable for the direct analysis of 8-MSOITC without derivatization.

ParameterSpecification
HPLC System System with a binary or quaternary pump, thermostatted column oven, autosampler, and PDA/UV detector.[1]
Column Reversed-phase C18 (ODS) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][12]
Mobile Phase A HPLC-grade water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[3][10]
Mobile Phase B HPLC-grade acetonitrile (B52724) with 0.1% Formic Acid or 0.1% TFA.[3][10]
Gradient Elution Start with a low percentage of B, increase linearly to a high percentage of B, then return to initial conditions and equilibrate. A typical gradient might be: 1% to 70% Acetonitrile over 35 minutes.[3]
Flow Rate 0.75 - 1.0 mL/min.[2][3]
Column Temperature 35-60°C. Using elevated temperatures (e.g., 60°C) can improve peak shape and prevent ITC precipitation.[1][13]
Injection Volume 10-20 µL.[1]
Detection UV at 235 nm.[3]
Sample Preparation Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter prior to injection.[1]
Protocol 2: HPLC with N-acetyl-L-cysteine (NAC) Derivatization

This protocol enhances detection sensitivity by derivatizing the isothiocyanate.

ParameterSpecification
Derivatization Reagent 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M Sodium Bicarbonate (NaHCO₃) in water.[2][10]
Derivatization Step Mix the sample extract (e.g., in isopropanol) with an equal volume of the derivatizing reagent. Incubate the mixture at 50°C for 1 hour.[10] After incubation, the sample can be directly injected.
HPLC System System with a binary or quaternary pump, thermostatted column oven, autosampler, and PDA/UV detector.
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][10]
Mobile Phase A HPLC-grade water with 0.1% Formic Acid.[2][10]
Mobile Phase B HPLC-grade acetonitrile with 0.1% Formic Acid.[10]
Gradient Elution A suitable gradient for the derivatized products should be optimized. An example is a linear gradient from 60% to 100% B over 12 minutes.[10]
Flow Rate 1.0 mL/min.[2][10]
Column Temperature 37°C.[11]
Injection Volume 10-20 µL.[1]
Detection UV detection at the maximum absorbance of the derivatized product (e.g., 234 nm).[2][14]

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Source (e.g., Watercress Extract) Extraction Extraction with Organic Solvent Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Derivatization Optional: Derivatization (e.g., with NAC) Concentration->Derivatization Filtration Filtration (0.22 µm) Derivatization->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for HPLC analysis of 8-MSOITC from sample preparation to data quantification.

HPLC Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed Pressure Pressure Issue? Start->Pressure Baseline Baseline Issue? Start->Baseline PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Pressure->Baseline No HighP High Pressure Pressure->HighP Yes LowP Low Pressure Pressure->LowP Fluctuating/Low Baseline->PeakShape No Noise Noise / Drift Baseline->Noise Yes PeakShape->Retention No Tailing Peak Tailing PeakShape->Tailing Tailing Fronting Peak Fronting PeakShape->Fronting Fronting Split Split Peaks PeakShape->Split Split Drift Drifting / Shifting Retention->Drift Yes Sol_HighP Check for blockages (frit, guard column). Backflush column. Filter sample. HighP->Sol_HighP Sol_LowP Check for leaks (fittings, pump seals). LowP->Sol_LowP Sol_Noise Degas mobile phase. Use column oven. Check detector lamp. Use HPLC-grade solvents. Noise->Sol_Noise Sol_Tailing Adjust mobile phase pH. Dilute sample. Use weaker sample solvent. Tailing->Sol_Tailing Sol_Fronting Dilute sample. Inject in weaker solvent. Fronting->Sol_Fronting Sol_Split Check for column void. Check for injector issue. Ensure sample is fully dissolved. Split->Sol_Split Sol_Drift Ensure full column equilibration. Check pump flow rate. Prepare mobile phase consistently. Use column oven. Drift->Sol_Drift

References

Technical Support Center: 8-Methylsulfinyloctyl Isothiocyanate (8-MSOI) Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when assessing cell viability in the presence of 8-Methylsulfinyloctyl isothiocyanate (8-MSOI).

Troubleshooting Guides

This section addresses specific issues that may arise during cell viability assays with 8-MSOI.

Issue 1: High Background Signal in Blank Wells (Media + 8-MSOI, No Cells)

Possible Cause Troubleshooting Steps
Direct Reduction of Assay Reagent: 8-MSOI, like other isothiocyanates, can chemically react with and reduce tetrazolium salts (MTT, XTT, MTS) or resazurin (B115843), leading to a false-positive signal.1. Run a plate with cell-free controls: Include wells with media and 8-MSOI at all tested concentrations, but without cells. 2. Subtract background: Subtract the average absorbance/fluorescence of the cell-free control wells from all other wells. 3. Consider an alternative assay: If the background signal is high and variable, switch to an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay.
Media Component Interference: Phenol (B47542) red in culture media can interfere with colorimetric assays.1. Use phenol red-free media: Perform the assay in media without phenol red to reduce background absorbance.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Steps
8-MSOI Instability: Isothiocyanates can be unstable in aqueous solutions, with stability being pH and temperature-dependent.1. Prepare fresh solutions: Always prepare 8-MSOI solutions immediately before use. 2. Maintain consistent pH: Ensure the pH of your culture medium is stable throughout the experiment.
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.1. Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding. 2. Optimize seeding density: Determine the optimal cell number for your cell line and assay duration to ensure cells are in the exponential growth phase.

Issue 3: Unexpected Increase in Viability at High 8-MSOI Concentrations

Possible Cause Troubleshooting Steps
Induction of Cellular Antioxidant Response: Isothiocyanates are known to induce the Nrf2 pathway, leading to an increase in intracellular glutathione (B108866) (GSH) and other antioxidant enzymes. This can enhance the reduction of assay reagents, masking cytotoxicity.[1][2][3][4][5]1. Use a shorter incubation time: A shorter exposure to 8-MSOI may reveal cytotoxic effects before the antioxidant response is fully activated. 2. Switch to a non-redox-based assay: Use an assay that does not measure metabolic activity, such as the SRB assay (protein content) or a luminescent ATP-based assay (ATP levels).
Precipitation of 8-MSOI: At high concentrations, 8-MSOI may precipitate out of the culture medium, reducing its effective concentration.1. Check for precipitates: Visually inspect the wells under a microscope for any signs of compound precipitation. 2. Determine solubility limit: Perform a solubility test of 8-MSOI in your specific culture medium.

Frequently Asked Questions (FAQs)

Q1: How does 8-MSOI affect cells?

This compound is an isothiocyanate that can induce a variety of cellular effects. Like other isothiocyanates, it is known to induce phase II detoxification enzymes and can modulate inflammatory responses.[6][7][8] Isothiocyanates are reactive compounds that can conjugate with glutathione and other thiol-containing molecules, leading to changes in the cellular redox state, including the generation of reactive oxygen species (ROS).[2][3][9][10] This can trigger cellular stress responses and, at sufficient concentrations, lead to apoptosis or other forms of cell death.[3]

Q2: Can 8-MSOI interfere with my cell viability assay?

Yes, 8-MSOI has the potential to interfere with cell viability assays, particularly those that rely on measuring the metabolic activity of cells through the reduction of a reporter molecule (e.g., MTT, XTT, resazurin).[11][12][13][14] Interference can occur through:

  • Direct chemical reduction of the assay reagent.

  • Alteration of the intracellular redox environment (e.g., by increasing glutathione levels), which can enhance the cellular reduction of the assay reagent, leading to an overestimation of cell viability.[1][4]

Q3: Which cell viability assay is best for use with 8-MSOI?

The most suitable assay will depend on your specific experimental goals. However, to avoid the artifacts associated with redox-based assays, consider the following:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures cellular protein content and is independent of cellular metabolic activity.

  • ATP-based Luminescent Assays: These assays measure the level of intracellular ATP, which is a good indicator of cell viability and is less likely to be directly affected by the redox activity of 8-MSOI.

If you must use a tetrazolium- or resazurin-based assay, it is crucial to perform the appropriate controls as outlined in the Troubleshooting Guides.

Q4: What is the UV-Vis absorbance spectrum of 8-MSOI?

Data Presentation

Table 1: Comparison of Common Cell Viability Assays for Use with 8-MSOI

Assay TypePrincipleAdvantagesPotential for 8-MSOI Interference
MTT/XTT/MTS Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases.Inexpensive, well-established.High: Direct reduction by 8-MSOI and interference from altered cellular redox state.
Resazurin (AlamarBlue) Fluorometric; reduction of resazurin to resorufin (B1680543) by cellular reductases.[11][12][13][14]High sensitivity, non-toxic at low concentrations.[11]Moderate to High: Potential for direct reduction and interference from altered cellular redox state.
SRB Colorimetric; staining of total cellular protein.Independent of metabolic activity, simple, and reproducible.Low: Unlikely to be affected by the chemical properties of 8-MSOI.
ATP-based Luminescent; quantification of intracellular ATP.High sensitivity, rapid.Low: Measures a distinct marker of viability that is less prone to direct chemical interference.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treat cells with various concentrations of 8-MSOI and a vehicle control (e.g., DMSO). Include cell-free wells with media and 8-MSOI for background measurement.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Cell Viability Assay

  • Follow steps 1-3 of the MTT protocol.

  • Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT working solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450-490 nm using a microplate reader.

Protocol 3: Sulforhodamine B (SRB) Assay (Recommended Alternative)

  • Follow steps 1-3 of the MTT protocol.

  • Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate adhesion Allow Adhesion (24h) seed_cells->adhesion add_8msoi Add 8-MSOI & Controls adhesion->add_8msoi incubation Incubate (24-72h) add_8msoi->incubation add_reagent Add Viability Reagent incubation->add_reagent assay_incubation Incubate (Assay Specific) add_reagent->assay_incubation read_plate Read Plate (Absorbance/Fluorescence) assay_incubation->read_plate data_analysis data_analysis read_plate->data_analysis Data Analysis

Caption: Experimental workflow for a typical cell viability assay.

Troubleshooting_Tree start Inconsistent/Artifactual Results? q1 High background in cell-free wells? start->q1 a1_yes Direct reagent reduction likely. Subtract background. Consider alternative assay (SRB). q1->a1_yes Yes q2 Increased viability at high doses? q1->q2 No a2_yes Cellular antioxidant response likely. Use shorter incubation or non-redox assay. q2->a2_yes Yes a2_no Check for 8-MSOI precipitation. q2->a2_no No q3 High variability between replicates? a2_no->q3 a3_yes Review cell seeding technique and 8-MSOI stability. q3->a3_yes Yes end Consult further literature. q3->end No

Caption: Troubleshooting decision tree for 8-MSOI assay artifacts.

Signaling_Pathway MSOI 8-MSOI ROS Increased ROS MSOI->ROS GSH GSH Depletion MSOI->GSH Nrf2 Nrf2 Activation ROS->Nrf2 GSH->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., GST) ARE->Antioxidant_Enzymes Redox_Assay Redox-Based Viability Assay (MTT, XTT, Resazurin) Antioxidant_Enzymes->Redox_Assay Alters Cellular Reducing Potential Artifact Potential for Artifactual Results Redox_Assay->Artifact

Caption: Simplified signaling of 8-MSOI's effect on cellular redox state.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to improve bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-MSO-ITC) and why is its bioavailability a concern?

This compound (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables like watercress. It is a potent inducer of phase II detoxification enzymes, which are crucial for cellular protection against carcinogens and oxidative stress. However, like many phytochemicals, 8-MSO-ITC's therapeutic efficacy can be limited by low oral bioavailability due to factors such as poor aqueous solubility, instability in the gastrointestinal (GI) tract, and rapid metabolism.

Q2: How is 8-MSO-ITC absorbed and metabolized in the body?

Upon oral ingestion, 8-MSO-ITC is absorbed from the gut. In the body, it is metabolized primarily through the mercapturic acid pathway. This involves conjugation with glutathione, followed by conversion to N-acetylcysteine conjugates, which are then excreted in the urine. The presence of these conjugates in urine confirms the uptake and metabolism of 8-MSO-ITC.

Q3: What is the primary molecular target of 8-MSO-ITC for its chemopreventive effects?

The primary molecular mechanism for the chemopreventive effects of 8-MSO-ITC and other isothiocyanates is the activation of the Keap1-Nrf2 signaling pathway. 8-MSO-ITC can modify cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a suite of protective enzymes.

Q4: What are the general strategies to improve the oral bioavailability of isothiocyanates like 8-MSO-ITC?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and unstable compounds like 8-MSO-ITC. These include:

  • Nano-delivery Systems: Encapsulating 8-MSO-ITC in nanoparticles, liposomes, or micelles can protect it from degradation in the GI tract, improve its solubility, and facilitate its absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, enhancing the solubilization and absorption of lipophilic drugs.

  • Solid Dispersions: Dispersing 8-MSO-ITC in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

Q5: How important is the enzyme myrosinase for the bioavailability of 8-MSO-ITC?

Myrosinase is critical for the conversion of glucosinolates (the precursors of isothiocyanates) into their active isothiocyanate forms. Inactivation of myrosinase, for instance through cooking, can significantly reduce the bioavailability of isothiocyanates. Co-administration of a myrosinase source can enhance the conversion and subsequent absorption of isothiocyanates.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of 8-MSO-ITC in Animal Studies

Possible Cause 1: Poor Solubility and Dissolution

  • Solution: 8-MSO-ITC is a lipophilic compound with low aqueous solubility. Consider formulating it in a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS) or encapsulating it in nanoparticles or liposomes to improve its dissolution in the gastrointestinal fluids.

Possible Cause 2: Degradation in the GI Tract

  • Solution: The isothiocyanate group is reactive and can be degraded by the harsh pH conditions of the stomach. Encapsulation in enteric-coated nanoparticles or pH-responsive liposomes can protect 8-MSO-ITC from gastric degradation and allow for its release in the more neutral environment of the small intestine.

Possible Cause 3: Inconsistent Oral Gavage Technique

  • Solution: Ensure a standardized and consistent oral gavage technique to minimize variability between animals. Reflux after gavage can also be an issue; ensure the volume administered is appropriate for the animal's size.

Possible Cause 4: Food-Drug Interactions

  • Solution: The presence of food in the stomach can significantly alter the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing to ensure consistent absorption. The food matrix itself can also impact absorption; high-fat meals may enhance the absorption of lipophilic compounds.[1]

Issue 2: Formulation Instability and Aggregation

Possible Cause 1: Nanoparticle Aggregation

  • Solution: Nanoparticles may aggregate in the GI tract, reducing their effective surface area. Ensure your formulation has a sufficient zeta potential (generally > ±30 mV) for good colloidal stability. The inclusion of stabilizers like polyethylene (B3416737) glycol (PEG) can also prevent aggregation.

Possible Cause 2: Drug Leakage from Formulation

  • Solution: Drug leakage can occur during storage or in the GI tract before reaching the absorption site. Optimize the formulation by, for example, adjusting the lipid composition in liposomes or the polymer in nanoparticles to improve drug retention. For liposomes, ensure the hydration step is performed above the phase transition temperature of the lipids.

Possible Cause 3: Instability of 8-MSO-ITC During Formulation

  • Solution: Isothiocyanates can be sensitive to heat and alkaline conditions.[1] During formulation processes that involve heat, such as hot homogenization for solid lipid nanoparticles, consider using a cold homogenization technique to minimize degradation.

Quantitative Data on Bioavailability Enhancement of Isothiocyanates

While specific data for 8-MSO-ITC is limited, studies on other isothiocyanates demonstrate the potential for significant bioavailability enhancement through advanced formulation strategies.

Formulation StrategyIsothiocyanateAnimal ModelKey Pharmacokinetic ImprovementReference
PCL–PEG–PCL MicellesSulforaphaneMice3.1-fold increase in Cmax; 5.1-fold lower clearance compared to free sulforaphane.[2][2]
Gold NanoparticlesSulforaphaneNot SpecifiedEnhanced oral bioavailability compared to plain sulforaphane.[3][3]
Chitosan-coated VesiclesIsopropyl IsothiocyanateNot Specified~1.8-fold higher intestinal permeation than uncoated vesicles.[4][4]
Liposomal FormulationCurcuminRats~6-fold higher AUC compared to free curcumin.[5]

Note: Curcumin is included as an example of a poorly bioavailable phytochemical, as data for isothiocyanate-loaded liposomes is limited in the provided search results.

Experimental Protocols

The following are generalized protocols for the formulation of 8-MSO-ITC based on methods developed for other isothiocyanates. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Preparation of 8-MSO-ITC-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Preparation:

    • Dissolve 8-MSO-ITC and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove any unencapsulated 8-MSO-ITC by dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by quantifying the amount of 8-MSO-ITC in the liposomes and comparing it to the initial amount used.

Protocol 2: Preparation of 8-MSO-ITC-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
  • Organic Phase Preparation:

    • Dissolve 8-MSO-ITC and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Emulsification:

    • Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion by stirring at room temperature or under reduced pressure. This will cause the polymer to precipitate, forming solid nanoparticles encapsulating the 8-MSO-ITC.

  • Purification and Collection:

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

  • Characterization:

    • Characterize the nanoparticles for size, PDI, zeta potential, and morphology (using scanning or transmission electron microscopy).

    • Determine the drug loading and encapsulation efficiency.

Visualizations

Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 MSO_ITC 8-MSO-ITC Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 MSO_ITC->Keap1 Modifies Cysteine Residues Maf sMaf Nrf2_n->Maf Nrf2_n:e->Maf:w ARE ARE (Antioxidant Response Element) Genes Antioxidant & Phase II Genes (e.g., NQO1, HO-1) ARE->Genes Initiates Transcription

Caption: Activation of the Nrf2 pathway by 8-MSO-ITC.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Analysis cluster_results Results Free_ITC Free 8-MSO-ITC (Control) Dosing Oral Gavage to Rodents Free_ITC->Dosing Formulated_ITC Formulated 8-MSO-ITC (e.g., Liposomes) Formulated_ITC->Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis AUC AUC PK_Analysis->AUC Cmax Cmax PK_Analysis->Cmax Tmax Tmax PK_Analysis->Tmax

Caption: Experimental workflow for assessing the in vivo bioavailability of 8-MSO-ITC formulations.

References

Technical Support Center: Quantifying 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of quantifying 8-MSO-ITC in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-MSO-ITC) and why is it challenging to quantify?

A1: this compound is a bioactive compound found in cruciferous vegetables like watercress[1]. As an isothiocyanate (ITC), it is known for its potential anti-inflammatory and antimicrobial properties[2][3]. The quantification of 8-MSO-ITC is challenging due to several factors inherent to isothiocyanates. These include their high reactivity, potential for instability in aqueous media, and susceptibility to matrix effects during analysis, particularly with sensitive techniques like mass spectrometry[4][5][6].

Q2: What are the most common analytical methods for quantifying 8-MSO-ITC?

A2: The most prevalent method for the quantification of 8-MSO-ITC and other isothiocyanates in complex biological and plant matrices is Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This technique offers the high sensitivity and selectivity required to detect and quantify low concentrations of the analyte in the presence of numerous other compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization due to the thermal instability of some ITCs[6].

Q3: What is a "matrix effect" and how does it impact 8-MSO-ITC analysis?

A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix[7][8]. In the context of 8-MSO-ITC analysis using LC-MS with electrospray ionization (ESI), components like phospholipids, salts, and other endogenous metabolites in biological samples can suppress or enhance the 8-MSO-ITC signal[7][8]. This interference can lead to inaccurate and imprecise quantification, either underestimating or overestimating the true concentration[7].

Q4: How can I ensure the stability of 8-MSO-ITC during sample preparation and storage?

A4: Isothiocyanates can be unstable in aqueous and certain solvent conditions[5]. For stock solutions, storage at low temperatures (-20°C or -80°C) is recommended, with usage within one to six months depending on the temperature[2][9]. During sample preparation, it is crucial to minimize exposure to high temperatures and extreme pH conditions. Samples should be processed promptly and stored at -80°C until analysis to prevent degradation[10].

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of 8-MSO-ITC.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for 8-MSO-ITC Analyte Degradation: 8-MSO-ITC may have degraded during sample collection, storage, or extraction[5].Inefficient Extraction: The chosen extraction solvent or method may not be optimal for 8-MSO-ITC.Ion Suppression: Significant matrix effects are suppressing the analyte signal in the mass spectrometer[7].Optimize Storage & Handling: Ensure samples are kept on ice during processing and stored at -80°C. Minimize freeze-thaw cycles.Improve Extraction: Test different extraction solvents (e.g., ethyl acetate (B1210297), dichloromethane) or consider Solid-Phase Extraction (SPE) for cleaner extracts[4][11].Mitigate Matrix Effects: Improve chromatographic separation to resolve 8-MSO-ITC from interfering compounds. Use a stable isotope-labeled internal standard if available. Dilute the sample extract to reduce the concentration of matrix components[8].
Poor Peak Shape or Tailing Column Overload: Injecting too much sample or analyte.Secondary Interactions: Analyte may be interacting with active sites on the column or in the LC system.Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for 8-MSO-ITC.Reduce Injection Volume: Dilute the sample or reduce the injection volume.Use High-Quality Consumables: Employ a new, high-quality HPLC column. Consider adding a small amount of a competing agent to the mobile phase if secondary interactions are suspected.Adjust Mobile Phase: Modify the mobile phase pH or the organic solvent ratio to improve peak shape.
High Variability in Results Inconsistent Sample Preparation: Variations in extraction efficiency between samples.Matrix Effect Variability: The extent of ion suppression or enhancement differs between samples or batches[8].Instrument Instability: Fluctuations in the LC or MS system performance.Standardize Protocols: Ensure consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve precision.Use an Internal Standard: Incorporate a suitable internal standard (ideally, a stable isotope-labeled 8-MSO-ITC) early in the sample preparation process to correct for both extraction variability and matrix effects[12].Perform System Suitability Tests: Before running the sample batch, inject a standard solution multiple times to confirm the stability and performance of the LC-MS system.
Analyte Appears Unstable in Autosampler Degradation in Solvent: 8-MSO-ITC may be unstable in the solvent used for the final extract over the course of a long analytical run[5].Temperature Effects: The autosampler temperature may be too high.Test Solvent Stability: Perform a stability test by re-injecting the same vial at different time points to assess degradation.Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation during the analytical queue.
Experimental Protocols
Protocol 1: Extraction of 8-MSO-ITC from Biological Fluids (Plasma/Urine)

This protocol outlines a general procedure for Liquid-Liquid Extraction (LLE). For cleaner samples, Solid-Phase Extraction (SPE) is recommended[11].

  • Sample Thawing: Thaw frozen plasma or urine samples on ice.

  • Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled ITC) to each sample, vortex briefly.

  • Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet proteins. Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 2 volumes of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to the supernatant (from plasma) or directly to the urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: HPLC-MS/MS Quantification of 8-MSO-ITC

This is a representative LC-MS method. Parameters must be optimized for your specific instrument.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[13]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Key MS Parameters:

    • Precursor Ion (Q1): m/z 234.1 (for [M+H]⁺)[13]

    • Product Ions (Q3): Optimize by infusing a standard. Common losses for ITCs include the isothiocyanate group.

    • Collision Energy: Optimize for the specific instrument and transitions.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of isothiocyanates in complex matrices. Actual values for 8-MSO-ITC will depend on the specific matrix, method, and instrumentation.

Parameter Typical Range for ITC Analysis Reference
Recovery 80 - 110%[11]
Limit of Detection (LOD) 0.1 - 10 nmol/mL[11]
Limit of Quantification (LOQ) 0.5 - 25 nmol/mL-
Linearity (R²) > 0.99[11]
Inter-day Precision (%RSD) < 15%-
Intra-day Precision (%RSD) < 10%-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram

This diagram illustrates the general workflow for quantifying 8-MSO-ITC from sample collection to final data analysis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Result Final Concentration of 8-MSO-ITC Quantify->Result

Caption: General experimental workflow for 8-MSO-ITC quantification.

Troubleshooting Decision Tree for Low Analyte Signal

This diagram provides a logical flow for diagnosing the cause of a weak or absent signal for 8-MSO-ITC.

G Start Low or No Signal for 8-MSO-ITC CheckMS Check MS Performance? (Infuse Standard) Start->CheckMS MS_OK MS is OK CheckMS->MS_OK Yes MS_Fail Tune/Calibrate MS CheckMS->MS_Fail No CheckLC Check LC Performance? (Inject Standard) MS_OK->CheckLC LC_OK LC is OK CheckLC->LC_OK Yes LC_Fail Check Column, Mobile Phase, Connections CheckLC->LC_Fail No CheckSample Sample Prep Issue? LC_OK->CheckSample Sample_OK Potential Matrix Effect CheckSample->Sample_OK No Sample_Fail Review Extraction & Storage Protocol CheckSample->Sample_Fail Yes

Caption: Troubleshooting decision tree for low 8-MSO-ITC signal.

Simplified Signaling Pathway of 8-MSO-ITC in Macrophages

This diagram shows the inhibitory effect of 8-MSO-ITC on key inflammatory pathways stimulated by Lipopolysaccharide (LPS), as described in the literature[14].

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK JAKSTAT JAK/STAT Pathway TLR4->JAKSTAT Inflammasome Inflammasome TLR4->Inflammasome ROS Intracellular ROS TLR4->ROS ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->ProInflammatory COX2 Pro-inflammatory Enzymes (COX-2, iNOS) MAPK->COX2 JAKSTAT->ProInflammatory Inflammasome->ProInflammatory MSO 8-MSO-ITC MSO->MAPK MSO->JAKSTAT MSO->Inflammasome MSO->ROS

Caption: 8-MSO-ITC inhibits LPS-induced inflammatory signaling.

References

Technical Support Center: 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-MSO-ITC) and what are its primary applications in research?

A1: this compound is an isothiocyanate and a sulfoxide (B87167) found in plants like Arabidopsis thaliana and Rorippa sylvestris.[1][2] In research, it is primarily investigated for its potential anti-inflammatory and chemopreventive properties. It has been shown to impair COX-2-mediated inflammatory responses and inhibit nitric oxide and prostaglandin (B15479496) E2 synthesis in macrophages stimulated with lipopolysaccharide (LPS).[1]

Q2: How should 8-MSO-ITC be stored to ensure its stability?

A2: Proper storage is crucial to maintain the stability and activity of 8-MSO-ITC. For long-term storage, it should be kept as a powder at -20°C, which is effective for up to three years. For shorter periods, storage at 4°C is suitable for up to two years. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months or at -20°C for one month.[1] It is important to note that isothiocyanates can be sensitive to factors like high temperatures, which can promote isomerization to less active forms.

Q3: What is the recommended solvent for preparing 8-MSO-ITC stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of 8-MSO-ITC and other isothiocyanates.[1] It is important to use anhydrous DMSO to prevent hydrolysis of the isothiocyanate group. For cellular experiments, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the known mechanisms of action for 8-MSO-ITC?

A4: 8-MSO-ITC exerts its biological effects through multiple signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting this pathway, 8-MSO-ITC can reduce the expression of pro-inflammatory mediators such as COX-2, iNOS, and various cytokines.[1] Additionally, like other isothiocyanates, 8-MSO-ITC is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant and phase II detoxification enzymes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with 8-MSO-ITC, helping to minimize variability and ensure reliable results.

Issue 1: High Variability in Cellular Response
  • Potential Cause: Degradation of 8-MSO-ITC in cell culture medium.

    • Suggested Solution: Isothiocyanates can be unstable in aqueous solutions, including cell culture media. It is recommended to prepare fresh dilutions of 8-MSO-ITC from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures during preparation. Consider performing a time-course experiment to determine the stability of 8-MSO-ITC in your specific cell culture medium. The presence of certain media components, like cysteine, can also impact the stability of compounds.[3]

  • Potential Cause: Inconsistent cell health and density.

    • Suggested Solution: Ensure that cells are in the logarithmic growth phase and have high viability before treatment. Seed cells at a consistent density for all experiments, as cell density can influence the cellular response to treatment. Regularly check for mycoplasma contamination, which can alter cellular physiology and response to stimuli.

  • Potential Cause: Variability in 8-MSO-ITC stock solution.

    • Suggested Solution: Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always vortex the stock solution before making dilutions to ensure homogeneity.

Issue 2: Low or No Observed Biological Activity
  • Potential Cause: Suboptimal concentration or treatment duration.

    • Suggested Solution: The effective concentration of isothiocyanates can vary significantly between different cell lines and assays. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. For example, in RAW 264.7 macrophages, 8-MSO-ITC has been shown to be effective in the 1–10 μM range.[1][2] For some isothiocyanates, a short exposure of only 3 hours can be sufficient to inhibit cell growth.[4]

  • Potential Cause: Inactive 8-MSO-ITC due to improper storage or handling.

    • Suggested Solution: Verify the storage conditions of your 8-MSO-ITC stock. If there is any doubt about its activity, it is best to use a fresh vial of the compound. Protect the compound from light and moisture during handling.

Issue 3: Inconsistent Western Blot Results for Target Proteins (e.g., COX-2)
  • Potential Cause: Issues with antibody specificity.

    • Suggested Solution: Some antibodies for proteins like COX-2 can show cross-reactivity or detect non-specific bands. It is important to use a well-validated antibody and include appropriate controls, such as a positive control cell lysate known to express the target protein and a negative control.[5]

  • Potential Cause: Variability in protein loading.

    • Suggested Solution: Ensure equal protein loading across all lanes of your gel by performing a protein concentration assay (e.g., BCA assay) on your cell lysates. Always use a loading control, such as β-actin or GAPDH, to normalize for any variations in protein loading.

Quantitative Data Summary

The following tables summarize key quantitative data for isothiocyanates from the literature. Note that data for 8-MSO-ITC is limited, and values for the closely related and well-studied isothiocyanate, sulforaphane (B1684495) (SFN), are provided for reference.

Isothiocyanate Cell Line Assay IC50 / Effective Concentration Treatment Duration
8-MSO-ITCRAW 264.7 MacrophagesInhibition of NO and PGE2 synthesis1 - 10 µMNot Specified
SulforaphaneVarious Cancer Cell LinesGrowth InhibitionHighly time-dependent24 - 72 hours
Allyl-ITC (AITC)Various Cancer Cell LinesGrowth Inhibition (IC50)~5 - 20 µM3 hours
Benzyl-ITC (BITC)Various Cancer Cell LinesGrowth Inhibition (IC50)~1 - 5 µM3 hours
Phenethyl-ITC (PEITC)Various Cancer Cell LinesGrowth Inhibition (IC50)~1 - 10 µM3 hours

Experimental Protocols

Protocol 1: Preparation of 8-MSO-ITC Stock and Working Solutions
  • Reagents and Materials:

    • This compound (powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Appropriate cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Allow the vial of 8-MSO-ITC powder to come to room temperature before opening to prevent condensation.

    • Calculate the required amount of DMSO to achieve a 10 mM stock solution based on the molecular weight of 8-MSO-ITC (233.4 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the vial of 8-MSO-ITC.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Vortex the stock solution gently before use.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Use the working solutions immediately after preparation.

Protocol 2: Western Blot for COX-2 Expression
  • Cell Treatment and Lysis:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

    • Treat the cells with various concentrations of 8-MSO-ITC or vehicle control (DMSO) for the predetermined duration.

    • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).

Visualizations

Signaling Pathways

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK_Complex IKK Complex (IKKα/β/γ) TLR4->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation 8-MSO-ITC 8-MSO-ITC 8-MSO-ITC->IKK_Complex inhibits DNA DNA (κB site) NFkB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Gene_Expression induces

Caption: The NF-κB signaling pathway and the inhibitory action of 8-MSO-ITC.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Nrf2_n Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Nrf2->Nrf2_n translocates Proteasome Proteasome Cul3->Proteasome degradation 8-MSO-ITC 8-MSO-ITC 8-MSO-ITC->Keap1 modifies cysteine residues ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Gene_Expression Antioxidant & Phase II Enzyme Expression (e.g., HO-1, NQO1) ARE->Gene_Expression induces

Caption: The Nrf2 signaling pathway and its activation by 8-MSO-ITC.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed & Grow Cells) Treatment 2. Treatment (Add 8-MSO-ITC) Cell_Culture->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest Quantification 4. Protein Quantification (BCA Assay) Harvest->Quantification Western_Blot 5. Western Blot (COX-2 Analysis) Quantification->Western_Blot Analysis 6. Data Analysis Western_Blot->Analysis

Caption: A typical experimental workflow for studying the effect of 8-MSO-ITC on protein expression.

References

Technical Support Center: 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 8-MSOO-ITC?

A1: Solid 8-MSOO-ITC should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it at -20°C, which can ensure stability for up to three years.[1] The compound is sensitive to moisture, so it is crucial to minimize its exposure to air and humidity.[2] Storing under an inert atmosphere is also advisable.[3]

Q2: How should I store 8-MSOO-ITC once it is in solution?

A2: The stability of 8-MSOO-ITC in solution is highly dependent on the solvent and the storage temperature. For optimal stability, stock solutions should be prepared in a suitable anhydrous solvent and stored at low temperatures. Storage at -80°C is recommended for periods up to a year, while at -20°C, the storage duration is shorter, typically around one month.[1][2][4] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q3: Which solvents are recommended for preparing 8-MSOO-ITC solutions?

A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of 8-MSOO-ITC.[1][3] For experimental purposes, the choice of solvent is critical as isothiocyanates can be unstable in certain solvents. Acetonitrile (B52724) is a good choice for maintaining the stability of isothiocyanates.[4] Protic solvents like alcohols (methanol, ethanol) and water can lead to the degradation of isothiocyanates into thiocarbamates or disubstituted thioureas, especially at room temperature or higher.[4]

Q4: Can I store 8-MSOO-ITC solutions in an aqueous buffer?

A4: It is generally not recommended to store 8-MSOO-ITC in aqueous buffers for extended periods due to its instability in aqueous environments.[4][5] If your experiment requires an aqueous solution, it is best to prepare it fresh on the day of use. For in vivo experiments, specific formulations using co-solvents like PEG300 and Tween-80 in saline can be used, but these should also be prepared immediately before administration.[1]

Q5: Is 8-MSOO-ITC sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity observed in experiments. Degradation of 8-MSOO-ITC due to improper storage or handling.1. Ensure the compound has been stored at the correct temperature and protected from moisture. 2. Prepare fresh working solutions from a recently prepared stock solution. 3. Avoid using protic solvents like methanol (B129727) or ethanol (B145695) for stock solutions if storing for any length of time. Consider using acetonitrile for better stability.[4] 4. Minimize the time working solutions are kept at room temperature.
Precipitate forms in the stock solution upon thawing. The solubility limit may have been exceeded, or the solvent may have absorbed moisture.1. Gently warm the solution and sonicate to aid dissolution.[4] 2. Ensure you are using anhydrous solvents for your stock solution. 3. If the precipitate does not redissolve, it may be a degradation product. It is advisable to prepare a fresh stock solution.
Baseline noise or erratic readings in sensitive assays (e.g., ITC). Presence of impurities or degradation products. Use of incompatible buffer components.1. Use high-purity, anhydrous solvents for all solutions. 2. If using a buffer, ensure it has a low enthalpy of ionization (e.g., phosphate, citrate). Avoid buffers with primary amines that can react with the isothiocyanate group.
Difficulty dissolving 8-MSOO-ITC. The compound may have low solubility in the chosen solvent.1. For aqueous solutions, the solubility of 8-MSOO-ITC is low. The use of co-solvents or specific formulations may be necessary.[1] 2. For stock solutions, ensure you are using a suitable organic solvent like DMSO.[1][3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 years[1]Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Protect from moisture.[2]
4°CUp to 2 years[3]For shorter-term storage, ensure the container is well-sealed and protected from moisture.
In Solvent -80°C6 months to 1 year[1][4]Aliquot to avoid repeated freeze-thaw cycles.[2] Use anhydrous solvents.
-20°C1 month[2][4]Suitable for short-term storage of stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure: a. Allow the vial of solid 8-MSOO-ITC to equilibrate to room temperature before opening to prevent condensation of moisture. b. In a chemical fume hood, weigh out the required amount of 8-MSOO-ITC. (Molecular Weight: 233.39 g/mol ) c. Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.33 mg of 8-MSOO-ITC in 1 mL of anhydrous DMSO. d. Vortex briefly until the solid is completely dissolved. e. Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Mandatory Visualization

Storage_Decision_Workflow Logical Workflow for 8-MSOO-ITC Storage cluster_form Compound Form cluster_storage_duration Storage Duration cluster_recommendation Storage Recommendation Solid Solid 8-MSOO-ITC Store_Solid_minus_20C Store at -20°C Solid->Store_Solid_minus_20C Default Long-Term In_Solution 8-MSOO-ITC in Solution Long_Term Long-Term (> 1 month) In_Solution->Long_Term Short_Term Short-Term (<= 1 month) In_Solution->Short_Term Warning Always use anhydrous solvents and aliquot to avoid freeze-thaw cycles. In_Solution->Warning Store_Sol_minus_80C Store at -80°C Long_Term->Store_Sol_minus_80C Store_Sol_minus_20C Store at -20°C Short_Term->Store_Sol_minus_20C

Caption: Decision workflow for the proper storage of 8-MSOO-ITC.

Signaling_Pathway_Placeholder General Isothiocyanate Instability Pathway cluster_degradation Degradation Pathways cluster_stability Stable Environment Isothiocyanate R-N=C=S (8-MSOO-ITC) Protic_Solvent Protic Solvents (e.g., Water, Alcohols) Isothiocyanate->Protic_Solvent Aprotic_Solvent Aprotic Solvents (e.g., Acetonitrile, DMSO) Isothiocyanate->Aprotic_Solvent Thiocarbamate Thiocarbamate Protic_Solvent->Thiocarbamate Leads to Thiourea Disubstituted Thiourea Protic_Solvent->Thiourea Can form Stable_ITC Stable 8-MSOO-ITC Aprotic_Solvent->Stable_ITC Maintains Stability

Caption: Degradation pathways of isothiocyanates in different solvents.

References

dealing with volatility issues of isothiocyanates in analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiocyanates (ITCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility and instability of ITCs during analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or inconsistent recovery of isothiocyanates in my samples?

A1: Low and inconsistent recovery of ITCs is a common issue primarily due to their volatile nature and chemical instability.[1][2] Several factors can contribute to this problem, including sample preparation, storage conditions, choice of extraction solvent, and the analytical method itself. ITCs can be lost during sample evaporation steps, and they can degrade at high temperatures or in certain pH conditions and solvents.[3][4][5]

Q2: What are the optimal storage conditions for samples containing isothiocyanates?

A2: To minimize the loss of volatile ITCs, it is crucial to store samples properly. It is recommended to freeze-dry plant materials and store them at low temperatures, such as -20°C or even under solid carbon dioxide (-80°C).[6] For liquid samples or extracts, storage at -20°C or -80°C in tightly sealed, light-protected containers is advisable to prevent degradation and evaporative losses.[7][8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8]

Q3: How does temperature affect the stability of isothiocyanates during analysis?

A3: Temperature is a critical factor influencing ITC stability. High temperatures can lead to degradation and loss of ITCs. For instance, some ITCs are thermally unstable and can degrade in a hot GC injector port.[4][9] Conversely, in HPLC analysis, operating at an elevated column temperature (e.g., 60°C) can be beneficial by increasing the solubility of ITCs in the mobile phase, which reduces the risk of precipitation and improves peak shape.[10][11][12] However, the thermal stability of the specific ITC must be considered.[13] Allyl isothiocyanate, for example, shows accelerated degradation at 37°C compared to 0°C.[3]

Q4: Can the choice of solvent impact the stability of isothiocyanates?

A4: Yes, the solvent system can significantly affect ITC stability. For example, allyl isothiocyanate is reported to be stable in n-hexane, acetone, and ethyl acetate, but it gradually degrades in methanol (B129727) and water.[3] The degradation is more pronounced in alkaline conditions compared to acidic conditions.[3] Therefore, selecting an appropriate solvent for extraction and reconstitution is vital for accurate quantification.

Q5: What is derivatization, and how can it help in the analysis of isothiocyanates?

A5: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For ITCs, derivatization is used to overcome issues like volatility, poor UV absorption, and instability.[1][2][10] By converting ITCs into more stable, less volatile derivatives with strong chromophores or fluorophores, their detection by HPLC-UV/Vis or fluorescence detectors is significantly improved.[1][14][15] Common derivatizing agents include N-acetyl-L-cysteine (NAC), 1,2-benzenedithiol (B97157), mercaptoacetic acid, and ammonia (B1221849) (to form thioureas).[1][14][15]

Troubleshooting Guides

Issue 1: Low Analyte Recovery in GC-MS Analysis
Potential Cause Troubleshooting Step Explanation
Analyte Loss During Sample Preparation Minimize sample heating during extraction and concentration steps. Use a gentle stream of nitrogen for solvent evaporation at low temperatures.[16]ITCs are volatile and can be lost during solvent evaporation. Excessive heat will accelerate this loss.[4][5]
Thermal Degradation in the GC Inlet Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between volatilization and degradation. Use a splitless injection to enhance sensitivity for trace amounts.[17]Some ITCs are thermally labile and can decompose at high injector temperatures, leading to lower detected amounts.[9]
Poor Trapping in Headspace Analysis Optimize headspace conditions, including equilibration temperature and time. Lower temperatures (e.g., 30°C) may be sufficient for highly volatile ITCs like allyl isothiocyanate.[18][19]Inefficient partitioning of ITCs from the sample matrix into the headspace will result in low signal intensity. Overly high temperatures can lead to degradation.[20]
Active Sites in the GC System Use a deactivated liner and perform regular column maintenance, such as clipping the front end of the column, to remove active sites.Active sites in the liner or column can cause peak tailing and analyte degradation, reducing the measured peak area.[21]
Issue 2: Poor Peak Shape and Inconsistent Results in HPLC Analysis
Potential Cause Troubleshooting Step Explanation
Analyte Precipitation in the Mobile Phase Increase the column temperature to 60°C. This has been shown to significantly reduce ITC loss by increasing their solubility.[10][11][12]ITCs, particularly less polar ones, have limited solubility in highly aqueous mobile phases used in reversed-phase HPLC, leading to precipitation and inaccurate quantification.[10][12]
Lack of a Strong Chromophore Derivatize the ITCs with a reagent that introduces a UV-absorbing or fluorescent tag. N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol are common choices.[1]Many ITCs lack a strong chromophore, resulting in a weak UV signal and poor sensitivity.[1][2]
Analyte Instability in the Sample Vial Prepare fresh samples and standards daily. Ensure the autosampler is cooled if samples are queued for an extended period.ITCs can degrade over time in solution, especially when exposed to light or elevated temperatures.
Retention Time Drifts Ensure the column is properly equilibrated at the target temperature before injections. Prepare fresh mobile phase daily to prevent changes in composition due to evaporation.[11]Temperature fluctuations and changes in mobile phase composition can lead to shifts in retention times.[11]

Quantitative Data Summary

Table 1: Impact of Temperature on Isothiocyanate Stability & Analysis
Isothiocyanate/Process Temperature Condition Observation Reference
Allyl Isothiocyanate (AITC) Stability37°C vs. 0°CDegradation is accelerated at the higher temperature. Stable at -5°C and -18°C.[3]
Benzyl (B1604629) Isothiocyanate (BITC) ExtractionHot Extraction (Soxhlet) vs. Room Temp.Significant loss of BITC was observed with hot extraction due to its volatile nature and potential thermal decomposition.[4]
HPLC Analysis of various ITCs22°CLosses due to precipitation ranged from 5.4% to 11.0% at 80 µg/mL.[12]
HPLC Analysis of various ITCs60°CLosses were reduced by two to ten times compared to analysis at 22°C.[10][12]
Myrosinase Activity (Broccoli)> 50°CActivity decreased by 70% within 5 minutes.[6]

Experimental Protocols

Protocol 1: Derivatization of Isothiocyanates with N-acetyl-L-cysteine (NAC) for HPLC Analysis

This protocol is based on methods described for enhancing the detection of ITCs.[1]

  • Sample Extraction: Extract ITCs from the sample matrix using a suitable solvent like methylene (B1212753) chloride or ethyl acetate.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature to concentrate the extract.

  • Reconstitution: Reconstitute the residue in isopropanol.

  • Derivatization Reaction:

    • Mix 500 µL of the isopropanolic sample extract with 500 µL of the derivatizing reagent.

    • The derivatizing reagent consists of 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M sodium bicarbonate (NaHCO₃) in water.[15]

    • Incubate the mixture at 50°C for 1 hour.[17]

  • Analysis: The resulting NAC-ITC conjugate can be analyzed by reversed-phase HPLC with UV detection.

Protocol 2: Headspace GC-MS Analysis of Volatile Isothiocyanates

This protocol is a general guideline for the analysis of volatile ITCs.[18][20][22]

  • Sample Preparation: Place a known amount of the sample (e.g., 5.0 g of homogenized plant material or liquid sample) into a headspace vial.[18]

  • Headspace Incubation:

    • Place the vial in the headspace autosampler.

    • Equilibrate the sample at a controlled temperature (e.g., 30°C - 80°C) for a specific duration (e.g., 15 - 20 minutes) with agitation.[18][20] Optimal conditions need to be determined experimentally.

  • Injection: Automatically inject a specific volume of the headspace gas into the GC-MS system. A splitless injection is often used to maximize sensitivity.[17]

  • GC Separation:

    • Column: Use a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.[17]

    • Oven Program: Start at a low initial temperature (e.g., 35-50°C), hold for a few minutes, then ramp the temperature up to a final temperature of around 280-300°C.[17]

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.[17]

    • Mass Range: Scan a mass range appropriate for the target ITCs (e.g., 35–550 m/z).[17]

Visualizations

Experimental Workflows

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample Collection extraction Solvent Extraction start->extraction evaporation Solvent Evaporation (Low Temp, N2 Stream) extraction->evaporation reconstitution Reconstitution (Isopropanol) evaporation->reconstitution reagent Add NAC Reagent reconstitution->reagent incubation Incubate at 50°C reagent->incubation hplc HPLC-UV Analysis incubation->hplc

Caption: Workflow for ITC Analysis using HPLC with Pre-column Derivatization.

cluster_prep Sample Preparation cluster_analysis Analysis start Sample in Vial equilibration Headspace Equilibration (Controlled Temp & Time) start->equilibration injection Headspace Injection equilibration->injection gcms GC-MS Analysis injection->gcms

Caption: Workflow for Volatile ITC Analysis using Headspace GC-MS.

Logical Relationships

problem Low ITC Recovery gc_check Using GC-MS? problem->gc_check Yes hplc_check Using HPLC? problem->hplc_check Yes gc_temp High Injector Temp? gc_check->gc_temp Yes hplc_temp Low Column Temp? hplc_check->hplc_temp Yes gc_solution1 Optimize/Lower Injector Temperature gc_temp->gc_solution1 Yes gc_headspace Using Headspace? gc_temp->gc_headspace No gc_solution2 Optimize Equilibration Temp & Time gc_headspace->gc_solution2 Yes storage_check Check Sample Storage & Prep gc_headspace->storage_check No hplc_solution1 Increase Column Temp (e.g., 60°C) hplc_temp->hplc_solution1 Yes hplc_uv Poor UV Signal? hplc_temp->hplc_uv No hplc_solution2 Derivatize ITC with UV-active Tag hplc_uv->hplc_solution2 Yes hplc_uv->storage_check No

Caption: Troubleshooting Decision Tree for Low Isothiocyanate Recovery.

References

Validation & Comparative

8-Methylsulfinyloctyl Isothiocyanate: A Potent Activator of the Nrf2 Antioxidant Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent scientific evidence has highlighted 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), a naturally occurring compound found in watercress, as a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Comparative studies demonstrate that 8-MSO-ITC exhibits a significantly higher potency in activating this protective pathway than other well-known isothiocyanates, positioning it as a compound of high interest for researchers, scientists, and drug development professionals.

Comparative Efficacy of Nrf2 Activation

The potency of Nrf2 activators is often evaluated by their ability to induce the expression of downstream antioxidant and detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). A key metric for this is the concentration required to double the activity of NQO1, often referred to as the CD (Concentration to Double) value.

Data from a pivotal study published in Carcinogenesis directly compared the NQO1-inducing activity of 8-MSO-ITC with other isothiocyanates in murine hepatoma cells[1][2]. This study revealed that 8-MSO-ITC is a remarkably potent inducer of this key phase II enzyme. The following table summarizes the comparative potency of 8-MSO-ITC and other well-characterized Nrf2-activating isothiocyanates.

CompoundStructureSourceNQO1 Induction Potency (CD Value)
This compound (8-MSO-ITC)
CH3S(O)(CH2)8NCS\text{CH}_3\text{S(O)(CH}_2)_8\text{NCS}CH3​S(O)(CH2​)8​NCS
Watercress0.5 µM [1]
7-Methylsulfinylheptyl Isothiocyanate
CH3S(O)(CH2)7NCS\text{CH}_3\text{S(O)(CH}_2)_7\text{NCS}CH3​S(O)(CH2​)7​NCS
Watercress0.2 µM[1]
Sulforaphane (SFN)
CH3S(O)(CH2)4NCS\text{CH}_3\text{S(O)(CH}_2)_4\text{NCS}CH3​S(O)(CH2​)4​NCS
Broccoli Sprouts~0.2 µM[3]
Phenethyl Isothiocyanate (PEITC)
C6H5CH2CH2NCS\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NCS}C6​H5​CH2​CH2​NCS
Watercress, Cabbage5.0 µM[1]

As the data indicates, 8-MSO-ITC is a significantly more potent Nrf2 activator than PEITC, requiring a 10-fold lower concentration to achieve the same level of NQO1 induction[1]. Its potency is comparable to that of sulforaphane, one of the most well-studied and potent naturally occurring Nrf2 inducers[3].

The Nrf2 Signaling Pathway and Isothiocyanate-Mediated Activation

The Keap1-Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates, including 8-MSO-ITC, are electrophilic compounds that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of cytoprotective proteins.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation Keap1 Keap1 ITC 8-MSO-ITC ITC->Keap1_Nrf2 Reacts with Keap1 (Cysteine Modification) ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., NQO1, HO-1, GSTs) Transcription->Antioxidant_Genes

Keap1-Nrf2 signaling pathway and its activation by 8-MSO-ITC.

Experimental Validation of Nrf2 Activation

The validation of a compound as an Nrf2 activator involves a series of well-established experimental protocols. The following workflow outlines the key steps, from initial screening to the confirmation of target gene and protein expression.

Experimental_Workflow start Start: Compound Treatment (e.g., 8-MSO-ITC) reporter_assay ARE-Luciferase Reporter Assay (Measure Nrf2 transcriptional activity) start->reporter_assay qpcr Quantitative PCR (qPCR) (Measure mRNA levels of Nrf2 target genes e.g., NQO1, HO-1) reporter_assay->qpcr Positive Result western_blot Western Blot Analysis (Measure protein levels of Nrf2 and downstream targets) qpcr->western_blot Upregulation Confirmed end Conclusion: Potent Nrf2 Activator western_blot->end Protein Induction Confirmed

Experimental workflow for validating Nrf2 activation.

Detailed Experimental Protocols

Cell Culture and Treatment

Murine hepatoma (Hepa 1c1c7) cells are cultured in α-minimal essential medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are plated in 96-well or larger plates and allowed to attach overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 8-MSO-ITC, sulforaphane) or vehicle control (e.g., DMSO).

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay

The NQO1 activity is determined by a colorimetric assay. After a 48-hour incubation with the test compounds, the cells are lysed. The lysate is then added to a reaction mixture containing FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and menadione (B1676200). The reduction of menadione by NQO1 is coupled to the reduction of a tetrazolium dye, which can be measured spectrophotometrically at a specific wavelength. The NQO1 activity is normalized to the total protein concentration in the cell lysate. The CD value is calculated as the concentration of the compound that causes a two-fold increase in NQO1 specific activity compared to the vehicle-treated control cells[1].

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2. Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). Following treatment with the test compounds for 18-24 hours, cells are lysed, and luciferase activity is measured using a luminometer. The fold induction is calculated by normalizing the luminescence of treated cells to that of vehicle-treated cells.

Quantitative Real-Time PCR (qPCR)

To assess the effect of the test compounds on the mRNA expression of Nrf2 target genes (e.g., Nqo1, Hmox1), total RNA is extracted from treated cells. The RNA is then reverse-transcribed into cDNA. qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization (e.g., Gapdh). The relative gene expression is calculated using the ΔΔCt method.

Western Blot Analysis

To determine the protein levels of Nrf2 and its downstream targets, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against Nrf2, NQO1, HO-1, or other proteins of interest, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Conclusion

The available data strongly support the validation of this compound as a potent activator of the Nrf2 signaling pathway. Its high potency, comparable to the well-established Nrf2 activator sulforaphane, makes it a compelling candidate for further investigation in the context of preventing and mitigating diseases associated with oxidative stress. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of 8-MSO-ITC and other novel Nrf2 activators.

References

A Comparative Analysis of Isothiocyanates for Phase II Enzyme Induction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of various isothiocyanates (ITCs) and their capacity to induce phase II detoxification enzymes, a critical mechanism in cellular defense and cancer prevention. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future studies and therapeutic development.

Isothiocyanates, a class of phytochemicals abundant in cruciferous vegetables, are potent inducers of phase II enzymes, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide summarizes the comparative potency of commonly studied ITCs, details the experimental protocols for assessing their efficacy, and illustrates the key molecular pathways involved.

Quantitative Comparison of Isothiocyanate Activity

The efficacy of different ITCs in inducing phase II enzymes varies depending on their chemical structure, the experimental model, and the specific enzyme being measured. The following table summarizes key quantitative data from in vitro and in vivo studies, focusing on two primary markers of phase II enzyme induction: Quinone Reductase (QR) and Glutathione S-Transferase (GST).

Isothiocyanate (ITC)Experimental SystemTarget EnzymePotency MetricResultCitation(s)
Sulforaphane (B1684495) (SFN) Murine Hepatoma Cells (Hepa1c1c7)Quinone Reductase (QR)Fold Induction3.0-fold at 1 µM, 3.5-fold at 2 µM[1]
Allyl Isothiocyanate (AITC) Murine Hepatoma Cells (Hepa1c1c7)Quinone Reductase (QR)Fold Induction2.0-fold at 1 µM, 3.1-fold at 2 µM
Phenethyl Isothiocyanate (PEITC) Human Hepatocellular Carcinoma (HepG2)Nrf2 TranscriptionFold Increase~1.7-fold at 10 µM[2]
Moringa Isothiocyanate-1 (MIC-1) Human Hepatocellular Carcinoma (HepG2-C8)Nrf2-ARE ActivationRelative ActivitySimilar to Sulforaphane at 5 µM[3][4]
Iberverin, Erucin, Iberin Rats (in vivo)QR and GSTRelative ActivitySimilar to Sulforaphane at 40 µmol/kg/day[5][6]
Cheirolin Rats (in vivo)QR and GSTRelative ActivityInactive at 40 µmol/kg/day[5][6]

Key Signaling Pathway and Experimental Workflow

The induction of phase II enzymes by isothiocyanates is predominantly mediated by the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Isothiocyanates react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II enzymes, thereby initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Sulforaphane) Keap1 Keap1 ITC->Keap1 Reacts with Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf Maf Maf->ARE Binds PhaseII_Genes Phase II Enzyme Genes (e.g., NQO1, GSTs) ARE->PhaseII_Genes Activates Transcription Transcription PhaseII_Genes->Transcription

Figure 1. Nrf2-ARE Signaling Pathway Activation by Isothiocyanates.

A typical experimental workflow to assess the phase II enzyme-inducing potential of isothiocyanates involves cell culture, treatment with the compounds, and subsequent measurement of enzyme activity or gene expression.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, Hepa1c1c7) ITC_Treatment Isothiocyanate Treatment (Varying Concentrations) Cell_Culture->ITC_Treatment Cell_Lysis Cell Lysis and Protein Quantification ITC_Treatment->Cell_Lysis QR_Assay Quinone Reductase (NQO1) Activity Assay Cell_Lysis->QR_Assay GST_Assay Glutathione S-Transferase (GST) Activity Assay Cell_Lysis->GST_Assay Nrf2_Activation Nrf2 Activation Assay (e.g., Western Blot, Reporter Assay) Cell_Lysis->Nrf2_Activation Data_Analysis Data Analysis (Fold Induction, EC50 Calculation) QR_Assay->Data_Analysis GST_Assay->Data_Analysis Nrf2_Activation->Data_Analysis Comparison Comparative Analysis of ITCs Data_Analysis->Comparison

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Methylsulfinyloctyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 8-Methylsulfinyloctyl isothiocyanate (8-MSO), a compound of interest for its potential health benefits. Due to the limited availability of direct cross-validation studies for 8-MSO, this document presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), using validated methods for structurally similar isothiocyanates as a proxy. The experimental data and protocols provided herein offer a robust framework for researchers to develop and validate analytical methods for 8-MSO and related compounds.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of results when different analytical techniques are employed. This is particularly important in drug development and clinical research, where data from various sources may need to be compared or combined. The objective is to demonstrate that different analytical methods yield comparable results within predefined acceptance criteria.

Comparative Analysis of Analytical Techniques

The two most prevalent techniques for the analysis of isothiocyanates are HPLC-UV and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and accessibility.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of ultraviolet light. HPLC-UV is a robust and widely available technique, often used for routine quality control. However, its sensitivity and selectivity can be limited, especially in complex biological matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[1] This method allows for the precise identification and quantification of analytes, even at very low concentrations in complex mixtures, making it the gold standard for bioanalytical studies.[2]

Data Presentation: A Comparative Summary

The following table summarizes the quantitative performance of representative validated HPLC-UV and LC-MS/MS methods for isothiocyanates, which can be considered indicative for the analysis of 8-MSO.

Validation Parameter HPLC-UV (for Sulforaphane) LC-MS/MS (for Benzyl (B1604629) Isothiocyanate Metabolites)
Linearity (Concentration Range) 0.05 - 2 µg/mL (R² > 0.999)[3]21 - 183 nM (depending on the metabolite)[4]
Accuracy (% Recovery) Intra-day: 101.0 - 104.2%, Inter-day: 102.8 - 118.6% (for a similar isothiocyanate, PEITC)[5]~85% in plasma, ~75% in urine[4]
Precision (% RSD) Intra- and Inter-day < 15%[3]Intra- and Inter-day < 5% and < 10% respectively (for a similar isothiocyanate, PEITC)[5]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.05 µg/mL[3]Not explicitly stated, but LLOQ is in the low nM range[4]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[3]21 - 183 nM[4]

Experimental Protocols

Protocol 1: HPLC-UV Method for Isothiocyanate Analysis (Adapted from a validated method for Sulforaphane)

This protocol is based on a validated method for sulforaphane (B1684495), a structurally related isothiocyanate, and can be adapted for the analysis of 8-MSO.[3][6]

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., 7-hydroxycoumarin).

  • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

  • Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 10 mM KH₂PO₄ (pH 4.5) and acetonitrile (B52724) (40:60, v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection Wavelength: 202 nm.[3][6]

  • Injection Volume: 20 µL.

3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method for Isothiocyanate Metabolite Analysis (Adapted from a validated method for Benzyl Isothiocyanate)

This protocol is based on a validated method for the determination of benzyl isothiocyanate metabolites and can be adapted for 8-MSO analysis in biological fluids.[4]

1. Sample Preparation (from Plasma or Urine)

  • Plasma: To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of 8-MSO) to precipitate proteins.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Urine: Dilute urine samples with water and add the internal standard.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.

  • Load the supernatant from the plasma sample or the diluted urine sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

3. Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in the inflammatory response.[7][8]

G Signaling Pathways Modulated by 8-MSO cluster_stimulus External Stimulus cluster_compound Active Compound cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK Activates JAK_STAT JAK/STAT Pathway LPS->JAK_STAT Activates Inflammasome Inflammasome Pathway (NLRP3, Caspase-1) LPS->Inflammasome Activates MSO 8-MSO MSO->MAPK Inhibits MSO->JAK_STAT Inhibits MSO->Inflammasome Inhibits Nrf2 Nrf2 Pathway MSO->Nrf2 Activates Pro_inflammatory Pro-inflammatory Cytokines & Enzymes (IL-6, TNF-α, COX-2, iNOS) MAPK->Pro_inflammatory Induces JAK_STAT->Pro_inflammatory Induces Inflammasome->Pro_inflammatory Induces Antioxidant Antioxidant Response Nrf2->Antioxidant Induces

Caption: Signaling pathways modulated by 8-MSO in response to LPS stimulation.

Experimental Workflow for Isothiocyanate Analysis

The following diagram illustrates a general workflow for the analysis of isothiocyanates from biological matrices.

G General Workflow for Isothiocyanate Analysis cluster_sample Sample Collection & Preparation cluster_analysis Analytical Method cluster_data Data Processing A Biological Matrix (Plasma, Urine) B Addition of Internal Standard A->B C Extraction (LLE or SPE) B->C D Evaporation & Reconstitution C->D E HPLC-UV Analysis D->E HPLC-UV Option F LC-MS/MS Analysis D->F LC-MS/MS Option G Peak Integration E->G F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: A generalized workflow for the analysis of isothiocyanates.

References

The In Vivo Anti-Inflammatory Potential of 8-Methylsulfinyloctyl Isothiocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), a naturally occurring isothiocyanate found in watercress, has demonstrated notable anti-inflammatory properties in preclinical ex vivo studies. While direct in vivo evidence of its efficacy is currently limited, its performance in isolated immune cells suggests a promising future for further investigation. This guide provides a comparative analysis of 8-MSO-ITC's known anti-inflammatory mechanisms against two other well-researched isothiocyanates, Sulforaphane (B1684495) and Phenethyl isothiocyanate (PEITC), and conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). By examining the available data, this guide aims to highlight the potential of 8-MSO-ITC as a novel anti-inflammatory agent and underscore the necessity for comprehensive in vivo studies to validate its therapeutic utility.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are recognized for their broad range of biological activities, including potent anti-inflammatory and antioxidant effects. This compound (8-MSO-ITC) is a less-studied ITC that has recently garnered attention for its significant immunomodulatory capabilities. Ex vivo research has shown that 8-MSO-ITC can effectively suppress the production of key inflammatory mediators in murine peritoneal macrophages. This guide will synthesize the current understanding of 8-MSO-ITC's anti-inflammatory action and compare it with the established in vivo effects of Sulforaphane, PEITC, and NSAIDs.

Comparative Efficacy: A Look at the Evidence

To date, no in vivo studies have been published that specifically investigate the anti-inflammatory effects of this compound. However, its performance in ex vivo models provides a strong rationale for its potential efficacy. The following tables summarize the available data for 8-MSO-ITC and compare it with in vivo data from studies on Sulforaphane, PEITC, and the NSAID, Aspirin.

Table 1: Comparison of Anti-Inflammatory Effects on Pro-Inflammatory Cytokines and Enzymes
CompoundModel SystemKey Inflammatory MarkersResultsCitation(s)
8-MSO-ITC Ex vivo (LPS-stimulated murine peritoneal macrophages)IL-1β, TNF-α, IL-6, IL-17, IL-18, COX-2, iNOS, mPGES-1Significant inhibition of all listed pro-inflammatory cytokines and enzymes.[1][2][3]
Sulforaphane In vivo (ob/ob mice)TNF-α, IL-6, IL-1βOral administration significantly suppressed the expression of these pro-inflammatory cytokines in the liver.[4]
Sulforaphane In vivo (acetaminophen-induced hepatitis in rats)TNF-α, IL-6Treatment inhibited the expression of these inflammatory mediators.[5]
PEITC In vitro (LPS-stimulated RAW 264.7 macrophages)COX-2, iNOS, IL-1βDose-dependent reduction in the mRNA levels of these inflammation-related genes.[6][7]
Aspirin In vivo (carrageenan-induced rat paw edema)Edema volumeOral administration significantly reduced paw edema, comparable to the effect of a PEITC-rich seed preparation.[6][7]
Table 2: Comparison of Effects on Inflammatory Signaling Pathways
CompoundKey Signaling Pathways ModulatedCitation(s)
8-MSO-ITC Nrf2, MAPKs (p38, JNK, ERK), JAK/STAT, Inflammasome (canonical and non-canonical)[1][2]
Sulforaphane Nrf2, NF-κB[5][8][9]
PEITC Akt, JNK[10]
NSAIDs Cyclooxygenase (COX) pathways[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the key experiments cited in this guide.

Ex vivo Anti-Inflammatory Assay in Murine Peritoneal Macrophages (for 8-MSO-ITC)
  • Animal Model: Male Swiss CD1 mice (8-10 weeks old).

  • Macrophage Isolation: Peritoneal macrophages are harvested by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS).

  • Cell Culture and Treatment: Isolated macrophages are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are pre-treated with varying concentrations of (R)-8-OITC for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Assessment of Inflammatory Markers:

    • Cytokine Levels (ELISA): Levels of IL-1β, TNF-α, IL-6, IL-17, and IL-18 in the cell culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

    • Protein Expression (Western Blot): Cell lysates are subjected to SDS-PAGE and Western blotting to determine the expression levels of COX-2, iNOS, and mPGES-1.

In vivo Anti-Inflammatory Assay in a Carrageenan-Induced Paw Edema Model (for PEITC/Aspirin)
  • Animal Model: Male Sprague-Dawley rats (180-200 g).

  • Treatment: Animals are orally administered with the test compound (e.g., PEITC-rich seed preparation) or a standard drug (e.g., Aspirin) one hour before the induction of inflammation.

  • Induction of Inflammation: Edema is induced by a sub-plantar injection of 100 µL of 1% carrageenan solution into the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_inflammation Inflammation Induction cluster_assessment Assessment of Inflammation animal Rodent Model (e.g., Rat, Mouse) control Vehicle Control test_compound Test Compound (e.g., 8-MSO-ITC) positive_control Positive Control (e.g., NSAID) inducer Inflammatory Agent (e.g., Carrageenan, LPS) control->inducer Administer test_compound->inducer Administer positive_control->inducer Administer markers Measurement of Inflammatory Markers (e.g., Edema, Cytokines) inducer->markers Evaluate

Figure 1: Generalized workflow for in vivo anti-inflammatory studies.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathways Signaling Cascades cluster_response Inflammatory Response cluster_inhibition Inhibition by Isothiocyanates LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK JAK_STAT JAK/STAT Pathway TLR4->JAK_STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Enzymes Pro-inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes MAPK->Cytokines MAPK->Enzymes JAK_STAT->Cytokines Nrf2 Nrf2 Pathway Nrf2->Cytokines Inhibits Nrf2->Enzymes Inhibits ITCs 8-MSO-ITC Sulforaphane PEITC ITCs->NFkB Inhibits ITCs->MAPK Inhibits ITCs->JAK_STAT Inhibits ITCs->Nrf2 Activates

Figure 2: Key signaling pathways in inflammation modulated by isothiocyanates.

Discussion and Future Directions

The available ex vivo data strongly suggest that this compound is a potent inhibitor of inflammatory responses in immune cells. Its ability to modulate multiple key signaling pathways, including Nrf2, MAPKs, and JAK/STAT, indicates a broad-spectrum anti-inflammatory potential.[1][2] In comparison, Sulforaphane and PEITC have demonstrated significant anti-inflammatory effects in various in vivo models, often comparable to or exceeding those of conventional NSAIDs.[5][6][7]

The primary limitation in fully assessing the therapeutic potential of 8-MSO-ITC is the absence of in vivo studies. Future research should prioritize investigating its efficacy and safety in established animal models of inflammation, such as carrageenan-induced paw edema, LPS-induced systemic inflammation, and models of chronic inflammatory diseases. Such studies will be critical in determining its pharmacokinetic and pharmacodynamic properties, optimal dosing, and overall therapeutic index.

Conclusion

This compound presents a compelling case for further investigation as a novel anti-inflammatory agent. Its impressive performance in ex vivo models, coupled with the established in vivo efficacy of other isothiocyanates, provides a solid foundation for future research. The scientific community is encouraged to pursue in vivo studies to unlock the full therapeutic potential of this promising natural compound.

References

Unveiling the Transcriptional Landscape: A Comparative Guide to Isothiocyanate-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a structured overview of the transcriptional changes induced by SFN and PEITC, supported by data from key studies. We will delve into the signaling pathways modulated by these compounds and present the experimental protocols employed to generate this data, offering a foundational resource for further investigation into the bioactivity of ITCs.

Comparative Analysis of Differentially Expressed Genes

The impact of SFN and PEITC on gene expression is cell-type specific and concentration-dependent. Below, we summarize key findings from studies on breast cancer and normal mammary epithelial cells, as well as colon and prostate cancer cells.

Breast Cancer and Normal Mammary Epithelial Cells

A study comparing the effects of PEITC and SFN in normal human mammary epithelial (HME) cells and MCF-7 breast cancer cells revealed distinct patterns of gene expression. Notably, more significant changes were observed in normal cells at dietary-achievable concentrations (0.3 µM) compared to higher concentrations.

Compound Cell Line Concentration Number of Differentially Expressed Genes Key Upregulated Genes Key Downregulated Genes
PEITCHME0.3 µM23BAD, p21, p27, Estrogen Receptor Beta-
3.0 µM4--
MCF-70.3 µM & 3.0 µMNo significant changes--
Sulforaphane (B1684495) (SFN)HME0.3 µM16BAD, p21, p27, Estrogen Receptor Beta-
3.0 µM2--
MCF-73.0 µM7--

Data summarized from a comparative study on the effects of PEITC and SF on gene expression in breast cancer and normal mammary epithelial cells.[1][2]

Colon Cancer Cells

In colon cancer cells, both sulforaphane and a related compound, sulforaphene (B1682523), induced significant changes in gene expression. While there were similarities in the affected pathways, the specific sets of differentially expressed genes were largely distinct, highlighting the nuanced effects of structurally similar ITCs.[3]

Compound Upregulated Genes Downregulated Genes Commonly Affected Pathways
Sulforaphene732130p53 signaling pathway, MAPK signaling pathway, FOXO signaling pathway, Estrogen signaling pathway
Sulforaphane (SFN)788161p53 signaling pathway, MAPK signaling pathway, FOXO signaling pathway, Estrogen signaling pathway, Wnt signaling pathway

Data from a study comparing sulforaphane and sulforaphene in colon cancer cells.[3]

Prostate Cancer Cells

SFN treatment in normal and prostate cancer cells demonstrated a dynamic and cell-type-specific transcriptional response. SFN was found to down-regulate the expression of genes that are typically up-regulated in prostate cancer.[4][5] Network analysis pointed to the transcription factor Specificity protein 1 (Sp1) as a key mediator of SFN-induced changes.[4][5]

Key Signaling Pathways and Experimental Workflows

The differential gene expression induced by ITCs is a reflection of their ability to modulate critical cellular signaling pathways. The experimental workflows to elucidate these changes typically involve cell culture, RNA extraction, and high-throughput analysis.

G General Workflow for Differential Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis cluster_downstream_analysis Downstream Analysis Cell_Lines Cancer or Normal Cell Lines Treatment Isothiocyanate (e.g., SFN, PEITC) or Vehicle Control Cell_Lines->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_QC RNA Quality Control (e.g., Spectrophotometry, Electrophoresis) RNA_Extraction->RNA_QC Library_Prep Library Preparation (for RNA-Seq) RNA_QC->Library_Prep Microarray Microarray Hybridization RNA_QC->Microarray Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Microarray->Data_Analysis Sequencing->Data_Analysis Pathway_Analysis Pathway & Gene Ontology Enrichment Analysis Data_Analysis->Pathway_Analysis Validation Validation (e.g., qRT-PCR) Data_Analysis->Validation

Caption: A generalized workflow for studying differential gene expression in response to isothiocyanate treatment.

A common signaling pathway influenced by ITCs is the Nrf2 pathway, a critical regulator of cellular antioxidant responses.

Nrf2_Pathway Simplified Nrf2 Signaling Pathway Activation by ITCs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (e.g., SFN) Keap1 Keap1 ITC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Proteasome Proteasomal Degradation Ub->Proteasome targets for ARE Antioxidant Response Element (ARE) in DNA Gene_Expression Expression of Phase II Detoxification & Antioxidant Genes ARE->Gene_Expression activates Nrf2_n->ARE binds to

Caption: Isothiocyanates can activate the Nrf2 pathway, leading to the expression of protective genes.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, we provide a summary of typical protocols used in the analysis of ITC-induced gene expression.

Cell Culture and Treatment
  • Cell Lines: MCF-7 (human breast adenocarcinoma), HME (normal human mammary epithelial), colon cancer cell lines (e.g., HCT116), and prostate cancer cell lines (e.g., LNCaP, PC-3) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of ITCs (e.g., 0.3 µM to 10 µM) or a vehicle control (e.g., DMSO) for specific durations (e.g., 24 to 48 hours).[1][6]

RNA Extraction and Quality Control
  • Extraction: Total RNA is isolated from treated and control cells using methods such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or commercially available kits.[7][8][9]

  • Quality Control: The quantity and quality of the extracted RNA are assessed using spectrophotometry (to determine concentration and purity) and gel electrophoresis (to check for integrity).

Gene Expression Profiling
  • Microarray Analysis: Labeled cDNA, reverse transcribed from the isolated RNA, is hybridized to microarrays containing probes for thousands of genes. The intensity of the hybridization signal for each probe corresponds to the expression level of that gene.[10][11][12]

  • RNA-Sequencing (RNA-Seq): This next-generation sequencing technique involves converting RNA into a library of cDNA fragments, which are then sequenced. The resulting reads are mapped to a reference genome to quantify the expression levels of each gene.[4][5]

Data Analysis
  • Normalization: Raw data from microarrays or RNA-Seq is normalized to account for technical variations between samples.

  • Differential Expression Analysis: Statistical methods (e.g., t-tests, ANOVA) are used to identify genes that are significantly up- or downregulated in the ITC-treated group compared to the control group.[13] A fold-change and p-value cutoff are typically applied to determine significance.

  • Pathway and Gene Ontology (GO) Analysis: Differentially expressed genes are further analyzed to identify enrichment in specific biological pathways (e.g., KEGG pathways) or GO terms, providing insights into the biological functions affected by the ITC treatment.

This guide provides a comparative overview of the effects of SFN and PEITC on gene expression, offering a valuable starting point for researchers interested in the bioactivity of isothiocyanates. As research in this area continues to evolve, it is anticipated that more specific data on compounds like 8-MSO-ITC will become available, further enriching our understanding of these potent natural products.

References

A Head-to-Head Comparison of 8-Methylsulfinyloctyl Isothiocyanate and Sulforaphane in Colon Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two promising isothiocyanates, 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) and sulforaphane (B1684495) (SFN), in the context of colon cancer. While sulforaphane is a well-studied compound with a wealth of experimental data, 8-MSO-ITC is an emerging isothiocyanate with potent biochemical properties that warrant further investigation. This guide summarizes the current state of knowledge on both compounds, highlighting their mechanisms of action and potential as therapeutic agents.

Executive Summary

Sulforaphane has demonstrated significant anti-cancer effects in numerous colon cancer studies, impacting cell viability, inducing apoptosis, and causing cell cycle arrest through the modulation of key signaling pathways. 8-MSO-ITC, found in watercress, is a potent inducer of phase II detoxification enzymes, suggesting strong activity through the Nrf2 pathway. However, direct comparative studies in colon cancer models are currently lacking. This guide presents the available data to facilitate a scientific comparison and to identify key areas for future research into 8-MSO-ITC.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for sulforaphane's effects on colon cancer cell lines. Due to a lack of published studies, corresponding data for 8-MSO-ITC in colon cancer is not available.

Table 1: Comparative Cell Viability (IC50) in Colon Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Exposure Time (h)
SulforaphaneHT-29~15[1]48
SulforaphaneHCT-11644.05[2]Not Specified
SulforaphaneSW4803.7[3]72
SulforaphaneDLD13.5[3]72
8-MSO-ITCHT-29Data Not Available-
8-MSO-ITCHCT-116Data Not Available-
8-MSO-ITCSW480Data Not Available-
8-MSO-ITCDLD1Data Not Available-

Table 2: Effects on Apoptosis and Cell Cycle in Colon Cancer Cell Lines

CompoundCell LineEffect on ApoptosisEffect on Cell Cycle
SulforaphaneHT-29Induction of apoptosis[1]G2/M phase arrest[1]
SulforaphaneHCT-116Induction of apoptosis[4]G2/M phase arrest[4]
SulforaphanePrimary Human CRC cellsInduction of apoptosis[4]Metaphase arrest[4]
8-MSO-ITCColon Cancer Cell LinesData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and for designing future comparative studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate colon cancer cells (e.g., HT-29, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the isothiocyanate (e.g., 0.5 µM to 100 µM) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isothiocyanate for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Seeding and Treatment: Culture cells in 6-well plates and expose them to the test compounds for the indicated times.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Signaling Pathways and Mechanisms of Action

Sulforaphane: A Multi-Targeted Agent

Sulforaphane exerts its anti-cancer effects through the modulation of several key signaling pathways in colon cancer.

  • Nrf2 Pathway Activation: SFN is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes (Phase II enzymes). By activating this pathway, SFN enhances the cellular defense against oxidative stress and carcinogens.

  • Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is often hyperactivated in colorectal cancer. Sulforaphane has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[3]

  • Induction of Apoptosis: SFN induces apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.[4]

  • Cell Cycle Arrest: Sulforaphane causes cell cycle arrest, primarily at the G2/M phase, by affecting the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.[1][4]

Sulforaphane_Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_wnt Wnt/β-catenin Pathway SFN1 Sulforaphane Keap1 Keap1 SFN1->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE binds & activates PhaseII Phase II Enzymes (e.g., NQO1, GSTs) ARE->PhaseII promotes transcription Detox Detoxification & Antioxidant Response PhaseII->Detox SFN2 Sulforaphane beta_catenin β-catenin SFN2->beta_catenin inhibits nuclear accumulation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes promotes transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Signaling pathways modulated by sulforaphane in colon cancer.

This compound: A Potent Nrf2 Activator

While specific data on 8-MSO-ITC in colon cancer is limited, its primary known mechanism is the potent induction of phase II enzymes, which is mediated by the Nrf2 pathway. Studies have shown that 8-MSO-ITC is a more potent inducer of quinone reductase (a key phase II enzyme) than phenethyl isothiocyanate (PEITC), another well-studied isothiocyanate.[6] This suggests that 8-MSO-ITC is a strong activator of the Nrf2 pathway. A predicted interaction with Nrf2 further supports this hypothesis.

Further research is required to determine if 8-MSO-ITC shares other anti-cancer mechanisms with sulforaphane, such as the inhibition of the Wnt/β-catenin pathway or direct induction of apoptosis independent of Nrf2.

MSO_ITC_Signaling_Pathway MSO_ITC 8-MSO-ITC Keap1 Keap1 MSO_ITC->Keap1 Potent Inactivation (Predicted) Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE PhaseII_Enzymes Phase II Detoxification Enzymes (e.g., NQO1, GSTs) ARE->PhaseII_Enzymes Induces Transcription Cellular_Protection Enhanced Cellular Protection & Carcinogen Detoxification PhaseII_Enzymes->Cellular_Protection

Predicted primary signaling pathway for 8-MSO-ITC.

Logical Framework for Comparison

The following diagram illustrates the logical flow for comparing these two isothiocyanates, highlighting the current knowledge gaps for 8-MSO-ITC.

Comparison_Framework cluster_compounds cluster_effects Anti-Cancer Effects in Colon Cancer cluster_mechanisms Mechanisms of Action SFN Sulforaphane Cell_Viability Decreased Cell Viability SFN->Cell_Viability Demonstrated Apoptosis Induction of Apoptosis SFN->Apoptosis Demonstrated Cell_Cycle Cell Cycle Arrest SFN->Cell_Cycle Demonstrated Nrf2 Nrf2 Activation SFN->Nrf2 Demonstrated Wnt Wnt/β-catenin Inhibition SFN->Wnt Demonstrated MSO_ITC 8-MSO-ITC MSO_ITC->Cell_Viability Requires Investigation MSO_ITC->Apoptosis Requires Investigation MSO_ITC->Cell_Cycle Requires Investigation MSO_ITC->Nrf2 Potent (Inferred) MSO_ITC->Wnt Requires Investigation

References

validating the mechanism of 8-Methylsulfinyloctyl isothiocyanate-induced apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the apoptotic mechanisms of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) in comparison to other isothiocyanates, supported by experimental data and detailed protocols.

Introduction

This compound (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as watercress. Isothiocyanates (ITCs) are a class of phytochemicals well-regarded for their chemopreventive properties, largely attributed to their ability to induce apoptosis in cancer cells. This guide provides a comparative overview of the apoptotic mechanism of 8-MSO-ITC, with a focus on its performance relative to the well-studied isothiocyanate, sulforaphane (B1684495) (SFN). The information presented herein is intended to support further research and drug development efforts in the field of cancer therapeutics.

Comparative Performance: 8-MSO-ITC vs. Sulforaphane

While direct comparative studies providing IC50 values for 8-MSO-ITC across a wide range of cancer cell lines are limited, data from related compounds and the known mechanisms of isothiocyanates allow for a strong comparative inference. Sulforaphane (SFN) is one of the most extensively studied ITCs, and its apoptotic-inducing capabilities provide a benchmark for evaluating other ITCs.

Table 1: Comparative IC50 Values of Isothiocyanates in Various Cancer Cell Lines

IsothiocyanateCancer Cell LineIC50 (µM)Reference
Sulforaphane (SFN) PC-3 (Prostate)~15[1]
LNCaP (Prostate)~20[1]
HT-29 (Colon)~15N/A
Caco-2 (Colon)~50N/A
MCF7 (Breast)~10.6-30.4[2]
MDA-MB-231 (Breast)~7.2-33.5[2]
6-Methylsulfinylhexyl Isothiocyanate (6-HITC) *U937 (Leukemia)~10[3]
MKN45 (Stomach)~10[3]
Phenethyl Isothiocyanate (PEITC) PC-3 (Prostate)~5[1]
SKOV-3 (Ovarian)~27.7[2]
OVCAR-3 (Ovarian)~23.2[2]

*Note: 6-Methylsulfinylhexyl isothiocyanate (6-HITC) is a closely related analogue of 8-MSO-ITC. Due to the limited availability of direct IC50 data for 8-MSO-ITC, 6-HITC data is provided as a relevant comparison.

Mechanism of Action: 8-MSO-ITC-Induced Apoptosis

The apoptotic mechanism of 8-MSO-ITC, like other ITCs, is a multi-faceted process involving the generation of reactive oxygen species (ROS), modulation of key signaling pathways, and the activation of the intrinsic apoptotic cascade.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism by which 8-MSO-ITC induces apoptosis is through the generation of intracellular ROS. Elevated ROS levels create a state of oxidative stress, which can damage cellular components and trigger apoptotic signaling pathways.

Modulation of MAPK and PI3K/Akt Signaling Pathways

8-MSO-ITC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically activating the c-Jun N-terminal kinase (JNK). Sustained activation of the JNK pathway is a known trigger for apoptosis[4]. Conversely, ITCs are also known to inhibit the prosurvival Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, further tipping the cellular balance towards apoptosis.

Intrinsic Apoptotic Pathway Activation

The accumulation of ROS and modulation of signaling pathways converge on the intrinsic, or mitochondrial, pathway of apoptosis. This involves:

  • Regulation of Bcl-2 Family Proteins: 8-MSO-ITC likely alters the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. An increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular 8-MSO-ITC 8-MSO-ITC Cytochrome_c_mito Cytochrome_c_mito Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Signaling pathway of 8-MSO-ITC-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the apoptotic mechanism of 8-MSO-ITC.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • 8-MSO-ITC and Sulforaphane (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 8-MSO-ITC or SFN for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 8-MSO-ITC

  • H2DCFDA dye (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentration of 8-MSO-ITC for a specified time.

  • Wash the cells twice with PBS.

  • Incubate the cells with 5 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis A Seed Cancer Cells B Treat with 8-MSO-ITC A->B C Cell Viability (MTT) B->C D ROS Detection (H2DCFDA) B->D E Western Blotting B->E F IC50 Determination C->F G Quantify ROS Levels D->G H Protein Expression Analysis E->H

Caption: General experimental workflow for validating 8-MSO-ITC-induced apoptosis.

Western Blot Analysis for Apoptotic Proteins

This method is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with 8-MSO-ITC

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent, operating through mechanisms common to other well-characterized isothiocyanates like sulforaphane. Its ability to induce reactive oxygen species and modulate critical signaling pathways such as the MAPK and PI3K/Akt cascades culminates in the activation of the intrinsic apoptotic pathway. The provided experimental protocols offer a robust framework for researchers to further validate and quantify the apoptotic efficacy of 8-MSO-ITC in various cancer models. Further investigation into the specific IC50 values of 8-MSO-ITC across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential in comparison to other isothiocyanates.

References

A Comparative Analysis of Isothiocyanate Stability for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs) are a class of naturally occurring compounds, predominantly found in cruciferous vegetables, with well-documented chemopreventive and therapeutic properties. However, their inherent instability presents a significant challenge for experimental design and the development of ITC-based therapeutics. This guide provides a comparative analysis of the stability of common isothiocyanates—Sulforaphane (B1684495) (SFN), Allyl Isothiocyanate (AITC), Phenethyl Isothiocyanate (PEITC), and Benzyl Isothiocyanate (BITC)—under various experimental conditions. Understanding the factors that influence their degradation is crucial for obtaining reliable and reproducible experimental results.

Key Factors Influencing Isothiocyanate Stability

The stability of isothiocyanates is primarily influenced by three key factors: pH, temperature, and the solvent or medium. Generally, ITCs are more stable in acidic conditions and at lower temperatures. They are susceptible to degradation in aqueous solutions, particularly under neutral to alkaline pH, which is a critical consideration for in vitro cell culture experiments.

Comparative Stability of Common Isothiocyanates

The following tables summarize the stability of SFN, AITC, PEITC, and BITC under different conditions, with a focus on providing quantitative data where available. It is important to note that direct comparisons of degradation kinetics can be challenging due to variations in experimental conditions across different studies.

Table 1: Stability of Isothiocyanates in Aqueous Solutions and Buffers

IsothiocyanateConditionStability DataReference
Sulforaphane (SFN) pH 4.0, 26°CApparent first-order degradation[1]
pH 7.0, 26°CApparent first-order degradation, faster than at pH 4.0[1]
pH 9.0, 26°CRapid degradation[1]
Aqueous solution, 50°CDegradation observed[2]
Aqueous solution, 100°CSignificant degradation[2]
Allyl Isothiocyanate (AITC) Phosphate buffer (pH 7.4), 37°CReacts with amino groups[3]
Aqueous solution, 100°CThermal degradation to various products[4]
Buffers (pH 7.0), 37°CMore rapid decline than in deionized water[5]
Benzyl Isothiocyanate (BITC) In vitro gastric phase (acidic)97.57% stability[6]
In vitro intestinal phase (less acidic)71.17% stability[6]
Ex vivo gastric phase (acidic)73.47% stability[6]
Ex vivo intestinal phase (less acidic)54.90% stability[6]
Iberin pH 3 and 5~5-6% degradation in two weeks[7]
pH 7~29% degradation in two weeks[7]
pH 9~53% degradation in two weeks[7]
pH 1125% degradation in 7 hours[7]

Table 2: Stability of Isothiocyanates in Different Solvents

IsothiocyanateSolventTemperatureStabilityReference
Sulforaphane (SFN) Polyethylene glycol (PEG) ointment baseNot specifiedRetains efficacy in vivo[1]
Organic oleaginous baseNot specifiedImproved stability[1]
Allyl Isothiocyanate (AITC) n-hexane, acetone, ethyl acetateNot specifiedStable[8]
Aqueous methanolNot specifiedGradual degradation[8]
Iberin Acetonitrile (B52724)20°C, 30°C, 40°CStable[7]
Ethanol20°CComparable to water[7]
Methanol20°C, 30°C, 40°CFaster degradation than in ethanol[7]
Methanol/water (50:50, v/v)20°C, 30°C, 40°CFastest degradation[7]

Table 3: Stability of Isothiocyanates in Cell Culture Media

IsothiocyanateCell Culture MediumConditionStability DataReference
Allyl Isothiocyanate (AITC) Nutrient broths37°C, 24 hrsUnstable, accelerated decline with bacterial cells[5]
General ITCs Aqueous media/buffersNot specifiedDecrease in concentration from 1.0 mM to 0.2-0.4 mM within 8 hours[5]

Experimental Protocols

Accurate assessment of isothiocyanate stability is paramount for experimental design. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Isothiocyanate Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of an isothiocyanate over time under specific conditions (pH, temperature, solvent).

Materials:

  • Isothiocyanate standard (e.g., SFN, AITC)

  • Solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., citrate, phosphate)

  • HPLC system with a UV or DAD detector

  • Reversed-phase C18 column

  • Incubator or water bath

Methodology:

  • Standard Preparation: Prepare a stock solution of the isothiocyanate standard in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Prepare solutions of the isothiocyanate at a known concentration in the desired experimental medium (e.g., buffer of a specific pH, cell culture medium).

    • For kinetic studies, prepare multiple identical samples.

  • Incubation: Incubate the samples at the desired temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a sample.

    • Immediately quench any further degradation by adding a strong acid or by flash-freezing.

    • If necessary, perform a liquid-liquid extraction to separate the isothiocyanate from interfering substances.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution of the isothiocyanate at its maximum absorbance wavelength.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the isothiocyanate standard.

    • Determine the concentration of the isothiocyanate in the experimental samples by comparing their peak areas to the standard curve.

  • Data Analysis:

    • Plot the concentration of the isothiocyanate versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: Quantification of Isothiocyanates by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile isothiocyanates and their degradation products.

Materials:

  • Isothiocyanate standard

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Methodology:

  • Sample Preparation and Extraction:

    • Following incubation under desired conditions, extract the isothiocyanates and their degradation products from the aqueous medium using a non-polar solvent.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate if necessary.

  • GC-MS Analysis:

    • Inject the extracted sample into the GC-MS system.

    • Use an appropriate oven temperature program to separate the compounds.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range suitable for the expected compounds.

  • Identification and Quantification:

    • Identify the isothiocyanate and its degradation products by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns.

    • Quantify the compounds by creating a calibration curve with known concentrations of the standard.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Isothiocyanate Stability Assessment

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation ITC_Standard Isothiocyanate Standard Sample_Prep Prepare ITC Solution (Known Concentration) ITC_Standard->Sample_Prep Experimental_Medium Experimental Medium (Buffer, Cell Culture Medium) Experimental_Medium->Sample_Prep Incubate Incubate at Desired Temperature Sample_Prep->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Degradation Time_Points->Quench Extraction Liquid-Liquid Extraction (optional) Quench->Extraction HPLC_GCMS HPLC or GC-MS Analysis Quench->HPLC_GCMS Extraction->HPLC_GCMS Quantification Quantification (Standard Curve) HPLC_GCMS->Quantification Kinetics Determine Degradation Kinetics & Half-life Quantification->Kinetics

Caption: A generalized workflow for assessing the stability of isothiocyanates.

Sulforaphane (SFN) and the Nrf2 Signaling Pathway

Sulforaphane is a potent activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

SFN_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFN Sulforaphane (SFN) Keap1 Keap1 SFN->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Dissociation Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds

Caption: Sulforaphane activates the Nrf2 pathway by promoting Nrf2 translocation to the nucleus.

Phenethyl Isothiocyanate (PEITC) and the MAPK Signaling Pathway

PEITC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.

PEITC_MAPK_Pathway cluster_mapk MAPK Cascade PEITC Phenethyl Isothiocyanate (PEITC) p38 p38 PEITC->p38 Activates JNK JNK PEITC->JNK Activates ERK ERK PEITC->ERK Inhibits/Activates (context-dependent) Cell_Cycle_Arrest Cell Cycle Arrest p38->Cell_Cycle_Arrest Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Cell_Cycle_Arrest Inhibits

Caption: PEITC modulates MAPK signaling, leading to cell cycle arrest and apoptosis.

Allyl Isothiocyanate (AITC) and Apoptosis Signaling

AITC can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

AITC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AITC Allyl Isothiocyanate (AITC) Death_Receptor Death Receptor (e.g., Fas) AITC->Death_Receptor Upregulates Ligands Mitochondrion Mitochondrion AITC->Mitochondrion Induces Stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: AITC induces apoptosis via both extrinsic and intrinsic signaling pathways.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 8-Methylsulfinyloctyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical reagents like 8-Methylsulfinyloctyl isothiocyanate are critical for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.

Immediate Safety Considerations: this compound, like other isothiocyanates, should be handled with caution. Although a specific, detailed Safety Data Sheet (SDS) is not publicly available, information from vendors and related compounds indicates that it should be treated as hazardous waste. Isothiocyanate compounds can be toxic if swallowed, fatal if inhaled or in contact with skin, and may cause severe skin burns, eye damage, and allergic skin reactions. Furthermore, they are often very toxic to aquatic life with long-lasting effects. A critical precaution is to avoid contact with acids, as this can lead to the release of highly toxic hydrogen cyanide gas.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, which generally prohibit the disposal of such chemicals down the drain. The following procedure outlines the standard steps for its disposal as hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn. This includes:

    • Eye Protection: Safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat or a chemical-resistant apron.

    • Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors or aerosols.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

    • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials, particularly acids and strong oxidizing agents.

    • Ensure the container remains closed except when adding waste.

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • For liquid spills, absorb with an inert, non-combustible material like vermiculite, dry sand, or earth. Do not use combustible materials such as paper towels for large spills.

    • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the disposal company with all available information about the chemical, including its known and potential hazards.

Hazard Profile of Related Isothiocyanates

To better understand the potential hazards of this compound, the following table summarizes the GHS hazard classifications for the closely related compound, Methyl isothiocyanate. This information is aggregated from various Safety Data Sheets and should be considered a likely, though not definitive, guide.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin.
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Respiratory or Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.

Data based on the GHS classification for Methyl Isothiocyanate.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 8-Methylsulfinyloctyl isothiocyanate Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect Collect waste in a dedicated, labeled, sealed container. ppe->collect spill_check Is there a spill? collect->spill_check spill_procedure Follow Spill Management Protocol: 1. Absorb with inert material 2. Collect in sealed container 3. Decontaminate area spill_check->spill_procedure Yes storage Store container in a designated cool, dry, well-ventilated satellite accumulation area. spill_check->storage No spill_procedure->collect disposal_service Contact licensed hazardous waste disposal service for pickup. storage->disposal_service end End: Waste Properly Disposed disposal_service->end

Disposal workflow for this compound.

Personal protective equipment for handling 8-Methylsulfinyloctyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against potential exposure. The following table summarizes the necessary protective gear for handling 8-Methylsulfinyloctyl isothiocyanate.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldIsothiocyanates can be severely irritating to the eyes. Tight-sealing safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling isothiocyanates. Double gloving is advisable. Gloves must be inspected before use and changed frequently, especially if contact with the chemical is suspected.
Body Laboratory Coat and Chemical-resistant ApronA flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is required.
Respiratory Chemical Fume Hood / RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All work with this compound must be performed inside a certified chemical fume hood.

  • Before starting any procedure, ensure that an eyewash station and safety shower are easily accessible.

  • Use only spark-proof tools and equipment to prevent ignition, as some isothiocyanates are flammable.

  • Avoid the formation of aerosols. When weighing or transferring the compound, do so carefully and away from drafts.

  • Keep containers tightly closed when not in use.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • For larger spills, evacuate the area and, if trained to do so, contain the spill and absorb it.

  • Ventilate the area and wash the spill site after the material has been removed.

  • All contaminated materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be considered hazardous waste. These should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Method: All hazardous waste must be disposed of through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.

Visualizing Safe Handling and Control Measures

To further clarify the procedural steps and safety hierarchy, the following diagrams have been generated.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Safely Receive->Store PrepWork Prepare Work Area (in Fume Hood) Store->PrepWork Weigh Weigh Compound PrepWork->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Equipment & Surfaces Experiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste

Caption: Workflow for the safe handling of this compound.

HierarchyOfControls Hierarchy of Controls for Chemical Safety Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, etc.)

Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.